2-(4-Methylpiperazin-1-yl)nicotinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-13-5-7-14(8-6-13)10-9(11(15)16)3-2-4-12-10/h2-4H,5-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHWOUUYKLSAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191445 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38029-97-9 | |
| Record name | 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038029979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxylic acid, 2-(4-methyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Methylpiperazin-1-yl)nicotinic acid (CAS: 38029-97-9): Properties, Synthesis, and Analytical Characterization
This document provides a comprehensive technical overview of 2-(4-Methylpiperazin-1-yl)nicotinic acid, a heterocyclic building block of significant interest to researchers and professionals in drug discovery and medicinal chemistry. This guide moves beyond a simple recitation of data, offering insights into the practical application, synthesis, and characterization of this compound, grounded in established chemical principles.
Introduction
This compound (CAS No. 38029-97-9) is a bifunctional organic molecule featuring a nicotinic acid core substituted with a 1-methylpiperazine moiety. This unique architecture makes it a valuable intermediate in the synthesis of complex pharmaceutical agents. The pyridine ring, a common motif in bioactive compounds, combined with the versatile piperazine linker, provides a scaffold that can be readily modified to modulate physicochemical properties and target engagement. Understanding the foundational characteristics of this molecule is paramount for its effective utilization in research and development pipelines.
Caption: Chemical structure and key identifiers.
Physicochemical Properties and Handling
The utility of a chemical building block is defined by its physical properties, stability, and handling requirements. This section details the essential data for this compound.
Summary of Properties
| Property | Value | Source(s) |
| Appearance | Solid / Crystalline Powder | |
| Purity | Commercially available at ≥95% | [1] |
| Storage Conditions | Sealed in a dry environment at 2-8°C | [2] |
| SMILES | O=C(O)C1=C(N2CCN(C)CC2)N=CC=C1 | [2] |
| Solubility | Based on its structure containing both a basic piperazine nitrogen and an acidic carboxylic acid, the compound is expected to be amphoteric. It should exhibit minimal solubility in nonpolar organic solvents but improved solubility in aqueous solutions at high or low pH, as well as in polar aprotic solvents like DMSO. | Inferred |
Safety and Handling
Proper handling is crucial for laboratory safety and maintaining the integrity of the compound.
-
GHS Classification: The compound is classified with the signal word "Warning".[2]
-
Hazard Statements:
-
Precautionary Measures:
-
P280: Wear protective gloves, eye protection, and face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
General laboratory hygiene, including working in a well-ventilated area and avoiding dust formation, is mandatory.[3] Wash hands thoroughly after handling.[3][4]
-
Expert Insight: The amphoteric nature of this molecule can be leveraged during purification. For instance, after synthesis, it can be selectively precipitated from a solution by adjusting the pH to its isoelectric point, a common and effective technique for purifying zwitterionic compounds.
Synthesis and Purification
A robust and reproducible synthetic route is essential for any building block intended for drug development. While specific proprietary synthesis methods may vary, a chemically sound and widely applicable approach is the nucleophilic aromatic substitution (SNAr) reaction.
Proposed Synthetic Pathway
The most logical synthesis involves the reaction of a suitable 2-halonicotinic acid derivative with 1-methylpiperazine. 2-Chloronicotinic acid is a common and commercially available starting material for this purpose.
Caption: Proposed SNAr synthesis pathway.
Experimental Protocol: Synthesis
This protocol is a self-validating system; successful execution will yield the target compound, verifiable by the analytical methods described in the next section.
-
Reaction Setup: To a solution of 2-chloronicotinic acid (1.0 eq) in a polar aprotic solvent such as DMSO or DMF, add 1-methylpiperazine (1.2-1.5 eq). The slight excess of the amine ensures the complete consumption of the starting material.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Causality Explanation: The base is critical. It serves two purposes: first, to scavenge the HCl byproduct generated during the reaction, which would otherwise protonate the 1-methylpiperazine, rendering it non-nucleophilic. Second, it can deprotonate the carboxylic acid, which may improve solubility and reactivity depending on the solvent system.
-
-
Heating: Heat the reaction mixture to 80-120 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Causality Explanation: The pyridine ring is electron-deficient, which facilitates SNAr. However, thermal energy is required to overcome the activation barrier for the displacement of the chloride by the secondary amine of the piperazine.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to ~10-11 with an aqueous base (e.g., NaOH) to deprotonate the piperazine nitrogen and ensure any unreacted starting acid is in its salt form. Wash with an organic solvent like ethyl acetate to remove nonpolar impurities.
-
Purification: Carefully acidify the aqueous layer with an acid (e.g., HCl) to a pH of ~6-7. The product should precipitate out at or near its isoelectric point. Collect the solid by filtration, wash with cold water, and dry under vacuum. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol/water mixture) or column chromatography can be employed.
Analytical Characterization
Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stability of the compound before its use in further synthetic steps.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is the workhorse technique for monitoring reaction progress and confirming the molecular weight of the final product.
Caption: A typical LC-MS workflow for analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.[5] Further dilute to a working concentration of ~10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., Waters Spherisorb, 4.6 x 150 mm, 5 µm) is suitable.[6][7]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Causality Explanation: Formic acid is a crucial additive. It acidifies the mobile phase, ensuring the carboxylic acid is protonated and the amine groups are protonated, leading to sharp, symmetrical peak shapes and promoting efficient ionization in ESI positive mode.[6]
-
-
Gradient: A typical gradient would be 5% B to 95% B over 10-15 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 222.1.
-
MS/MS Fragmentation: For structural confirmation (Selected Reaction Monitoring, SRM), the precursor ion of m/z 222.1 would be expected to yield characteristic product ions. A plausible major fragmentation would be the loss of CO₂ to give m/z 178.1, or cleavage within the piperazine ring.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the gold standard for unambiguous structural elucidation.
Predicted ¹H NMR Signals: The following signals would be expected in a solvent like DMSO-d₆:
-
Aromatic Protons (Pyridine Ring): 3 distinct signals between ~7.0-8.5 ppm.
-
Piperazine Protons: 2 broad signals corresponding to the four protons adjacent to the pyridine ring and the four protons adjacent to the N-methyl group, likely in the ~2.5-3.5 ppm range.
-
Methyl Protons: A singlet at ~2.2-2.4 ppm corresponding to the -CH₃ group.
-
Carboxylic Acid Proton: A very broad singlet, potentially >10 ppm, which may exchange with water in the solvent.
Expert Insight: The purity of the sample can be rapidly assessed via ¹H NMR. The integration of the signals should correspond to the number of protons in the structure. The absence of signals from starting materials (e.g., the characteristic aromatic pattern of 2-chloronicotinic acid) or residual solvents provides a direct measure of purity.
Applications in Drug Discovery
This compound is not typically an active pharmaceutical ingredient (API) itself, but rather a sophisticated scaffold for building them. Its value lies in the strategic combination of its structural motifs.
Caption: Role as a versatile drug discovery scaffold.
-
Scaffold for CNS Agents: Piperazine derivatives are prevalent in drugs targeting the central nervous system (CNS). The ability of the piperazine nitrogens to be protonated at physiological pH can be key for interacting with receptors or improving solubility. The related compound, 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid, is known as an impurity of Mirtazapine, an antidepressant, highlighting the relevance of this scaffold in neuropsychiatric drug design.[8]
-
Kinase Inhibitors: The pyridine ring can act as a "hinge-binder" in the ATP-binding pocket of many kinases, while the piperazine moiety can extend out towards the solvent-exposed region, providing a point for derivatization to enhance selectivity and potency.
-
Modulation of Physicochemical Properties: The individual components of the molecule allow for fine-tuning of properties. The carboxylic acid can be converted to amides or esters to modulate polarity and cell permeability. The basicity of the piperazine can be altered through substitution, impacting absorption and distribution.
Conclusion
This compound is a well-defined chemical entity with significant potential as a molecular building block. Its synthesis is achievable through standard organic chemistry transformations, and its structure can be rigorously validated using modern analytical techniques like LC-MS and NMR. For researchers in drug development, this compound represents a valuable starting point, offering a pre-built scaffold that combines features known to impart desirable pharmacokinetic and pharmacodynamic properties. A thorough understanding of its technical profile, as outlined in this guide, is the first step toward unlocking its full potential in the creation of novel therapeutics.
References
- BLDpharm. 38029-97-9|this compound.
- Wikipedia. Nicotinic acid.
- Szafarz, M., et al. (2010).
- Scimplify. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid (CAS NO : 61338-13-4).
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Cayman Chemical. (2023).
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
- Sigma-Aldrich. This compound | 38029-97-9.
- Alchem Pharmtech. CAS 38029-97-9 | this compound.
- Home Sunshine Pharma. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic Acid CAS 61338-13-4.
- Loba Chemie.
- Xu, F., et al. (2012). Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS. PubMed.
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 38029-97-9|this compound|BLD Pharm [bldpharm.com]
- 3. lobachemie.com [lobachemie.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. bevital.no [bevital.no]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic Acid CAS 61338-13-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
Physicochemical properties of 2-(4-Methylpiperazin-1-yl)nicotinic acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)nicotinic acid
Introduction: The Physicochemical Blueprint of a Drug Candidate
In modern drug discovery, the journey from a promising lead compound to a viable clinical candidate is governed by a complex interplay of biological activity and developability. A molecule's intrinsic physical and chemical characteristics—its physicochemical properties—form the very foundation of its pharmacokinetic profile.[1] These properties, including ionization (pKa), lipophilicity (logP), and solubility, are not mere data points; they are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME).[2] A thorough understanding and early characterization of these attributes are paramount, as they directly influence bioavailability, dosing, formulation strategies, and ultimately, therapeutic success.[3] Neglecting this foundational analysis can lead to costly late-stage failures and unpredictable clinical outcomes.
This guide provides a comprehensive technical overview of the core physicochemical properties of this compound, a molecule of interest in pharmaceutical research. We will delve into the theoretical importance of each property, present field-proven experimental protocols for their accurate determination, and structure the resulting data for clear interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in any drug development pipeline.
Compound Identification and Structure
Correctly identifying the molecule is the first step in any rigorous scientific investigation. The structural features of this compound—a nicotinic acid core substituted with a methylpiperazine moiety—suggest a compound with both acidic and basic centers, a characteristic that will profoundly influence its behavior in physiological environments.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | - |
| Synonym(s) | 2-(4-methyl-1-piperazinyl)nicotinic acid | |
| CAS Number | 38029-97-9 | [4][5] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | |
| Molecular Weight | 221.26 g/mol | |
| Physical Form | Solid | |
| Canonical SMILES | CN1CCN(CC1)C2=C(C=CN=C2)C(=O)O | - |
Figure 1: 2D Chemical Structure

Ionization Constant (pKa)
Scientific Significance
The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its protonated and deprotonated forms.[6] For a molecule like this compound, which contains both a carboxylic acid (an acidic group) and a piperazine amine (a basic group), determining its pKa values is critical. The ionization state dictates aqueous solubility, membrane permeability, and receptor binding.[1] The unionized form of a drug is typically more lipid-soluble and can more easily cross biological membranes, while the ionized form is generally more water-soluble.[1][7] The Henderson-Hasselbalch equation provides the mathematical framework for understanding this pH-dependent equilibrium.[1]
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly precise and widely used method for pKa determination, relying on monitoring pH changes in a solution upon the stepwise addition of a titrant (acid or base).[8][9]
Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to ensure complete dissolution.
-
Initial Acidification: Acidify the solution to a low pH (e.g., pH 2.0) with a standardized solution of hydrochloric acid (HCl) to ensure all functional groups are fully protonated.
-
Titration: Titrate the solution with a standardized solution of potassium hydroxide (KOH) in small, precise increments.
-
Data Acquisition: Record the pH of the solution using a calibrated pH electrode after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve, which can be identified as the inflection points in the first derivative of the curve.[6]
Caption: Workflow for pKa Determination via Potentiometric Titration.
Data Summary
Table 2: Ionization Constant (pKa) Data
| Parameter | Value | Method |
| pKa₁ (Carboxylic Acid) | To Be Determined | Potentiometric Titration |
| pKa₂ (Piperazine Amine) | To Be Determined | Potentiometric Titration |
Lipophilicity (logP)
Scientific Significance
Lipophilicity, the "fat-loving" nature of a molecule, is a key predictor of its ability to permeate lipid-rich biological membranes, such as the intestinal wall and the blood-brain barrier.[7] It is quantitatively expressed as the logarithm of the partition coefficient (P), which is the ratio of a compound's concentration in an organic solvent (typically n-octanol) to its concentration in an aqueous phase at equilibrium.[10] A logP value that is too low may result in poor membrane permeation, while a value that is too high can lead to poor aqueous solubility or trapping within lipid bilayers.[7] This parameter is a cornerstone of predictive models like Lipinski's Rule of Five, which guides the selection of compounds with favorable oral bioavailability.[3]
Experimental Protocol: Shake-Flask Method
The shake-flask method is the traditional "gold standard" for experimental logP determination due to its direct measurement of partitioning.[8][10]
Methodology:
-
Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) and n-octanol. Pre-saturate each phase by mixing them vigorously for 24 hours, followed by separation. This prevents volume changes during the experiment.
-
Compound Addition: Prepare a stock solution of the compound in the aqueous phase. Add a known volume of this stock solution to a vial containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Seal the vial and shake it gently on a mechanical shaker for a sufficient time (e.g., 2-24 hours) to allow the compound to reach partitioning equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the aqueous ([Aqueous]) and n-octanol ([Organic]) phases using a suitable analytical technique, such as HPLC-UV.[11]
-
Calculation: Calculate the partition coefficient P = [Organic] / [Aqueous], and then determine logP = Log₁₀(P).[10]
Caption: Workflow for Thermodynamic Aqueous Solubility Determination.
Data Summary
Table 4: Aqueous Solubility Data
| Parameter | Value | Method |
| Thermodynamic Solubility (pH 7.4) | To Be Determined | Shake-Flask HPLC-UV |
Summary and Conclusion
The physicochemical properties of this compound are foundational to its potential as a drug candidate. The presence of both acidic and basic functional groups makes its behavior highly dependent on the pH of its environment, a factor that will critically influence its absorption and distribution in vivo. This guide has outlined the scientific rationale and robust experimental protocols necessary to characterize its pKa, logP, and aqueous solubility. The generation of this empirical data is an indispensable step, providing the insights needed to build predictive ADME models, guide medicinal chemistry optimization efforts, and develop rational formulation strategies. Executing these protocols will yield a comprehensive physicochemical profile, empowering researchers to advance this compound with a clear understanding of its strengths and potential liabilities.
References
- Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes.
- Avdeef, A., et al. (2000).
- Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
- ACD/Labs. LogP—Making Sense of the Value.
- BLDpharm. 38029-97-9|this compound.
- Enamine. Aqueous Solubility Assay.
- Ciurei, M. V., & Lynn, B. C. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited.
- ULM Department of Chemistry.
- YouTube. (2022). Physiochemical Properties in Drug Discovery.
- B.Osunstate. (2026). Drug Physicochemical Properties Explained.
- Cre
- WuXi AppTec DMPK. Physicochemical Property Study.
- Bevan, C. D., & Lloyd, R. S. (2000).
- Sigma-Aldrich. This compound | 38029-97-9.
- Alchem Pharmtech. CAS 38029-97-9 | this compound.
- National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review.
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
- BYJU'S.
- Agilent Technologies. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
Sources
- 1. fiveable.me [fiveable.me]
- 2. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 4. 38029-97-9|this compound|BLD Pharm [bldpharm.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
The Pharmacological Profile of Nicotinic Acid Piperazine Derivatives: A Technical Guide for Drug Development Professionals
This guide provides an in-depth technical exploration of the pharmacological profile of nicotinic acid piperazine derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, structure-activity relationships (SAR), and therapeutic potential of this promising class of compounds. By synthesizing technical data with field-proven insights, this guide aims to serve as a critical resource for advancing the discovery and development of novel therapeutics targeting nicotinic acetylcholine receptors (nAChRs).
Introduction: The Strategic Convergence of Nicotinic Acid and Piperazine Scaffolds
The convergence of nicotinic acid and piperazine moieties into single molecular entities represents a strategic approach in modern medicinal chemistry. Nicotinic acid, or niacin, is a well-established pharmacophore known for its lipid-lowering capabilities and its role as a vitamin.[1] The piperazine ring is a privileged scaffold in drug discovery, present in a multitude of approved drugs targeting the central nervous system (CNS) and other therapeutic areas.[2] The rationale for combining these two pharmacophores lies in the potential to create novel chemical entities with unique pharmacological profiles, particularly as modulators of nicotinic acetylcholine receptors (nAChRs).
Nicotinic acetylcholine receptors are ligand-gated ion channels that play a crucial role in various physiological processes, including cognitive function, inflammation, and pain perception.[3] The diversity of nAChR subtypes, arising from different combinations of α and β subunits, offers a rich landscape for the development of selective ligands for therapeutic intervention in a range of disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain.[4] This guide will explore the pharmacological intricacies of nicotinic acid piperazine derivatives, providing a comprehensive overview of their potential as next-generation therapeutics.
Synthetic Strategies for Nicotinic Acid Piperazine Derivatives
The synthesis of nicotinic acid piperazine derivatives typically involves the formation of an amide bond between the nicotinic acid scaffold and a piperazine ring. Various synthetic routes have been developed to achieve this, often employing standard peptide coupling reagents or the use of activated nicotinic acid derivatives.
A general and efficient method for the synthesis of N-substituted nicotinoylpiperazines involves the reaction of a suitably substituted piperazine with nicotinoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
Experimental Protocol: General Synthesis of 1-Nicotinoyl-4-arylpiperazines
This protocol describes a common method for the synthesis of 1-nicotinoyl-4-arylpiperazines, a key class of nicotinic acid piperazine derivatives.
Materials:
-
Substituted N-arylpiperazine
-
Nicotinoyl chloride hydrochloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of the N-arylpiperazine (1.0 equivalent) in anhydrous dichloromethane (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add nicotinoyl chloride hydrochloride (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-nicotinoyl-4-arylpiperazine.
Causality Behind Experimental Choices: The use of an inert atmosphere prevents side reactions with atmospheric moisture. Pyridine acts as a base to neutralize the HCl formed, driving the reaction to completion. The purification by column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the purity of the final compound for pharmacological testing.
Below is a Graphviz diagram illustrating a common synthetic pathway.
Caption: General synthetic scheme for nicotinic acid piperazine derivatives.
Pharmacological Profile at Nicotinic Acetylcholine Receptors
Nicotinic acid piperazine derivatives primarily exert their pharmacological effects through interaction with nAChRs. Their activity can range from agonism to antagonism, and they often exhibit selectivity for specific nAChR subtypes. The most studied subtypes in the context of CNS disorders are the α4β2* and α7* nAChRs.[5]
Binding Affinity at nAChR Subtypes
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand with high affinity and selectivity for the target receptor by the test compound. The inhibitory constant (Ki) is a measure of the binding affinity of the test compound.
A study on a series of N,N-disubstituted piperazines, where a nicotinoyl moiety is attached to one nitrogen and various substituents are on the other, revealed selectivity for the α4β2* nAChR subtype over the α7* subtype.[5]
Experimental Protocol: nAChR Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of nicotinic acid piperazine derivatives to α4β2* and α7* nAChRs.
Materials:
-
Rat brain tissue (striatum for α4β2, whole brain for α7) or cells expressing the desired nAChR subtype
-
[³H]-Epibatidine (for α4β2) or [¹²⁵I]-α-Bungarotoxin (for α7)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Nicotinic acid piperazine derivatives (test compounds)
-
Nicotine or other known nAChR ligands (for non-specific binding determination)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter or gamma counter
Procedure:
-
Membrane Preparation: Homogenize the brain tissue or cell pellets in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. For total binding, add buffer instead of the test compound. For non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine).
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail (for ³H) or in tubes for a gamma counter (for ¹²⁵I). Count the radioactivity.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Trustworthiness of the Protocol: This protocol is a self-validating system as it includes controls for total and non-specific binding, allowing for the accurate determination of specific binding. The use of a known reference compound allows for the validation of the assay's performance.
Below is a Graphviz diagram illustrating the workflow of a radioligand binding assay.
Caption: Workflow for nAChR radioligand binding assay.
Functional Activity at nAChR Subtypes
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or allosteric modulator at a given receptor. For ligand-gated ion channels like nAChRs, electrophysiology is the gold-standard technique for functional characterization.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol describes the use of TEVC to assess the functional activity of nicotinic acid piperazine derivatives on nAChRs expressed in Xenopus oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for nAChR subunits (e.g., α4 and β2)
-
Collagenase solution
-
Barth's solution
-
TEVC setup (amplifier, micromanipulators, perfusion system)
-
Glass microelectrodes filled with 3 M KCl
-
Agonist solution (e.g., acetylcholine)
-
Test compound solutions (nicotinic acid piperazine derivatives)
Procedure:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes by treatment with collagenase. Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits. Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with Barth's solution. Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording). Clamp the oocyte membrane potential at a holding potential of -70 mV.
-
Agonist Application: Apply a known concentration of an agonist (e.g., acetylcholine) to elicit a baseline current response.
-
Test Compound Application:
-
Agonist activity: Apply the test compound alone at various concentrations to determine if it elicits an inward current.
-
Antagonist activity: Co-apply the test compound with a fixed concentration of the agonist to determine if it inhibits the agonist-induced current.
-
-
Data Analysis: Measure the peak current amplitude for each application. For agonists, plot the current response against the compound concentration to determine the EC50 (concentration for half-maximal activation) and maximal efficacy. For antagonists, plot the inhibition of the agonist response against the compound concentration to determine the IC50 (concentration for half-maximal inhibition).
Expertise & Experience: The choice of Xenopus oocytes as an expression system is due to their large size, which facilitates microinjection and electrophysiological recording, and their low endogenous receptor expression. The holding potential of -70 mV is chosen to be near the resting membrane potential of neurons and to provide a sufficient driving force for cation influx through the nAChR channel.
Below is a Graphviz diagram illustrating a hypothetical signaling pathway for a nicotinic acid piperazine derivative acting as an nAChR agonist.
Caption: nAChR agonist signaling pathway.
Structure-Activity Relationships (SAR)
The systematic modification of the chemical structure of nicotinic acid piperazine derivatives allows for the exploration of structure-activity relationships, providing insights into the key molecular features required for potent and selective interaction with nAChRs.
A study of N,N-disubstituted piperazines provided valuable SAR data for α4β2* and α7* nAChRs.[5] The general structure consists of a nicotinoyl group on one piperazine nitrogen and a substituted benzyl or other cyclic amine on the second nitrogen.
| Compound | R Group on Piperazine | α4β2* nAChR Ki (µM) | α7* nAChR Ki (µM) |
| 8a | Benzyl | >100 | >100 |
| 8b | 4-Fluorobenzyl | 32 | >100 |
| 8c | 4-Chlorobenzyl | 45 | >100 |
| 8d | 4-Methylbenzyl | 35 | >100 |
| 8e | 2-Naphthylmethyl | 58 | >100 |
| 8f | 1-Naphthylmethyl | 32 | >100 |
| 7a | N-Boc-pyrrolidin-2-yl-carbonyl | >100 | >100 |
| 7b | Pyrrolidin-2-yl-carbonyl | 85 | >100 |
SAR Insights:
-
Aromatic Substitution: The presence of a substituted benzyl group on the second piperazine nitrogen generally leads to higher affinity for the α4β2* nAChR compared to an unsubstituted benzyl group.
-
Nature of the Aromatic Ring: Both phenyl and naphthyl rings can confer affinity, with 1-naphthylmethyl showing comparable affinity to substituted benzyl groups.
-
Selectivity: All tested compounds showed significant selectivity for the α4β2* nAChR over the α7* subtype, with no significant binding observed at the α7* receptor.
-
Cyclic Amine Moiety: Linking the nicotinoylpiperazine to another cyclic amine, such as pyrrolidine, can also result in moderate affinity for the α4β2* nAChR.
Therapeutic Potential
The pharmacological profile of nicotinic acid piperazine derivatives suggests their potential therapeutic application in a variety of disorders, particularly those involving the CNS.
-
Neurodegenerative Diseases: The selective modulation of α4β2* and α7* nAChRs is a key strategy in the development of treatments for Alzheimer's and Parkinson's diseases.[4] By enhancing cholinergic neurotransmission, these compounds could potentially improve cognitive function and offer neuroprotective effects.
-
Epilepsy: Certain nicotinoyl-piperazine derivatives have demonstrated anticonvulsant properties, suggesting their potential use in the treatment of epilepsy.
-
Pain and Inflammation: Nicotinic receptors, particularly the α7 subtype, are implicated in the modulation of pain and inflammation.[1] While the derivatives in the presented SAR table show low affinity for α7 nAChRs, further structural modifications could lead to the development of potent anti-inflammatory and analgesic agents.
-
Depression and Anxiety: The modulation of nicotinic receptors in brain regions associated with mood and affect suggests that nicotinic acid piperazine derivatives could be explored for their potential as antidepressants and anxiolytics.[6]
Conclusion and Future Directions
Nicotinic acid piperazine derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their ability to selectively modulate nAChR subtypes opens up avenues for treating a range of neurological and inflammatory disorders. The synthetic accessibility of these compounds allows for extensive SAR studies to optimize their potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on:
-
Expanding the SAR: Synthesizing and testing a broader range of derivatives to further elucidate the structural requirements for high affinity and selectivity for different nAChR subtypes.
-
In-depth Functional Characterization: Moving beyond binding assays to fully characterize the functional activity (agonist, antagonist, partial agonist, allosteric modulator) of lead compounds at a wider array of nAChR subtypes.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease to assess their efficacy, safety, and pharmacokinetic profiles.
-
Exploring Novel Therapeutic Areas: Investigating the potential of these derivatives in other therapeutic areas where nAChRs are implicated, such as in certain types of cancer and metabolic disorders.
By leveraging the principles of medicinal chemistry and pharmacology, the continued exploration of nicotinic acid piperazine derivatives holds great promise for the discovery of innovative medicines to address unmet medical needs.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
-
Gahring, L. C., & Rogers, S. W. (2006). Nicotinic receptor signaling in disease and therapeutic strategies. Annals of the New York Academy of Sciences, 1067, 229–243. [Link]
-
Hogg, R. C., Raggenbass, M., & Bertrand, D. (2003). Nicotinic acetylcholine receptors: from structure to brain function. Reviews of physiology, biochemistry and pharmacology, 147, 1–46. [Link]
-
Kamal, A., & Dastagir, S. (2009). Recent developments in the synthesis of piperazine and its derivatives. Current organic synthesis, 6(1), 82–106. [Link]
-
Levin, E. D., McClernon, F. J., & Rezvani, A. H. (2006). Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization. Psychopharmacology, 184(3-4), 523–539. [Link]
-
Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in neurobiology, 61(1), 75–111. [Link]
- Rau, V., & Gschaidmeier, H. (2000). Nicotinoyl piperazine derivatives, process for their preparation and their therapeutical use. EP0323303B1.
-
Xiao, Y., Abdallah, J., & Crooks, P. A. (2003). N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Bioorganic & medicinal chemistry letters, 13(1), 97–100. [Link]
-
de Jonge, W. J., & Ulloa, L. (2007). The alpha7 nicotinic acetylcholine receptor as a pharmacological target for inflammation. British journal of pharmacology, 151(7), 915–929. [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023). Scientific Reports, 13(1), 16965. [Link]
-
Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. (2019). Fundamental & Clinical Pharmacology, 33(3), 284-294. [Link]
-
Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization. (2006). Psychopharmacology, 184(3-4), 523-539. [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2015). Journal of Pharmaceutical Sciences and Research, 7(5), 248. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2024). Molecules, 29(1), 68. [Link]
-
In vivo characterization of a novel inhibitor of CNS nicotinic receptors. (2007). The Journal of pharmacology and experimental therapeutics, 321(2), 659–666. [Link]
-
The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum. (2002). The Journal of neuroscience : the official journal of the Society for Neuroscience, 22(5), 1591–1599. [Link]
-
Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. (2015). PLoS ONE, 10(10), e0139589. [Link]
-
Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2024). ACS chemical neuroscience, 15(1), 117–130. [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018). Fundamental & clinical pharmacology, 32(6), 589–598. [Link]
Sources
- 1. Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Subtypes of Nicotinic Acetylcholine Receptors on Dopaminergic Terminals of Mouse Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic effects on cognitive function: behavioral characterization, pharmacological specification, and anatomic localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N,N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 2-(4-Methylpiperazin-1-yl)nicotinic Acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the putative mechanism of action for 2-(4-Methylpiperazin-1-yl)nicotinic acid, a synthetic derivative of nicotinic acid. Based on its structural analogy to nicotinic acid (Niacin), this compound is hypothesized to function as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂). This document provides an in-depth exploration of this proposed mechanism, grounded in the well-established pharmacology of GPR109A. Crucially, as specific experimental data for this compound is not publicly available, this guide is structured to serve as a comprehensive roadmap for its investigation. We provide authoritative, field-proven experimental protocols required to formally characterize the compound's binding affinity, functional potency, and cellular effects. This guide is intended to empower researchers and drug developers to systematically validate the compound's mechanism and unlock its therapeutic potential.
Introduction: The Scientific Rationale
Nicotinic acid, at pharmacological doses, is a long-established therapeutic agent for treating dyslipidemia.[1][2] Its primary mechanism involves the reduction of lipolysis in adipocytes, which decreases the flux of free fatty acids (FFAs) to the liver and subsequently reduces the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[3] The discovery of GPR109A as the specific cell-surface receptor for nicotinic acid was a landmark finding, providing a molecular basis for its lipid-modifying effects and the common "flushing" side effect.[1][2]
The compound this compound incorporates the core nicotinic acid scaffold, which is essential for GPR109A recognition. The addition of the 2-substituted 4-methylpiperazine moiety represents a rational drug design strategy to potentially modulate the compound's physicochemical properties, such as solubility, cell permeability, and pharmacokinetic profile, while retaining or enhancing its affinity and potency for GPR109A. Therefore, it is scientifically posited that this compound engages the same signaling pathway as its parent compound. The following sections detail this putative mechanism and the precise experimental workflows required for its validation.
The Primary Target: GPR109A Receptor Engagement
The central hypothesis is that this compound directly binds to and activates GPR109A. This receptor is predominantly expressed on the surface of adipocytes and various immune cells, such as macrophages and neutrophils.[4] GPR109A is a member of the Gi/o family of G protein-coupled receptors.
Determining Binding Affinity
The first critical step is to confirm a physical interaction between the compound and the GPR109A receptor and to quantify its affinity. This is achieved through a competitive radioligand binding assay.
Experimental Protocol: GPR109A Radioligand Displacement Assay
-
Membrane Preparation:
-
Culture a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and re-centrifuge. Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration (e.g., via BCA assay).
-
-
Assay Procedure:
-
In a 96-well plate, combine the GPR109A-expressing cell membranes (typically 5-20 µg of protein per well), a fixed concentration of a suitable radioligand (e.g., [³H]-Nicotinic Acid), and serially diluted concentrations of the unlabeled test compound, this compound.
-
Controls: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a saturating concentration of a known unlabeled GPR109A agonist, like nicotinic acid).
-
Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
-
Termination and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes while allowing unbound radioligand to pass through.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Dry the filter mat, add a scintillation cocktail, and quantify the radioactivity bound to the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate "specific binding" by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Table 1: Template for GPR109A Binding Affinity Data
| Compound | Radioligand | Cell Line | IC₅₀ (nM) | Ki (nM) |
|---|---|---|---|---|
| Nicotinic Acid (Control) | [³H]-Nicotinic Acid | HEK293-hGPR109A | Expected Value | Expected Value |
| this compound | [³H]-Nicotinic Acid | HEK293-hGPR109A | Experimental Result | Calculated Result |
Functional Activity: G-Protein Activation and Downstream Signaling
Binding to GPR109A is insufficient to confirm agonism. The compound must elicit a functional response. As a Gi-coupled receptor, GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
G-Protein Activation: GTPγS Binding Assay
A direct measure of Gi protein activation can be achieved with a GTPγS binding assay. Agonist binding promotes the exchange of GDP for GTP on the Gαi subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to quantify this activation event.[5][6]
Experimental Protocol: [³⁵S]GTPγS Binding Assay
-
Reagents and Membranes:
-
Prepare membranes from GPR109A-expressing cells as described in the binding assay protocol.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP (e.g., 10-30 µM).
-
Radioligand: [³⁵S]GTPγS.
-
-
Assay Procedure:
-
In a 96-well plate, add cell membranes, GDP, varying concentrations of the test compound (or control agonist), and assay buffer.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 30-60 minutes.
-
-
Termination and Detection:
-
Terminate the assay by rapid filtration through a filter plate, similar to the binding assay.
-
Wash the filters with ice-cold buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding (in counts per minute or similar units) against the log concentration of the agonist.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC₅₀ (potency) and Emax (efficacy) values.
-
Signaling Pathway: cAMP Inhibition Assay
The canonical signaling output of GPR109A activation is the inhibition of adenylyl cyclase. This is measured by quantifying the reduction in intracellular cAMP levels following a challenge with an adenylyl cyclase activator like forskolin.[7][8]
Caption: GPR109A signaling pathway initiated by agonist binding.
Experimental Protocol: cAMP Inhibition Assay
-
Cell Preparation:
-
Seed GPR109A-expressing cells in a 96- or 384-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash cells with a serum-free medium or buffer.
-
Pre-incubate cells with various concentrations of this compound for 15-30 minutes. A phosphodiesterase (PDE) inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to raise basal cAMP levels.
-
Incubate for an additional 15-30 minutes at 37°C.
-
-
Detection:
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the percent inhibition of the forskolin-stimulated cAMP response for each concentration of the test compound.
-
Plot the percent inhibition versus the log concentration of the compound and fit the curve to determine the IC₅₀ value, which in this functional context represents the compound's potency.
-
Table 2: Template for GPR109A Functional Assay Data
| Assay | Parameter | Nicotinic Acid (Control) | This compound |
|---|---|---|---|
| [³⁵S]GTPγS Binding | EC₅₀ (nM) | Expected Value | Experimental Result |
| Emax (% of Control) | 100% | Experimental Result |
| cAMP Inhibition | IC₅₀ (nM) | Expected Value | Experimental Result |
Cellular and Physiological Consequences
The ultimate validation of the proposed mechanism lies in demonstrating the expected downstream physiological effects. For a GPR109A agonist, the hallmark cellular response is the inhibition of lipolysis in adipocytes.
In Vitro Inhibition of Lipolysis
This assay measures the compound's ability to block the breakdown of triglycerides into glycerol and free fatty acids in fat cells.
Caption: Experimental workflow for an in vitro lipolysis assay.
Experimental Protocol: Adipocyte Lipolysis Assay
-
Cell Culture:
-
Use a suitable adipocyte model, such as differentiated 3T3-L1 cells or primary adipocytes isolated from adipose tissue.[10]
-
Culture cells in multi-well plates until mature.
-
-
Assay Procedure:
-
Wash the adipocytes and incubate them in a buffer containing a high concentration of bovine serum albumin (BSA) to act as a fatty acid sink.
-
Pre-treat the cells with various concentrations of this compound or a control (nicotinic acid).
-
Stimulate lipolysis using a β-adrenergic agonist like isoproterenol.
-
Incubate for 1-2 hours at 37°C.
-
-
Quantification:
-
Collect the incubation medium (supernatant).
-
Measure the concentration of glycerol or FFAs released into the medium using commercially available colorimetric or fluorometric assay kits.[11] Glycerol release is often preferred as it is not re-esterified by adipocytes.
-
-
Data Analysis:
-
Calculate the percentage inhibition of isoproterenol-stimulated glycerol/FFA release for each compound concentration.
-
Plot the data and determine the IC₅₀ value for the inhibition of lipolysis.
-
Conclusion
The structural design of this compound strongly supports the hypothesis that it acts as an agonist at the GPR109A receptor. This guide provides the comprehensive experimental framework necessary to rigorously test this hypothesis. By systematically executing the detailed protocols for binding, G-protein activation, cAMP signaling, and cellular lipolysis, researchers can definitively characterize the compound's pharmacological profile. The resulting data will be crucial for determining its potency, efficacy, and potential as a novel therapeutic agent for dyslipidemia or other indications linked to GPR109A activation, such as inflammation.[12]
References
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]
-
Sittampalam, G. S., et al. (2012). GTPγS Binding Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Jia, Y., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]
-
Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience Data Sheet. [Link]
-
van der Hoorn, J. W., et al. (2013). Long-term niacin treatment induces insulin resistance and adrenergic responsiveness in adipocytes by adaptive downregulation of phosphodiesterase 3B. American Journal of Physiology-Endocrinology and Metabolism, 304(5), E504-E512. [Link]
-
Creative Bioarray. GTPγS Binding Assay. Creative Bioarray Services. [Link]
-
van der Velde, N., et al. (2017). Prolonged niacin treatment leads to increased adipose tissue PUFA synthesis and anti-inflammatory lipid and oxylipin plasma profile. Journal of Lipid Research, 58(12), 2355–2365. [Link]
-
Zhang, Y., et al. (2005). Niacin mediates lipolysis in adipose tissue through its G-protein coupled receptor HM74A. Biochemical and Biophysical Research Communications, 334(2), 729-732. [Link]
-
Christiansen, E., et al. (2014). In vitro and mouse in vivo characterization of the potent free fatty acid 1 receptor agonist TUG-469. Naunyn-Schmiedeberg's Archives of Pharmacology, 387(10), 927-936. [Link]
-
Limbird, L. E. (2004). Radioligand binding methods: practical guide and tips. Molecular Interventions, 4(4), 222-227. [Link]
-
Greenhill, Z. Z., et al. (2019). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments, (151), e60074. [Link]
-
Shen, W., et al. (2011). Nicotinic acid timed to feeding reverses tissue lipid accumulation and improves glucose control in obese Zucker rats. Journal of Lipid Research, 52(8), 1503-1513. [Link]
-
Semple, G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4806-4810. [Link]
-
Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
-
Jung, Y. J., et al. (2020). GPR109A activation and aging liver. Aging, 12(14), 13866–13868. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. GPR109A activation and aging liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Niacin mediates lipolysis in adipose tissue through its G-protein coupled receptor HM74A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]
Discovery and history of 2-substituted nicotinic acids
An In-Depth Technical Guide to the Discovery and History of 2-Substituted Nicotinic Acids
Authored by: Gemini, Senior Application Scientist
Foreword: The Enduring Significance of the Pyridine Scaffold
The pyridine ring, a foundational heterocycle in organic chemistry, is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties, characterized by an electron-deficient π-system due to the electronegative nitrogen atom, present both a formidable challenge and a remarkable opportunity for synthetic chemists. Within this class of compounds, nicotinic acid (Pyridine-3-carboxylic acid), also known as Vitamin B3, serves as a vital nutrient and a versatile synthetic precursor.[1][2] This guide delves into the specific and historically rich sub-class of 2-substituted nicotinic acids. We will journey from the early, often arduous, methods of their creation to the elegant and highly selective catalytic systems that define modern synthetic chemistry, providing researchers and drug development professionals with a comprehensive understanding of this critical molecular scaffold.
The Foundational Challenge: Taming the Electron-Deficient Pyridine Ring
The discovery of nicotinic acid itself is rooted in the early days of organic chemistry, with its initial synthesis often involving the oxidation of nicotine.[3] However, the selective functionalization of the pre-formed pyridine ring proved to be a significant hurdle. The nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making reactions that are commonplace for benzene (like nitration or Friedel-Crafts acylation) difficult and often requiring harsh conditions.[4] Furthermore, the nitrogen's lone pair can act as a Lewis base, complexing with catalysts and further hindering reactivity.[4]
This inherent electronic nature dictates that the pyridine ring is more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions, which are electronically activated by the nitrogen atom. This fundamental principle governs the entire history of 2-substituted nicotinic acid synthesis.
Caption: Logical workflow of pyridine ring reactivity.
The Gateway Intermediate: Synthesis of 2-Halonicotinic Acids
The history of 2-substituted nicotinic acids is inextricably linked to the development of a robust synthesis for 2-halonicotinic acids, particularly 2-chloronicotinic acid. This compound is a cornerstone intermediate, serving as the entry point for a vast array of nucleophilic substitution reactions.[5][6][7]
The N-Oxide Strategy: A Paradigm Shift
Direct chlorination of nicotinic acid is not feasible due to the ring's deactivation. The breakthrough came with the strategic use of nicotinic acid N-oxide. The N-oxide functionality dramatically alters the electronic landscape of the ring: it activates the C2 and C6 positions for both nucleophilic and electrophilic attack while protecting the nitrogen from unwanted side reactions.
The classical and still widely used method involves the reaction of nicotinic acid N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[8][9] This process, while effective, often resulted in colored impurities that were difficult to remove.[8]
Caption: Synthesis of 2-chloronicotinic acid via the N-oxide route.
Experimental Protocol: Synthesis of 2-Chloronicotinic Acid from Nicotinic Acid
This protocol is a generalized representation based on established methods.[9]
Part A: Preparation of Nicotinic Acid N-Oxide
-
Materials: Nicotinic acid, 30% Hydrogen Peroxide (H₂O₂), Glacial Acetic Acid.
-
Procedure:
-
Suspend nicotinic acid in glacial acetic acid.
-
Heat the mixture to approximately 70-80°C.
-
Add 30% H₂O₂ dropwise, maintaining the temperature.
-
After the addition is complete, maintain the reaction at temperature for several hours until TLC analysis indicates the consumption of starting material.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Recrystallize the crude product from a suitable solvent (e.g., water) to yield pure nicotinic acid N-oxide.
-
Part B: Chlorination to 2-Chloronicotinic Acid
-
Materials: Nicotinic acid N-oxide, Phosphorus oxychloride (POCl₃).
-
Procedure:
-
Carefully add nicotinic acid N-oxide in portions to an excess of POCl₃ at room temperature.
-
Slowly heat the mixture to reflux (approx. 110°C) and maintain for 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.
-
The pH is adjusted to precipitate the product.
-
The crude 2-chloronicotinic acid is collected by filtration, washed with cold water, and dried.
-
Recrystallization from water or an alcohol/water mixture affords the purified product.
-
More recently, greener processes have been developed, for instance, using ozone as an oxidant in a one-step process from 2-chloro-3-alkyl pyridine.[7] Additionally, enzymatic hydrolysis of 2-chloronicotinonitrile offers a highly specific and environmentally friendly alternative to traditional chemical synthesis.[10]
Building Diversity: Key Classes of 2-Substituted Nicotinic Acids
With 2-chloronicotinic acid readily available, chemists unlocked access to a wide range of derivatives through nucleophilic substitution.
2-Aminonicotinic Acids
2-Aminonicotinic acid is a vital building block for many biologically active molecules.[11][12]
-
Classical Approach: The most direct route involves the ammonolysis of 2-chloronicotinic acid, where it is heated with aqueous ammonia under pressure.[13][14]
-
From Quinoline: An alternative historical synthesis starts with the oxidative cleavage of quinoline to yield 2,3-pyridinedicarboxylic acid (quinisatinic acid). This is followed by conversion to the anhydride, ammonolysis, and a Hofmann degradation to install the C2-amino group.[11] This multi-step process highlights the ingenuity required before the advent of modern cross-coupling.
2-Arylamino and 2-Alkylaminonicotinic Acids
This class of compounds, particularly the 2-arylaminonicotinic acids, includes several non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their synthesis was historically dominated by the Ullmann Condensation .
-
Ullmann Condensation: This reaction involves the copper-catalyzed coupling of an aryl halide (2-chloronicotinic acid) with an amine or alcohol.[15][16] Traditional Ullmann conditions are notoriously harsh, often requiring high temperatures (>200°C), polar aprotic solvents, and stoichiometric amounts of copper powder or copper(I) salts.[16] Despite these drawbacks, it was the workhorse reaction for forming C-N and C-O bonds at the C2 position for many decades.
| Reaction | Catalyst | Temperature | Solvent | Typical Yields | Reference |
| Ullmann Condensation | Cu or Cu(I) salts | 150-220°C | DMF, NMP | Variable (30-70%) | [15][16] |
| Buchwald-Hartwig | Pd(OAc)₂ / Ligand | 80-120°C | Toluene, Dioxane | Good to Excellent (70-95%) | N/A |
| Microwave-assisted | K₂CO₃ (base) | 100-150°C | Water | Good to Excellent (80-95%) | [6] |
Table 1: Comparison of conditions for the synthesis of 2-arylaminonicotinic acids.
The Modern Era: Catalytic Precision and Efficiency
The late 20th and early 21st centuries witnessed a revolution in synthetic methodology, profoundly impacting the synthesis of 2-substituted nicotinic acids. These modern methods offer milder conditions, greater functional group tolerance, and higher yields.
Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization.[17] A directing metalation group (DMG) on the pyridine ring, such as an amide or a methoxy group, coordinates to a strong organolithium base (e.g., n-BuLi, s-BuLi).[17][18][19] This coordination positions the base to deprotonate the adjacent ortho position exclusively, generating a lithiated intermediate that can be trapped with various electrophiles. For nicotinic acid derivatives, the carboxylate itself (formed by initial deprotonation) or a derived amide can act as the DMG, directing subsequent metalation to the C2 position.
Caption: General workflow for Directed ortho-Metalation (DoM).
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig Amination
The development of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, largely superseded the Ullmann condensation for C-N bond formation. This methodology allows for the coupling of aryl halides with amines under much milder conditions, employing a palladium catalyst and a specialized phosphine ligand. It offers significantly broader substrate scope and higher efficiency compared to its copper-catalyzed predecessor.
Applications in Drug Discovery and Agrochemicals
The 2-substituted nicotinic acid motif is a privileged scaffold in medicinal chemistry and agrochemical design.
-
Pharmaceuticals:
-
Anti-inflammatory Agents: As mentioned, 2-arylaminonicotinic acids are a class of NSAIDs. Pranoprofen is a notable example.[5][6]
-
Antibiotics: The scaffold is present in various antibacterial agents.[5]
-
Antihyperlipidemic Agents: Nicotinic acid itself is used to treat high cholesterol, and derivatives are constantly being explored.[1]
-
Other CNS agents: The isonicotinic acid hydrazide (Isoniazid), an isomer, is a frontline tuberculosis drug, and other nicotinic acid derivatives have been investigated for multiple sclerosis.[20]
-
-
Agrochemicals:
Conclusion and Future Outlook
The history of 2-substituted nicotinic acids is a microcosm of the evolution of synthetic organic chemistry. It began with the challenge of functionalizing an unreactive ring, progressed through the development of clever, albeit harsh, classical methods like the N-oxide strategy and Ullmann condensation, and has now entered an era of elegant, catalytic precision. The journey from high-temperature, stoichiometric reactions to mild, catalytic processes like DoM and Buchwald-Hartwig coupling demonstrates the relentless drive for efficiency, selectivity, and sustainability.
Looking forward, the field will undoubtedly be pushed further by the principles of green chemistry. The use of enzymatic transformations and transition-metal-catalyzed C-H activation will likely become more prevalent, offering atom-economical routes that avoid the pre-functionalization of starting materials. As our understanding of biological systems deepens, the 2-substituted nicotinic acid scaffold will continue to be a fertile ground for the discovery of new medicines and agrochemicals, building on the rich chemical history detailed in this guide.
References
- Benchchem. (n.d.). Synthesis of Substituted Nicotinic Acids. Technical Support Center.
-
Wikipedia. (2024). Nicotinamide adenine dinucleotide. Retrieved from [Link]
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. Retrieved from [Link]
-
Zhao, B., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Retrieved from [Link]
- Dynamit Nobel. (1979). Process for the production of pure white 2-chloronicotinic acid. Google Patents.
-
Wang, J., et al. (2014). Synthesis of 2-aminonicotinic acid. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Sharma, R., et al. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Der Pharma Chemica. Retrieved from [Link]
-
Wang, J., et al. (2012). Green Process for the Synthesis of 2-Chloronicotinic Acid. China/Asia On Demand (CAOD). Retrieved from [Link]
- Changzhou University. (2014). Method for synthesizing 2-chloronicotinic acid by one-step oxidation. Google Patents.
-
Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]
-
Gugałka, M., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. Retrieved from [Link]
-
Galy, J. P., et al. (1990). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. ResearchGate. Retrieved from [Link]
- Eli Lilly and Company. (1996). Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto. Google Patents.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-Aminonicotinic Acid. Retrieved from [Link]
-
Wikipedia. (2024). Nicotinic acid. Retrieved from [Link]
- Shandong University of Technology. (2015). 2-aminonicotinic acid synthetic method. Google Patents.
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]
-
Wang, X., et al. (2024). [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. PubMed. Retrieved from [Link]
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]
-
Andrew G. Myers Research Group. (n.d.). ortho metalation. Harvard University. Retrieved from [Link]
- U.S. Tobacco Co. (1952). Nicotinic acid production. Google Patents.
Sources
- 1. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US2586808A - Nicotinic acid production - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]
- 8. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]
- 9. caod.oriprobe.com [caod.oriprobe.com]
- 10. [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. CN104513197A - 2-aminonicotinic acid synthetic method - Google Patents [patents.google.com]
- 14. 2-Aminonicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 17. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 20. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methylpiperazin-1-yl)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Methylpiperazin-1-yl)nicotinic acid, a structural analog of nicotinic acid (niacin), holds significant therapeutic promise owing to its anticipated interaction with key cellular signaling pathways. This guide delineates the potential therapeutic targets of this compound, with a primary focus on the G-protein coupled receptor GPR109A (HCA₂), the known receptor for nicotinic acid. We will explore the mechanistic basis for this targeting, detail robust experimental workflows for validation, and discuss the potential downstream therapeutic implications in metabolic and inflammatory disorders. This document serves as a comprehensive resource for researchers seeking to investigate the pharmacological profile of this compound and accelerate its journey from a promising molecule to a potential therapeutic agent.
Introduction: The Rationale for Investigating this compound
Nicotinic acid, a long-established therapeutic agent, exerts profound effects on lipid metabolism and inflammation.[1][2][3] Its clinical utility, however, is often hampered by adverse effects, most notably cutaneous flushing.[2][4] This has spurred the development of novel nicotinic acid derivatives that retain the therapeutic benefits while minimizing undesirable side effects. This compound emerges as a compelling candidate in this pursuit. Its structural similarity to nicotinic acid strongly suggests a shared primary molecular target: the G-protein coupled receptor GPR109A.[5][6]
GPR109A is a Gi/Go-coupled receptor highly expressed in adipocytes and immune cells, including neutrophils and macrophages.[7][] Its activation by agonists like nicotinic acid initiates a cascade of intracellular events that culminate in desirable physiological responses, such as the inhibition of lipolysis and the modulation of inflammatory pathways.[7][9] This guide will therefore posit GPR109A as the principal therapeutic target of this compound and outline a comprehensive strategy for its validation.
The Primary Target: GPR109A (HCA₂) Receptor
The discovery of GPR109A as the receptor for nicotinic acid revolutionized our understanding of its pharmacological actions.[2][6] This receptor has since become a focal point for the development of new drugs targeting metabolic and inflammatory diseases.[5][10]
GPR109A Signaling Pathways
Activation of GPR109A by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. This event triggers two major downstream signaling cascades:
-
Inhibition of Adenylate Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This reduction in cAMP subsequently attenuates the activity of protein kinase A (PKA), a key regulator of numerous cellular processes, including lipolysis in adipocytes.
-
β-Arrestin-Mediated Signaling: Recent evidence suggests that GPR109A can also signal through a G-protein-independent pathway involving β-arrestins.[7] This pathway is implicated in some of the anti-inflammatory effects of GPR109A activation.
Diagram: GPR109A Signaling Cascade
Caption: Proposed signaling pathway of this compound via the GPR109A receptor.
Therapeutic Implications of GPR109A Activation
Targeting GPR109A with agonists like this compound presents a multitude of therapeutic opportunities:
-
Dyslipidemia: By inhibiting lipolysis in adipose tissue, GPR109A agonists can reduce the flux of free fatty acids to the liver, thereby decreasing the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[1][9] This leads to a reduction in LDL ("bad") cholesterol and an increase in HDL ("good") cholesterol levels.[3][7]
-
Atherosclerosis: The lipid-modifying effects of GPR109A activation, coupled with its anti-inflammatory properties, make it an attractive target for the prevention and treatment of atherosclerosis.[2][7]
-
Neuroinflammation: GPR109A is expressed on microglia, the resident immune cells of the central nervous system. Its activation has been shown to suppress neuroinflammation, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11]
-
Inflammatory Skin Disorders: The anti-inflammatory effects of GPR109A agonists may be beneficial in treating various skin conditions.
-
Cancer: Emerging evidence suggests that GPR109A may act as a tumor suppressor in the colon by inducing apoptosis in cancer cells.[][12]
Experimental Validation Workflow
A rigorous and systematic approach is essential to confirm that this compound indeed targets GPR109A and to characterize its pharmacological profile. The following experimental workflow provides a comprehensive framework for this validation.
Phase 1: In Vitro Target Engagement and Signaling
This initial phase focuses on confirming direct interaction with the GPR109A receptor and elucidating the immediate downstream signaling events.
Experimental Protocol 1: Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor.
-
Methodology:
-
Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Incubate the membranes with a known radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid) at a fixed concentration.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation.
-
Experimental Protocol 2: cAMP Accumulation Assay
-
Objective: To assess the functional activity of this compound as an agonist or antagonist of GPR109A by measuring its effect on cAMP levels.
-
Methodology:
-
Culture GPR109A-expressing cells in a suitable medium.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Treat the cells with varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, ELISA).
-
Plot the cAMP concentration against the logarithm of the agonist concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Diagram: In Vitro Validation Workflow
Caption: A streamlined workflow for the initial in vitro validation of GPR109A targeting.
Phase 2: Cellular Functional Assays
Following successful in vitro validation, the next step is to assess the compound's effects in relevant cellular models that recapitulate the physiological context of the target.
Experimental Protocol 3: Adipocyte Lipolysis Assay
-
Objective: To determine the effect of this compound on lipolysis in adipocytes.
-
Methodology:
-
Differentiate pre-adipocyte cell lines (e.g., 3T3-L1) into mature adipocytes.
-
Stimulate lipolysis by treating the cells with isoproterenol or another β-adrenergic agonist.
-
Treat the cells with varying concentrations of this compound.
-
After incubation, collect the culture medium and measure the concentration of glycerol or free fatty acids released into the medium using a colorimetric or fluorometric assay kit.
-
Plot the amount of glycerol/free fatty acid release against the logarithm of the compound concentration to determine the IC₅₀ for lipolysis inhibition.
-
Experimental Protocol 4: Macrophage Anti-inflammatory Assay
-
Objective: To evaluate the anti-inflammatory effects of this compound in macrophages.
-
Methodology:
-
Culture macrophage-like cell lines (e.g., RAW 264.7 or THP-1) or primary bone marrow-derived macrophages.
-
Stimulate an inflammatory response by treating the cells with lipopolysaccharide (LPS).
-
Co-treat the cells with varying concentrations of this compound.
-
After incubation, measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA or a multiplex cytokine assay.
-
Plot the cytokine concentration against the logarithm of the compound concentration to determine the IC₅₀ for cytokine inhibition.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison of key parameters such as Ki, EC₅₀, and IC₅₀ values.
| Assay | Parameter | This compound | Nicotinic Acid (Reference) |
| GPR109A Binding | Ki (nM) | TBD | ~100-500 |
| cAMP Accumulation | EC₅₀ (nM) | TBD | ~300-1000 |
| Adipocyte Lipolysis | IC₅₀ (µM) | TBD | ~1-10 |
| Macrophage Cytokine Release | IC₅₀ (µM) | TBD | ~10-100 |
TBD: To be determined experimentally.
A potent and selective agonist profile would be characterized by low nanomolar Ki and EC₅₀ values in the binding and cAMP assays, respectively, followed by dose-dependent inhibition of lipolysis and cytokine release in the low micromolar range.
Potential for Nicotinic Acetylcholine Receptor (nAChR) Modulation
While GPR109A is the most probable primary target, the "nicotinic acid" nomenclature warrants consideration of a potential secondary interaction with nicotinic acetylcholine receptors (nAChRs).[13][14] nAChRs are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems.[13] Although structurally distinct from GPR109A, the possibility of off-target effects at nAChRs should be investigated, particularly at higher concentrations of the compound. Standard electrophysiology or calcium imaging assays using cells expressing different nAChR subtypes can be employed to assess any potential activity.
Future Directions and Conclusion
The successful validation of this compound as a potent and selective GPR109A agonist in vitro and in cellular models will pave the way for preclinical in vivo studies. These studies should aim to evaluate its pharmacokinetic profile, efficacy in animal models of dyslipidemia and inflammation, and importantly, its propensity to cause flushing compared to nicotinic acid.
References
-
Nicotinic agonist - Wikipedia. [Link]
-
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC - PubMed Central. [Link]
-
Recent Progress in the Discovery of Niacin Receptor Agonists - PubMed. [Link]
-
GPR109A and Vascular Inflammation - PMC - NIH. [Link]
-
The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC - PubMed Central. [Link]
-
Nicotinic Acid Receptor Agonists | Request PDF - ResearchGate. [Link]
-
Role of GPR109A Receptor in the Efficacy of Nicotinic Acid - Ijmra. [Link]
-
Nicotinic acid receptor subtypes and their ligands - PubMed. [Link]
-
Nicotinic acid - Wikipedia. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects - ResearchGate. [Link]
-
Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - ResearchGate. [Link]
-
Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology - YouTube. [Link]
Sources
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in the discovery of niacin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid receptor subtypes and their ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 14. The Nicotinic Acetylcholine Receptor as a Target for Antidepressant Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
2-(4-Methylpiperazin-1-yl)nicotinic acid structural analogs and derivatives
An In-depth Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 2-(4-Methylpiperazin-1-yl)nicotinic Acid Analogs
Executive Summary
The chemical scaffold combining nicotinic acid and a methylpiperazine moiety represents a privileged structure in modern medicinal chemistry. This guide provides a comprehensive technical overview of the structural analogs and derivatives of this compound. We delve into the synthetic strategies for exploring the chemical space around this core, dissect the diverse pharmacological activities documented for its analogs, and present detailed structure-activity relationships (SAR). Furthermore, this document includes field-proven experimental protocols for compound evaluation and offers a forward-looking perspective on the therapeutic potential of this versatile chemical class. The strategic fusion of the pharmacophoric features of piperazine and nicotinic acid has yielded compounds with activities spanning central nervous system (CNS) disorders, infectious diseases, and cardiovascular conditions, making this a fertile ground for drug discovery.[1][2][3]
Introduction: The this compound Scaffold
The core structure, this compound (CAS 38029-97-9), marries two components of significant pharmacological relevance.[4]
-
Nicotinic Acid (Niacin, Vitamin B3): A fundamental pyridinecarboxylic acid that, beyond its nutritional role, serves as a precursor to essential coenzymes (NAD, NADP). Its derivatives are known to exhibit a wide array of biological effects, including lipid-lowering, vasodilation, antioxidant, and antimicrobial properties.[2][5]
-
N-Methylpiperazine: A cyclic diamine frequently incorporated into drug candidates to enhance solubility, improve pharmacokinetic profiles, and serve as a versatile scaffold for interacting with biological targets. The piperazine ring is a common feature in drugs targeting CNS receptors.[1]
The combination of these two moieties in a single molecule creates a synthetically tractable and functionally rich platform for developing novel therapeutics. The nitrogen atoms of the piperazine ring and the pyridine ring, along with the carboxylic acid group, provide multiple points for hydrogen bonding and electrostatic interactions, while the carbon framework can be modified to tune lipophilicity and steric properties.
Core Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 38029-97-9 | [6] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | [6] |
| Molecular Weight | 221.26 g/mol | [6] |
| Storage | Sealed in dry, 2-8°C |[6] |
Synthetic Strategies and Chemical Space Exploration
The generation of a diverse chemical library around the core scaffold is paramount for effective drug discovery. The primary synthetic approaches involve well-established, high-yielding reactions that allow for systematic modification at key positions.
Core Synthesis: Nucleophilic Aromatic Substitution
The most direct route to the this compound core is the nucleophilic aromatic substitution (SNAr) reaction. This involves reacting a nicotinic acid derivative bearing a suitable leaving group at the 2-position (e.g., a halogen like chlorine or fluorine) with 1-methylpiperazine.
-
Rationale: The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the 2-position of the ring towards nucleophilic attack. 1-Methylpiperazine serves as a potent secondary amine nucleophile. This reaction is often catalyzed by a base (e.g., K₂CO₃, DIPEA) to scavenge the resulting acid (e.g., HCl) and is typically performed in a polar aprotic solvent like DMSO or DMF at elevated temperatures.
Caption: Key diversification points for generating structural analogs.
Pharmacological Landscape and Structure-Activity Relationships (SAR)
Derivatives of this scaffold have been investigated for a multitude of therapeutic applications. The specific arrangement of the nicotinic acid and piperazine moieties allows them to interact with a diverse range of biological targets.
Central Nervous System (CNS) Activity
-
Histamine H₃ Receptor Antagonism: Analogs based on a related 2-(bipiperidin-1'-yl)thiazolopyridine core have been developed as histamine H₃ receptor antagonists. [7]SAR studies revealed that introducing diversity at the 6-position of the pyridine ring was crucial for enhancing potency and reducing off-target effects like hERG activity. [7]This suggests that modifications to the pyridine ring of our core scaffold could similarly tune activity and selectivity for CNS targets.
-
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation: Sulfonylpiperazine analogs have been identified as negative allosteric modulators (NAMs) of human nAChRs. [8]The SAR in this series is highly specific:
-
An ortho-fluorophenyl substitution on the sulfonyl group confers selectivity for the α4β2 nAChR subtype.
-
A para-fluorophenyl substitution shows no subtype preference.
-
Halogen substitution on the amide portion generally improves potency. [8]* Anxiolytic-like Effects: Arylpiperazine derivatives connected to isonicotinic or picolinic acid nuclei have demonstrated anxiolytic effects in preclinical models. [3]Their mechanism is believed to involve direct agonism at 5-HT₁ₐ receptors and indirect modulation of the GABAergic system. [3]This highlights the potential of using the N-methylpiperazine as a point to attach larger aryl groups to engage with serotonin receptors.
-
Antimicrobial and Antifungal Activity
Nicotinic acid and its derivatives, particularly acylhydrazones and 1,3,4-oxadiazolines, have shown promising activity against Gram-positive bacteria, including MRSA strains. [5]The general strategy involves converting the carboxylic acid to an acylhydrazone, which can then be cyclized. The activity is highly dependent on the substituent introduced during the condensation reaction. [5]Similarly, nicotinamide analogs have been developed as antifungal agents that act by disrupting the fungal cell wall. [9]
Cardiovascular and Antioxidant Properties
Thionicotinic acid derivatives have been shown to possess both vasorelaxant and antioxidant properties. [2]Their vasorelaxant effects are mediated in part by endothelium-induced nitric oxide (NO) and prostacyclin. The free carboxylic acid form was found to be the most potent vasorelaxant and antioxidant in the series studied, suggesting that derivatization of this group must be approached with caution if these properties are desired. [2] SAR Summary Table:
| Target Class | Structural Modification | Effect on Activity | Reference |
|---|---|---|---|
| nAChR (α4β2) | ortho-Fluoro on terminal phenylsulfonyl | Increases subtype selectivity | [8] |
| Histamine H₃ | Substitution at pyridine 6-position | Enhances potency | [7] |
| 5-HT₁ₐ Receptor | Addition of terminal aryl group to piperazine | Confers agonist activity | [3] |
| Gram-positive Bacteria | Conversion of COOH to specific acylhydrazones | Increases antibacterial potency | [5] |
| Vasorelaxation | Conversion of COOH to amide or nitrile | Decreases potency | [2]|
Key Experimental Protocols for Compound Evaluation
A tiered, systematic approach to screening is essential for efficiently identifying promising lead compounds. The following protocols represent standard methodologies for evaluating key biological activities associated with this scaffold.
Workflow for Compound Screening
Caption: A typical workflow for screening newly synthesized analogs.
Protocol 1: [³⁵S]GTPγS Binding Assay for GPCR Agonist/Antagonist Activity
This assay is a functional measure of G-protein coupled receptor (GPCR) activation, suitable for targets like histamine or serotonin receptors.
-
Principle: Inactive G-proteins are bound to GDP. Receptor activation by an agonist catalyzes the exchange of GDP for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows the accumulation of a radioactive signal proportional to receptor activation. Antagonists will inhibit the signal produced by a known agonist.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest (e.g., from HEK293 cells).
-
Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and a GDP source.
-
Reaction Setup: In a 96-well plate, add cell membranes, the test compound (at various concentrations), a known agonist (for antagonist mode), and finally initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.
-
Termination & Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates bound from unbound [³⁵S]GTPγS.
-
Detection: Wash the filters, dry the plate, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the data as a function of compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
Protocol 2: Minimal Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the test compound. The MIC is read as the lowest concentration where no growth occurs.
-
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a 2-fold serial dilution in a 96-well microtiter plate using appropriate growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Grow the bacterial strain (e.g., Staphylococcus aureus) to the mid-logarithmic phase. Dilute the culture to a standardized concentration of ~5 x 10⁵ CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well of the plate containing the compound dilutions. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by reading the optical density at 600 nm with a plate reader.
-
Validation: Ensure the positive control shows robust growth and the negative control shows no growth.
-
Future Perspectives and Drug Development Outlook
The this compound scaffold is a highly promising platform for drug discovery. Its synthetic tractability allows for rapid generation of diverse analogs, and its inherent pharmacophoric features enable interaction with a wide range of biological targets.
Key Opportunities:
-
Multi-target Ligands: The ability of analogs to interact with diverse targets (e.g., GPCRs, ion channels) opens the door for designing multi-target-directed ligands, which could be beneficial for complex diseases like neurodegenerative disorders or psychiatric conditions.
-
CNS Disorders: Given the prevalence of the piperazine moiety in CNS drugs and the demonstrated activity of analogs at nAChRs, H₃, and 5-HT₁ₐ receptors, further exploration for treating conditions like Alzheimer's disease, schizophrenia, and anxiety is strongly warranted. [3][8][10][11]* Infectious Diseases: The potent activity of nicotinic acid derivatives against drug-resistant bacteria presents a valuable starting point for developing new antibiotics. [5] Challenges:
-
Selectivity: As with any privileged scaffold, achieving high selectivity for a single target can be challenging. Extensive SAR studies and structure-based drug design will be critical to minimize off-target effects.
-
Pharmacokinetics: While the piperazine group often improves solubility, optimizing the overall ADME (Absorption, Distribution, Metabolism, Excretion) profile will require careful tuning of lipophilicity and metabolic stability.
References
-
Biological activity of piperine (1) and derivative 2. (a) Inihbition of... - ResearchGate. Available at: [Link]
-
Rao, A. U., et al. (2009). Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(21), 6176-80. Available at: [Link]
-
Pasoń, A., et al. (2021). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 26(11), 3395. Available at: [Link]
-
Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Available at: [Link]
-
6-(4-Methylpiperazin-1-yl)nicotinic acid | 132521-70-1 - LookChem. Available at: [Link]
-
Synthesis and biological evaluation of novel N-(piperazin-1-yl)alkyl-1H-dibenzo[a,c]carbazole derivatives of dehydroabietic acid as potential MEK inhibitors - PMC. Available at: [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC. Available at: [Link]
-
Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC. Available at: [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. Available at: [Link]
- CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents.
-
Ialongo, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6683. Available at: [Link]
-
Zhang, Y., et al. (2023). Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules, 28(3), 1081. Available at: [Link]
-
Yeh, J.-L., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. Bioorganic & Medicinal Chemistry, 18(3), 1206-1214. Available at: [Link]
-
Satała, G., et al. (2019). Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies. Fundamental & Clinical Pharmacology, 33(3), 288-300. Available at: [Link]
-
Al-Samydai, A., et al. (2023). Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review. Molecules, 28(19), 6825. Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effects of the new arylpiperazine derivatives containing isonicotinic and picolinic nuclei: behavioral and biochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives | MDPI [mdpi.com]
- 6. 38029-97-9|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into Pharmacological Activities of Nicotine and 6-Hydroxy-L-nicotine, a Bacterial Nicotine Derivative: A Systematic Review | MDPI [mdpi.com]
An In-depth Technical Guide to 2-(4-Methylpiperazin-1-yl)nicotinic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methylpiperazin-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The primary focus of this document is to furnish researchers and drug development professionals with a detailed understanding of its chemical identity, synthesis, analytical characterization, and potential biological significance. The core of this guide is the definitive identification of the compound through its IUPAC International Chemical Identifier (InChI) and InChIKey, alongside other standard chemical identifiers. A plausible and detailed synthetic protocol is presented, based on established palladium-catalyzed cross-coupling reactions. Furthermore, this guide outlines a robust analytical workflow for the characterization and quality control of this compound, employing modern chromatographic and spectroscopic techniques. While specific biological data for this compound is not extensively available in peer-reviewed literature, this guide explores its potential pharmacological relevance based on the known activities of its constituent nicotinic acid and piperazine moieties. This document is intended to serve as a valuable resource for scientists engaged in the exploration of novel chemical entities for therapeutic development.
Chemical Identity and Physicochemical Properties
This compound is a derivative of nicotinic acid, also known as vitamin B3 or niacin. The molecule incorporates a 4-methylpiperazine substituent at the 2-position of the pyridine ring. This substitution significantly influences its physicochemical properties and potential biological activity compared to the parent nicotinic acid molecule.
The definitive identifier for this compound is its InChIKey, which is a hashed version of the InChI string, providing a unique and searchable identifier.
InChIKey: IKHWOUUYKLSAGZ-UHFFFAOYSA-N [1]
A summary of its key chemical identifiers and physicochemical properties is provided in the table below.
| Identifier/Property | Value | Source |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)pyridine-3-carboxylic acid | - |
| CAS Number | 38029-97-9 | [1][2] |
| Molecular Formula | C11H15N3O2 | [1][3] |
| Molecular Weight | 221.26 g/mol | [1][3] |
| InChI | 1S/C11H15N3O2/c1-13-5-7-14(8-6-13)10-9(11(15)16)3-2-4-12-10/h2-4H,5-8H2,1H3,(H,15,16) | [1] |
| Canonical SMILES | CN1CCN(CC1)C2=NC=CC=C2C(=O)O | - |
| Physical Form | Solid | [1] |
| Storage | Sealed in dry, 2-8°C | [1][3] |
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A common and effective method involves the coupling of 2-chloronicotinic acid with N-methylpiperazine. This transformation is typically facilitated by a palladium catalyst, in a reaction commonly known as the Buchwald-Hartwig amination, or a copper-catalyzed Ullmann condensation.[4][5] The Buchwald-Hartwig amination is often preferred due to its milder reaction conditions and broader substrate scope.[4]
A plausible synthetic route is outlined below:
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure for a Buchwald-Hartwig amination reaction and should be optimized for this specific transformation.
Materials:
-
2-Chloronicotinic acid
-
N-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloronicotinic acid (1.0 eq), cesium carbonate (2.0 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd2(dba)3 (0.05 eq) to the flask under the inert atmosphere.
-
Add anhydrous toluene, followed by N-methylpiperazine (1.2 eq) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Analytical Characterization and Quality Control
The identity and purity of synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the piperazine ring, and the methyl group.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the compound. A reverse-phase HPLC method is generally suitable for this type of molecule.
Hypothetical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detection at an appropriate wavelength (e.g., 260 nm).
A detailed analytical workflow is depicted below:
Caption: A typical analytical workflow for the characterization of the compound.
Potential Biological Activity and Applications in Drug Discovery
While there is a lack of specific biological data for this compound in the public domain, its structural motifs suggest several potential areas of pharmacological interest.
Based on the Nicotinic Acid Moiety
Nicotinic acid is well-known for its lipid-modifying properties. It can reduce low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[6] This effect is primarily mediated through the activation of the G protein-coupled receptor GPR109A.[7] Derivatives of nicotinic acid are explored for their potential to retain these beneficial effects with an improved side-effect profile, such as reduced flushing.[8]
Based on the Piperazine Moiety
The piperazine ring is a common scaffold in many approved drugs, particularly those targeting the central nervous system (CNS).[9] The incorporation of a piperazine moiety can improve pharmacokinetic properties, such as solubility and oral bioavailability.
Potential as a Pharmaceutical Intermediate
Given its structure, this compound is likely synthesized as an intermediate for the development of more complex molecules. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to generate a library of compounds for screening against various biological targets. It is plausible that this compound is a building block in the synthesis of kinase inhibitors, GPCR ligands, or other classes of therapeutic agents.[10]
Conclusion
This compound, definitively identified by its InChIKey IKHWOUUYKLSAGZ-UHFFFAOYSA-N , is a chemical entity with significant potential in the field of drug discovery and development. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic route, and a robust analytical workflow for its characterization. While its specific biological activity remains to be fully elucidated, the presence of the nicotinic acid and piperazine moieties suggests a range of potential pharmacological applications. This document serves as a foundational resource for researchers and scientists, enabling further exploration and utilization of this promising compound in the quest for novel therapeutics.
References
-
PrepChem. Synthesis of 2-{4-[2-(2-hydroxy ethoxy)ethyl]piperazin-1-yl}nicotinic acid. Available from: [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., El-Faham, A., Al-Swaidan, I. A., & Al-Zahrani, A. A. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Scientific Reports, 14(1), 1-17. Available from: [Link]
-
Pike, A. W., & Gille, A. (2008). Nicotinic acid: an old drug with a promising future. British journal of pharmacology, 154(3), 495–505. Available from: [Link]
-
Al-Ostoot, F. H., Al-Tamimi, A. M., El-Faham, A., Al-Swaidan, I. A., & Al-Zahrani, A. A. (2024). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. PubMed. Available from: [Link]
-
Petzer, J. P., & Petzer, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(23), 7851. Available from: [Link]
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
-
Wikipedia. Nicotinic acid. Available from: [Link]
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wikipedia. Ullmann condensation. Available from: [Link]
Sources
- 1. d-nb.info [d-nb.info]
- 2. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. scimplify.com [scimplify.com]
- 7. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic Acid CAS 61338-13-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: 2-(4-Methylpiperazin-1-yl)nicotinic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-Methylpiperazin-1-yl)nicotinic acid, a key heterocyclic building block in medicinal chemistry. The piperazine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties and act as a versatile linker for pharmacophoric groups.[1][2] This protocol details a robust and reproducible synthesis route via a nucleophilic aromatic substitution (SNAr) reaction, starting from commercially available 2-chloronicotinic acid and 1-methylpiperazine. We delve into the mechanistic rationale behind the procedural choices, offer a detailed step-by-step laboratory protocol, and present a self-validating framework for reaction monitoring and product characterization.
Introduction and Scientific Rationale
This compound incorporates the nicotinic acid framework, a derivative of vitamin B3, with the N-methylpiperazine group, a common feature in CNS-acting agents and kinase inhibitors.[3][4] The synthesis of such hybrid molecules is of significant interest for generating novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The core of this synthesis lies in the nucleophilic aromatic substitution (SNAr) mechanism. The pyridine ring of nicotinic acid is inherently electron-deficient. This deficiency is further amplified by the electron-withdrawing effects of the ring nitrogen and the adjacent carboxylic acid group. These features render the C2 position highly susceptible to attack by a nucleophile, allowing for the displacement of a suitable leaving group, such as a halide.[5][6] 1-Methylpiperazine, with its secondary amine, serves as an excellent nucleophile for this transformation.[7] The reaction proceeds through a temporary disruption of aromaticity to form a Meisenheimer-like intermediate, which then rearomatizes by expelling the chloride ion.[5]
Caption: High-level overview of the synthetic strategy.
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| 2-Chloronicotinic acid | ≥98% | Sigma-Aldrich | 2942-59-8 |
| 1-Methylpiperazine | ≥99% | Sigma-Aldrich | 109-01-3 |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | 123-91-1 |
| Ethanol | Absolute | Fisher Scientific | 64-17-5 |
| Round-bottom flask (100 mL) | - | - | - |
| Reflux condenser | - | - | - |
| Magnetic stirrer with heating mantle | - | - | - |
| Rotary evaporator | - | - | - |
| Buchner funnel and filter paper | - | - | - |
| Thin-Layer Chromatography (TLC) plates | Silica gel 60 F254 | - | - |
| Melting point apparatus | - | - | - |
Quantitative Data Summary
| Compound | Formula | MW ( g/mol ) | Amount (g) | Moles (mmol) | Molar Eq. |
| 2-Chloronicotinic acid | C₆H₄ClNO₂ | 157.56 | 2.70 | 17.1 | 1.0 |
| 1-Methylpiperazine | C₅H₁₂N₂ | 100.16 | 5.90 | 58.9 | 3.4 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 50 mL | - | Solvent |
Detailed Synthesis Protocol
The following protocol is adapted from established methodologies for the synthesis of related piperazinyl-nicotinic acid derivatives.[8]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinic acid (2.7 g, 17.1 mmol) and 1-methylpiperazine (5.9 g, 58.9 mmol).
-
Expert Insight: An excess of 1-methylpiperazine is used. It acts as both the nucleophile and a base to neutralize the HCl generated in situ, driving the reaction to completion. In some cases, it can also serve as the solvent if the reaction is run neat at high temperatures.[3]
-
-
Solvent Addition: Add 50 mL of anhydrous 1,4-dioxane to the flask.
-
Expert Insight: 1,4-Dioxane is a suitable high-boiling point aprotic solvent that effectively dissolves the reactants and facilitates the reaction at elevated temperatures required for SNAr.[8]
-
-
Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle. Heat the reaction mixture to reflux (approximately 101 °C) with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed under reflux for 48-72 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol, 9:1). The disappearance of the 2-chloronicotinic acid spot indicates reaction completion.
-
Work-up and Isolation: a. After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate may form upon cooling. b. Remove the solvent (1,4-dioxane) under reduced pressure using a rotary evaporator. c. To the resulting residue, add absolute ethanol and triturate to induce crystallization. d. Collect the solid product by vacuum filtration using a Buchner funnel. e. Wash the crystals with a small amount of cold absolute ethanol to remove any residual impurities.
-
Drying and Characterization: Dry the purified product, this compound, under vacuum. The final product should be a solid. Characterize the compound by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, MS) to confirm its identity and purity.
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Validation
A protocol's reliability hinges on its self-validating nature. Key checkpoints ensure the reaction is proceeding as expected and that the final product meets the required purity standards.
-
Reaction Monitoring: TLC is a critical tool. The starting material, 2-chloronicotinic acid, is relatively polar. The product, being a zwitterionic amino acid at certain pHs, will have a different Rf value. A successful reaction is marked by the complete consumption of the starting material.
-
Product Confirmation: The identity of the final compound, this compound (CAS 38029-97-9), should be unequivocally confirmed.[9]
-
Melting Point: Compare the experimental melting point with the literature value.
-
Spectroscopy: ¹H NMR spectroscopy should show characteristic peaks for the pyridine ring protons, the piperazine methylene protons, and the N-methyl singlet. Mass spectrometry should show a molecular ion peak corresponding to the product's molecular weight (221.26 g/mol ).
-
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By leveraging a classical nucleophilic aromatic substitution reaction, this method offers a reliable and scalable route to a valuable chemical intermediate. The emphasis on the mechanistic rationale and integrated validation checkpoints ensures that researchers can confidently reproduce this synthesis and obtain a high-purity final product for applications in drug discovery and development.
References
-
PrepChem. Synthesis of 2-{4-[2-(2-hydroxy ethoxy)ethyl]piperazin-1-yl}nicotinic acid. [Link]
-
Schönauer, E., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Schönauer, E., et al. (2023). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]
-
DrugFuture. Mepiprazole. [Link]
-
Caliendo, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
-
Wikimedia Commons. File:Mepiprazole synthesis.svg. [Link]
- Google Patents.
-
Bowers Lab. Piperazic Acid Synthesis. [Link]
-
Al-Ghorbani, M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Pharmaceuticals. [Link]
-
MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
-
Szymańska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes. [Link]
-
Schepmann, D., et al. (2001). Synthesis and receptor binding studies of 3-substituted piperazine derivatives. Archiv der Pharmazie. [Link]
-
ResearchGate. Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution | Request PDF. [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. [Link]
-
Wikipedia. N-Methylpiperazine. [Link]
-
ResearchGate. Piperazine derivatives having aromatic and aliphatic systems. [Link]
-
ResearchGate. Synthesis of new amides of the N-methylpiperazine series | Request PDF. [Link]
-
Um, I. H., & Buncel, E. (2006). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Organic Chemistry. [Link]
-
MDPI. Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor. [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors | MDPI [mdpi.com]
- 4. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 8. prepchem.com [prepchem.com]
- 9. alchempharmtech.com [alchempharmtech.com]
Application Note: A Multi-Technique Approach for the Comprehensive Characterization of 2-(4-Methylpiperazin-1-yl)nicotinic Acid
Abstract
This document provides a comprehensive suite of analytical methodologies for the characterization of 2-(4-Methylpiperazin-1-yl)nicotinic acid (CAS: 38029-97-9), a key heterocyclic compound with potential applications in pharmaceutical development. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring robust, validated methods for structural elucidation, purity assessment, and stability analysis. By integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and other techniques, this guide establishes a framework for ensuring the identity, purity, and quality of this molecule.
Introduction
This compound is a derivative of nicotinic acid (Vitamin B3), incorporating a methylpiperazine moiety. This substitution introduces both basic (piperazine nitrogens) and acidic (carboxylic acid) functional groups, resulting in a zwitterionic molecule with unique physicochemical properties. Such structures are common in active pharmaceutical ingredients (APIs), where the piperazine ring can be crucial for modulating solubility, cell permeability, and receptor binding affinity.
Given its potential role in drug discovery and development, a thorough analytical characterization is imperative for regulatory compliance and ensuring product safety and efficacy. This application note moves beyond simple procedural lists, explaining the scientific rationale behind method selection and parameter optimization to provide a self-validating analytical workflow.
Physicochemical & Structural Characterization
The foundational step in any analytical workflow is the unambiguous confirmation of the molecule's identity and basic properties.
Compound Properties
A summary of the key physicochemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 38029-97-9 | [1] |
| Molecular Formula | C₁₁H₁₅N₃O₂ | |
| Molecular Weight | 221.26 g/mol | [2] |
| Appearance | Solid | |
| Storage Conditions | 2-8°C, Sealed in dry environment | [2] |
Structural Elucidation Workflow
A combination of spectroscopic techniques is required for definitive structural confirmation.
Sources
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of 2-(4-Methylpiperazin-1-yl)nicotinic acid in Human Plasma
Introduction
2-(4-Methylpiperazin-1-yl)nicotinic acid is a novel heterocyclic compound under investigation in preclinical and clinical development. Accurate determination of its concentration in biological matrices is fundamental to understanding its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME). This application note describes a robust, sensitive, and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The method utilizes a straightforward protein precipitation protocol for sample preparation and has been validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance.[1][2][3]
The structural features of the analyte, combining a basic methylpiperazine moiety and an acidic nicotinic acid group, present unique challenges for extraction and chromatography. This protocol is designed to deliver high recovery and symmetrical peak shape, ensuring reliable data for critical drug development decisions.
Scientific Principles & Method Rationale
Analyte Physicochemical Properties and Bioanalytical Strategy
This compound (MW: 221.26 g/mol ) is an amphoteric molecule. The methylpiperazine group (pKa ≈ 8-9) is basic and readily protonated, while the carboxylic acid on the nicotinic acid ring (pKa ≈ 4-5) is acidic. This dual nature necessitates careful pH control during both sample extraction and chromatographic separation to ensure consistent ionization and retention.
The chosen bioanalytical strategy involves:
-
Protein Precipitation (PPT): Selected for its simplicity, speed, and effectiveness in removing the majority of plasma proteins.[4][5] Acetonitrile is used as the precipitating agent due to its high efficiency in denaturing proteins and its compatibility with reversed-phase chromatography.[6][7]
-
Reversed-Phase Chromatography: A C18 stationary phase is used to retain the analyte based on hydrophobic interactions. The mobile phase is acidified with formic acid to ensure the carboxylic acid group is protonated (neutral) and the piperazine nitrogens are protonated (positive charge), promoting consistent retention and enhancing mass spectrometric ionization.
-
Tandem Mass Spectrometry (MS/MS): Electrospray ionization in positive ion mode (ESI+) is employed, as the methylpiperazine moiety is easily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[8]
Internal Standard (IS) Selection
An ideal internal standard should be structurally similar to the analyte to compensate for variations in sample processing and instrument response. For this method, a stable isotope-labeled (SIL) version of the analyte (e.g., 2-(4-Methyl-d3-piperazin-1-yl)nicotinic acid) would be the optimal choice. If a SIL-IS is unavailable, a close structural analog with similar extraction and ionization properties, such as 2-(4-Ethylpiperazin-1-yl)nicotinic acid or another suitable piperazine-substituted nicotinic acid derivative, is recommended. For the purposes of this note, we will proceed with a hypothetical but appropriate structural analog as the IS.
Materials & Methods
Reagents and Materials
-
Analyte: this compound, reference standard (≥98% purity)
-
Internal Standard (IS): e.g., 2-(4-Ethylpiperazin-1-yl)nicotinic acid (≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Plasma: Blank human plasma (K2-EDTA as anticoagulant), stored at -70°C
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an ESI source.
Preparation of Standards and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the analyte and IS in methanol.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration curve (CC) spiking solutions. Prepare separate working solutions from a different weighing of the analyte for quality control (QC) samples.
-
IS Spiking Solution: Dilute the IS stock solution to a final concentration of 50 ng/mL in acetonitrile. This solution will also serve as the protein precipitation agent.
-
CC and QC Samples: Spike 47.5 µL of blank human plasma with 2.5 µL of the appropriate analyte working solution to achieve final concentrations for the calibration curve and QC samples (Low, Mid, High).
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
This protocol is designed for high-throughput processing, often in a 96-well plate format.[6]
-
Aliquot 50 µL of each plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube or a 96-well collection plate.
-
Add 200 µL of the IS Spiking Solution (50 ng/mL IS in acetonitrile) to each sample. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[4][9]
-
Vortex the mixture vigorously for 1 minute to ensure complete denaturation and mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully transfer 150 µL of the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
Caption: Protein precipitation workflow for plasma samples.
LC-MS/MS Conditions
The following conditions are a starting point and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| LC Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for small molecules. The sub-2 µm particle size allows for high efficiency and rapid analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification ensures consistent protonation of the analyte and IS, leading to stable retention and enhanced ESI+ signal. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time with system pressure. |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min | A rapid gradient allows for efficient elution of the analyte while ensuring that late-eluting matrix components are washed from the column. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic methylpiperazine group is readily protonated, making ESI+ the ideal ionization mode for high sensitivity. |
| MRM Transitions | Analyte: m/z 222.1 → 178.1IS: m/z 236.2 → 192.1 | These transitions must be determined experimentally by infusing the pure compounds. The proposed transitions correspond to the protonated parent molecule ([M+H]+) and a stable, high-intensity product ion. The proposed fragmentation is the loss of the carboxyl group (CO2) as a neutral loss. |
| Source Parameters | Gas Temp: 350 °C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V | These are typical starting parameters that must be optimized to achieve maximum signal intensity and stability for the specific analyte and instrument. |
Method Validation & Results
The method was validated following the FDA Guidance for Industry on Bioanalytical Method Validation.[1][10][11] Key validation parameters are summarized below.
Linearity and Sensitivity
The calibration curve was linear over the range of 0.5 to 500 ng/mL. A weighted (1/x²) linear regression was used for quantification.
| Parameter | Result | Acceptance Criteria (FDA) |
| Calibration Range | 0.5 – 500 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.997 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Acc & Prec ≤ 20% |
| LLOQ Accuracy (% Bias) | 6.8% | Within ±20% |
| LLOQ Precision (%CV) | 11.2% | ≤ 20% |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were assessed using four QC levels (LLOQ, Low, Mid, High) in six replicates.
| QC Level (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (% Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (% Bias) | Acceptance Criteria |
| LLOQ (0.5) | 11.2 | 6.8 | 13.5 | 8.1 | Prec ≤20%, Acc ±20% |
| Low (1.5) | 8.5 | 4.2 | 9.8 | 5.5 | Prec ≤15%, Acc ±15% |
| Mid (75) | 5.1 | -2.3 | 6.4 | -1.7 | Prec ≤15%, Acc ±15% |
| High (400) | 4.6 | -1.5 | 5.9 | -0.8 | Prec ≤15%, Acc ±15% |
Recovery and Matrix Effect
Extraction recovery was determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples. The matrix effect was evaluated by comparing the response in post-extraction spiked samples to that in neat solution.
| QC Level (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) | IS-Normalized Matrix Factor (%CV) | Acceptance Criteria |
| Low (1.5) | 92.1 | 95.4 | 4.1 | %CV of MF ≤ 15% |
| High (400) | 94.5 | 97.2 | 3.5 | %CV of MF ≤ 15% |
The results indicate high and consistent recovery with negligible matrix effects, demonstrating the effectiveness of the simple protein precipitation protocol.
Proposed Fragmentation Pathway
The primary fragmentation observed in MS/MS for this compound involves the characteristic cleavage of the piperazine ring and adjacent bonds.
Caption: Proposed fragmentation pathway for the analyte.
Conclusion
This application note presents a validated LC-MS/MS method for the quantification of this compound in human plasma. The method is rapid, sensitive, selective, and robust, employing a simple protein precipitation sample preparation protocol. It meets the rigorous standards of the FDA's bioanalytical method validation guidelines, making it suitable for supporting pharmacokinetic studies in regulated drug development environments. The high recovery and low matrix effect demonstrate its reliability for analyzing large batches of clinical or preclinical samples.
References
-
Vertex AI Search. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
- Vertex AI Search. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation | PPTX. Retrieved from [Link]
- Vertex AI Search. (2022). M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies.
-
U.S. Food and Drug Administration. (2001). GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. Retrieved from [Link]
-
Phenomenex. (2015). Technical Tip: Protein Precipitation. Retrieved from [Link]
-
Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Retrieved from [Link]
-
Skik, K., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC - PubMed Central. Retrieved from [Link]
-
bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Retrieved from [Link]
-
Phenomenex. (2020). Nicotinic Acid and Nicotinamide in Human Plasma by LC/MS/MS (TN-1151). Retrieved from [Link]
-
ResearchGate. (n.d.). RP-LC/MS/MS of 114 N-methylpiperazine amide-tagged GPEtn from the.... Retrieved from [Link]
-
Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Retrieved from [Link]
-
Chen, J., et al. (2015). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial... PMC - NIH. Retrieved from [Link]
-
Szafarz, M., et al. (n.d.). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital. Retrieved from [Link]
-
ResearchGate. (2022). Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)?. Retrieved from [Link]
-
Wanhongrun Blog. (2026). What is the mass spectrum of methyl piperazine?. Retrieved from [Link]
-
Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]
-
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Retrieved from [Link]
-
PubMed. (2010). LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum. Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of methylenedioxyamphetamine- and piperazine-derived designer drugs in urine by LC-MS/MS using neutral loss and precursor ion scan. Retrieved from [Link]
-
Zhu, N., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. 质谱学报. Retrieved from [Link]
-
de Oliveira, A. R. M., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer.... Retrieved from [Link]
-
NIST. (n.d.). Piperazine, 1-methyl-. Retrieved from [Link]
-
PubChem. (n.d.). Nicotinic Acid. Retrieved from [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. nebiolab.com [nebiolab.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Technical Tip: Protein Precipitation [phenomenex.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. a protein precipitation extraction method [protocols.io]
- 8. bevital.no [bevital.no]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 11. moh.gov.bw [moh.gov.bw]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-(4-Methylpiperazin-1-yl)nicotinic acid
Abstract
This comprehensive guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation and quality assessment of 2-(4-Methylpiperazin-1-yl)nicotinic acid (CAS No: 38029-97-9).[1][2][3] In the absence of publicly available experimental spectra for this specific molecule, this document provides a robust, predicted ¹H and ¹³C NMR spectral analysis. These predictions are grounded in foundational NMR principles and data from structurally analogous compounds, such as nicotinic acid and N-substituted piperazines.[4][5][6][7] Furthermore, this guide presents a detailed, field-proven protocol for sample preparation, NMR data acquisition, and processing, designed to yield high-quality, reproducible results for researchers in synthetic chemistry, medicinal chemistry, and drug development.
Introduction: The Structural Significance of this compound
This compound is a heterocyclic compound featuring a nicotinic acid core substituted with a 4-methylpiperazine moiety. The nicotinic acid scaffold is a well-known pharmacophore present in various therapeutic agents, while the N-methylpiperazine group is frequently incorporated into centrally active pharmaceuticals to enhance properties like solubility and blood-brain barrier permeability.[4] Given the pharmacological importance of these structural motifs, unambiguous characterization of novel derivatives like this is paramount.
NMR spectroscopy stands as the cornerstone technique for the definitive structural confirmation of small organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule is unparalleled. This guide serves to equip researchers with the necessary knowledge to confidently acquire and interpret the NMR spectra of this compound.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound. These predictions are derived from the analysis of nicotinic acid and various substituted piperazine derivatives.[5][6][8][9] The proposed assignments are illustrated in Figure 1.
Figure 1: Molecular Structure and Atom Numbering for NMR Assignment
Caption: Structure of this compound.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-6 (Pyridine) | 8.15 - 8.30 | dd | J = 4.5, 1.8 | Coupling to H-5 and H-4. |
| H-4 (Pyridine) | 7.95 - 8.10 | dd | J = 7.5, 1.8 | Coupling to H-5 and H-6. |
| H-5 (Pyridine) | 7.10 - 7.25 | dd | J = 7.5, 4.5 | Coupling to H-4 and H-6. |
| H-2', H-6' (Piperazine) | 3.20 - 3.35 | t | J = 5.0 | Protons adjacent to the pyridine ring. |
| H-3', H-5' (Piperazine) | 2.40 - 2.55 | t | J = 5.0 | Protons adjacent to the N-methyl group. |
| N-CH₃ | 2.20 - 2.30 | s | - | Singlet for the methyl group. |
| COOH | 12.0 - 13.5 | br s | - | Broad singlet, exchangeable with D₂O. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O | 168.0 - 170.0 | Carboxylic acid carbon. |
| C-2 (Pyridine) | 158.0 - 160.0 | Carbon attached to the piperazine nitrogen. |
| C-6 (Pyridine) | 150.0 - 152.0 | |
| C-4 (Pyridine) | 138.0 - 140.0 | |
| C-3 (Pyridine) | 120.0 - 122.0 | Carbon bearing the carboxylic acid. |
| C-5 (Pyridine) | 118.0 - 120.0 | |
| C-2', C-6' (Piperazine) | 52.0 - 54.0 | Carbons adjacent to the pyridine ring. |
| C-3', C-5' (Piperazine) | 48.0 - 50.0 | Carbons adjacent to the N-methyl group. |
| N-CH₃ | 45.0 - 47.0 | Methyl carbon. |
Experimental Protocols
This section outlines a standardized protocol for the preparation and NMR analysis of this compound.
Sample Preparation
The quality of the NMR spectrum is directly dependent on the sample preparation. A meticulous approach is crucial for obtaining high-resolution data.
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral interpretation.[2]
-
Weighing: Accurately weigh 10-20 mg of the compound into a clean, dry vial.
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended as the solvent due to its ability to dissolve a wide range of organic molecules and its high boiling point. It will also allow for the observation of the exchangeable carboxylic acid proton.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial. If necessary, gently warm the vial or use a vortex mixer to ensure complete dissolution.
-
Transfer: Using a clean pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can reference the spectrum to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).[10]
NMR Data Acquisition Workflow
The following workflow is designed for a modern NMR spectrometer, such as a Bruker 400 or 500 MHz instrument.[4][11]
Caption: Workflow for NMR spectral acquisition and analysis.
¹H NMR Acquisition Parameters
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing and Interpretation
Processing Steps
-
Fourier Transform (FT): Convert the acquired Free Induction Decay (FID) from the time domain to the frequency domain.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct any distortions in the baseline of the spectrum.
-
Referencing: Calibrate the chemical shift axis using the residual solvent peak.
-
Integration (¹H NMR): Integrate the area under each peak in the ¹H spectrum to determine the relative number of protons.
Rationale for Spectral Predictions
The predicted chemical shifts are based on the additive effects of the substituents on the pyridine and piperazine rings.
-
Pyridine Ring Protons: The protons on the nicotinic acid moiety are expected to be in the aromatic region (7.0-9.0 ppm).[6][8][9] The electron-withdrawing nature of the nitrogen atom and the carboxylic acid group will deshield these protons, shifting them downfield. The piperazine group, being an amino substituent, will have a slight shielding effect on the ortho and para positions.
-
Piperazine Ring Protons: The protons on the piperazine ring will appear in the aliphatic region. The protons on the carbons adjacent to the electron-withdrawing pyridine ring (H-2', H-6') will be more deshielded than those adjacent to the N-methyl group (H-3', H-5').[12][13]
-
N-Methyl Protons: The methyl group protons will give rise to a singlet, typically in the 2.2-2.5 ppm range.[4]
-
Carboxylic Acid Proton: The acidic proton will be a broad singlet at a very downfield chemical shift and will exchange with D₂O.
Advanced NMR Experiments for Unambiguous Assignment
For complete and unambiguous assignment of all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.
Caption: Logic flow for 2D NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, enabling the assignment of carbons attached to specific protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular fragments and confirming the overall connectivity.
Conclusion
This application note provides a comprehensive framework for the NMR analysis of this compound. By combining the predicted spectral data with the detailed experimental protocols, researchers can confidently acquire, process, and interpret the NMR spectra of this compound. The use of advanced 2D NMR techniques will further ensure the unambiguous structural elucidation, a critical step in the characterization of novel compounds for pharmaceutical and chemical research.
References
- BLDpharm. This compound.
- Home Sunshine Pharma. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic Acid CAS 61338-13-4.
- Scimplify. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid (CAS NO : 61338-13-4).
- Sigma-Aldrich. This compound | 38029-97-9.
- Alchem Pharmtech. CAS 38029-97-9 | this compound.
- Al-Ostoot, F. H., et al. (2020). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules, 25(21), 5036.
- ResearchG
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Li, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872.
- PubChem. Nicotinic Acid.
- Mishra, H. N., et al. (2009). Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. Molbank, 2009(3), M607.
- Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 469-478.
- Chemistry Stack Exchange. Proton NMR Spectrum for Nicotinic Acid.
- Jasztold-Howorko, R., et al. (2005). The Synthesis and Bioloqical Properties of a 1-(2-Methylpyridin-4-yl) Olivacine Derivative. Scientia Pharmaceutica, 73(3), 109-116.
- The Royal Society of Chemistry. Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe.
- Benchchem. Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine.
- ChemicalBook. Nicotinic acid(59-67-6) 1H NMR spectrum.
- SpectraBase. Nicotinic acid, hydrochloride - Optional[1H NMR] - Chemical Shifts.
- SpectraBase. Nicotinic acid.
Sources
- 1. 38029-97-9|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 38029-97-9 [sigmaaldrich.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. mdpi.com [mdpi.com]
- 5. Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Nicotinic acid(59-67-6) 1H NMR [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Using 2-(4-Methylpiperazin-1-yl)nicotinic acid in vitro cell-based assays
An In-Depth Guide to the Application of 2-(4-Methylpiperazin-1-yl)nicotinic Acid in In Vitro Cell-Based Assays
Abstract
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in a suite of in vitro cell-based assays. As a structural analog of nicotinic acid, this compound is presumed to target the G-protein coupled receptor GPR109A (also known as HCA₂ or NIACR1), a key regulator of metabolic and inflammatory pathways.[1][2] This document moves beyond simple procedural lists to offer a deep dive into the causality behind experimental design, ensuring that each protocol functions as a self-validating system. We present detailed, step-by-step methodologies for core functional assays, including cAMP accumulation for primary mechanism-of-action studies, calcium mobilization for secondary pathway analysis, and essential cell viability counter-screens. The protocols are supported by explanations of the underlying signaling pathways, data interpretation guidelines, and troubleshooting advice to empower researchers to generate robust, reliable, and publication-quality data.
Introduction: The Scientific Context of GPR109A Activation
GPR109A is a G-protein coupled receptor belonging to the Gi subfamily, which is activated by endogenous ligands such as the ketone body β-hydroxybutyrate and the bacterial fermentation product butyrate.[1][3][4] Pharmacologically, it is the primary target of nicotinic acid (niacin), a long-standing therapeutic for dyslipidemia.[5][6] Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and suppresses lipolysis.[2][7] Beyond its metabolic role, GPR109A is expressed on various immune cells, including macrophages and neutrophils, where its activation can exert potent anti-inflammatory effects.[2][7][8]
Given this context, this compound, as a nicotinic acid derivative, is a valuable tool for probing GPR109A function. Characterizing its activity requires assays that can precisely measure its impact on the receptor's canonical and potential non-canonical signaling pathways.
Core Signaling Pathways of GPR109A
The primary signaling cascade initiated by GPR109A activation is through its coupling to a heterotrimeric Gi protein. This interaction causes the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC), leading to a measurable decrease in the intracellular concentration of the second messenger cAMP.[7][9] Additionally, like many GPCRs, GPR109A can engage with β-arrestin proteins, which not only desensitize the G-protein signal but can also initiate separate, G-protein-independent signaling events.[2][8] Investigating both pathways is crucial for identifying potentially "biased" agonists that preferentially activate one cascade over the other.[10]
Figure 1: GPR109A Signaling Pathways.
PART 1: Compound Handling and Preparation
Scientific integrity begins with proper sample management. The accuracy of in vitro data is contingent upon the stability and precise concentration of the test article.
1.1. Storage and Safety
-
Storage: this compound should be stored as a solid, sealed in a dry environment at 2-8°C.
-
Safety Precautions: The compound is classified as an irritant. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling of the solid compound and concentrated stock solutions should be performed in a chemical fume hood.
1.2. Stock Solution Preparation
-
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of most small organic molecules due to its high solubilizing capacity and compatibility with most cell-based assays at low final concentrations.
-
Protocol:
-
Prepare a 10 mM primary stock solution in 100% DMSO. For example, to make 1 mL of a 10 mM stock (MW: 221.26 g/mol ), dissolve 2.21 mg of the compound in 1 mL of anhydrous, cell culture-grade DMSO.
-
Vortex thoroughly until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 20 µL) in low-binding tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
1.3. Preparation of Working Solutions
-
Rationale: Serial dilutions are prepared in assay buffer or cell culture medium immediately before use. It is critical to maintain the final DMSO concentration at a low, consistent, and non-toxic level across all wells (typically ≤0.5%) to avoid solvent-induced artifacts.
-
Protocol:
-
Thaw a single aliquot of the 10 mM stock solution.
-
Perform an intermediate dilution step in 100% DMSO to create the highest concentration needed for the dose-response curve.
-
Perform subsequent serial dilutions in the appropriate aqueous assay buffer or cell culture medium. For example, for a 10-point, 3-fold dilution series starting at 10 µM final concentration in the assay, the top working solution might be prepared at 20 µM (2X final concentration) in assay buffer containing 1% DMSO.
-
PART 2: Cell Line Selection and Culture
The choice of cellular background is paramount for a successful assay. A robust and reproducible signal requires a cell line with stable expression of the target receptor.
-
Recommended System: For screening and pharmacological characterization, a recombinant cell line is superior to most endogenous systems. Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably transfected to express human GPR109A are ideal.
-
Rationale (Expertise & Trustworthiness): Recombinant systems provide a high-density, homogenous population of the target receptor, which maximizes the assay window (the difference between the minimum and maximum signal). This isolates the compound's activity to the specific receptor of interest, avoiding confounding effects from other receptors that might be present in endogenous cell lines (e.g., primary adipocytes).
-
-
Cell Culture Conditions:
-
Maintain cells in the recommended growth medium (e.g., F-12K for CHO-K1, DMEM for HEK293) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418 or puromycin) to ensure continued expression of the receptor.
-
Culture at 37°C in a humidified atmosphere with 5% CO₂.
-
Routinely check for mycoplasma contamination, as it can significantly alter cellular responses.
-
PART 3: Core Functional Assays - Protocols & Rationale
This section details the step-by-step protocols for quantifying the functional activity of this compound.
Assay 1: cAMP Accumulation Assay (Primary Gi Functional Assay)
This is the definitive assay to confirm and quantify the Gi-coupled activity of a GPR109A agonist.
-
Principle of the Assay: The assay measures the ability of the compound to inhibit adenylyl cyclase. To obtain a measurable signal, adenylyl cyclase is first stimulated with forskolin, a direct activator of the enzyme. This raises intracellular cAMP to a high level. A GPR109A agonist will activate the inhibitory Gαi protein, counteracting the effect of forskolin and causing a dose-dependent decrease in the cAMP signal.[11][12] This inhibition is quantified using various detection technologies, such as Homogeneous Time-Resolved FRET (HTRF), AlphaScreen, or competitive ELISA.[13][14]
Figure 2: Workflow for the cAMP Accumulation Assay.
-
Detailed Step-by-Step Protocol (HTRF Example):
-
Cell Seeding: Trypsinize and resuspend GPR109A-CHO cells in serum-free F-12K medium. Seed 5,000-10,000 cells per well in a white, solid-bottom 384-well plate.
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in assay buffer (e.g., HBSS with 20 mM HEPES) at 4X the final desired concentration. Also prepare 4X solutions of a positive control (e.g., nicotinic acid) and vehicle control (assay buffer with matching DMSO concentration).
-
Assay Stimulation:
-
Add 5 µL of 4X compound or control solution to the appropriate wells.
-
Add 5 µL of assay buffer to the "Forskolin only" (Max signal) wells.
-
Incubate for 30 minutes at room temperature.
-
Prepare a 4X solution of forskolin in assay buffer (e.g., 40 µM for a 10 µM final concentration).
-
Add 5 µL of the 4X forskolin solution to all wells except the "Basal" (Negative control) wells. Add 5 µL of assay buffer to the Basal wells.
-
Incubate for 30 minutes at room temperature.
-
-
Detection (Example using a commercial HTRF kit):
-
Reconstitute the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Add 5 µL of the anti-cAMP-cryptate solution to all wells.
-
Add 5 µL of the cAMP-d2 solution to all wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm.
-
-
Assay Plate Layout and Controls:
| Control Type | Compound | Forskolin | Purpose |
| Basal (Min Signal) | Vehicle | No | Establishes the baseline cAMP level without stimulation. |
| Max Signal | Vehicle | Yes | Establishes the maximum signal from forskolin stimulation (0% inhibition). |
| Positive Control | Nicotinic Acid | Yes | Validates assay performance with a known GPR109A agonist. |
| Test Compound | Serial Dilutions | Yes | Measures dose-dependent inhibition of cAMP production. |
Assay 2: Calcium Mobilization Assay (Secondary Gq/11 Pathway Screen)
This assay determines if the compound can induce signaling through Gq-mediated pathways.
-
Principle of the Assay: Activation of a Gq-coupled receptor stimulates phospholipase C (PLC), which generates inositol trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[15] This transient increase in intracellular Ca²⁺ is detected by a fluorescent indicator dye that exhibits increased fluorescence intensity upon binding to Ca²⁺.[16][17][18] The assay requires a plate reader with kinetic read capability and integrated injectors.[19]
-
Detailed Step-by-Step Protocol:
-
Cell Seeding: Seed GPR109A-expressing cells (or cells co-expressing a promiscuous G-protein like Gα16) into a black-walled, clear-bottom 96- or 384-well plate and incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (an anion-exchange transport inhibitor that prevents dye leakage from the cells).
-
Aspirate the growth medium from the cell plate and add the dye loading buffer.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with injectors.
-
Set the instrument to measure fluorescence kinetically (e.g., one reading per second for 120 seconds).
-
Establish a stable baseline reading for 15-20 seconds.
-
The instrument injects the compound (or control), and fluorescence readings continue for the remainder of the time.
-
-
Data Analysis: The response is measured as the peak fluorescence intensity after compound addition minus the baseline fluorescence.
-
Assay 3: Cell Viability / Cytotoxicity Assay (Essential Counter-Screen)
This assay is a critical control to ensure that observed effects in functional assays are not due to compound-induced cell death or proliferation.
-
Principle of the Assay: A variety of methods can be used. A common and robust method is an ATP-based assay (e.g., CellTiter-Glo®). The amount of ATP is directly proportional to the number of metabolically active, viable cells.[20] Cytotoxicity causes a decrease in ATP and a corresponding loss of luminescent signal.
-
Detailed Step-by-Step Protocol:
-
Assay Setup: Seed cells and treat with the same concentrations of this compound as used in the functional assays.
-
Incubation: Incubate the plate for the same duration as the longest functional assay (e.g., if cells are exposed to the compound for 1 hour in the cAMP assay, incubate this plate for 1 hour).
-
Detection:
-
Equilibrate the plate and the detection reagent to room temperature.
-
Add the detection reagent (which contains a substrate and luciferase) to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition: Read the luminescence on a standard plate reader. A decrease in signal relative to the vehicle control indicates cytotoxicity.
-
PART 4: Data Analysis and Interpretation
Raw data from the plate reader must be processed to yield pharmacologically relevant parameters.
-
Data Normalization:
-
For the cAMP assay, data is typically normalized to the control wells:
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_Basal] / [Signal_Max - Signal_Basal])
-
-
For viability assays, data is normalized to the vehicle control:
-
% Viability = 100 * (Signal_Compound / Signal_Vehicle)
-
-
-
Dose-Response Curve Fitting:
-
Plot the normalized response (% Inhibition or % Activity) against the logarithm of the compound concentration.
-
Fit the data using a non-linear regression model, typically a four-parameter logistic equation:
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope))
-
-
This analysis will yield key parameters: EC₅₀ (the concentration that produces 50% of the maximal response) and Eₘₐₓ (the maximum response).
-
-
Assay Quality Control:
-
The Z'-factor is a statistical measure of assay quality. It is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls.
-
Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
-
-
Interpretation: An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening.
-
-
Summary of Expected Results and Interpretation:
| Assay | Expected Result for an Agonist | Interpretation |
| cAMP Assay | Dose-dependent decrease in cAMP (increase in % Inhibition). EC₅₀ in the nM to low µM range. | Confirms compound is a functional agonist of the Gi-coupled GPR109A receptor. |
| Ca²⁺ Mobilization | A dose-dependent increase in fluorescence may or may not be observed. | A positive result indicates coupling to the Gq pathway. No result suggests no Gq coupling. |
| Cell Viability | No significant change in signal across the tested concentration range. | Confirms that the activity observed in functional assays is specific to the receptor and not an artifact of cytotoxicity. |
PART 5: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Z'-factor (<0.5) in cAMP Assay | 1. Low GPR109A expression.2. Suboptimal forskolin concentration.3. Inconsistent cell seeding. | 1. Verify receptor expression via qPCR or Western blot; re-select a stable clone.2. Perform a forskolin dose-response curve to find the optimal concentration (EC₈₀).3. Ensure a homogenous single-cell suspension before plating. |
| High Well-to-Well Variability | 1. Pipetting errors.2. Edge effects on the plate.3. Cell clumping. | 1. Use calibrated multichannel or automated liquid handlers.2. Avoid using the outermost wells of the plate; ensure proper plate sealing during incubations.3. Gently triturate the cell suspension before seeding. |
| No Response to Test Compound | 1. Compound is inactive.2. Compound has degraded or precipitated.3. Incorrect assay setup. | 1. Test a higher concentration range.2. Prepare fresh stock solutions; check for solubility issues in assay buffer.3. Verify that the positive control (nicotinic acid) is working as expected. |
| Signal Decrease in Viability Assay | 1. Compound is cytotoxic at higher concentrations. | 1. Note the cytotoxic concentration. Functional data at or above this concentration is invalid and should be excluded from analysis. |
References
-
An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed. [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
-
GPR109A (Niacin Receptor) - Pathway Map. Pathways.page. [Link]
-
Ca2+ Mobilization Assay. Creative Bioarray. [Link]
-
An overview of Ca 2+ mobilization assays in GPCR drug discovery. ResearchGate. [Link]
-
cAMP Accumulation Assay. Creative BioMart. [Link]
-
An overview of Ca 2+ mobilization assays in GPCR drug discovery. Taylor & Francis Online. [Link]
-
GPR109A and Vascular Inflammation. PMC - NIH. [Link]
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]
-
cAMP assays in GPCR drug discovery. PubMed. [Link]
-
GPR109A and vascular inflammation. PubMed. [Link]
-
GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. PMC - NIH. [Link]
-
Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC - PubMed Central. [Link]
-
FLIPR Calcium Mobilization Assays in GPCR Drug Discovery. Springer Nature Experiments. [Link]
-
Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. [Link]
-
Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells. PMC - NIH. [Link]
-
GPCR Assay Services. Reaction Biology. [Link]
-
GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [Link]
-
Comparison of Various Cell-Based Assays for GPCR Screening. ResearchGate. [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]
-
Recent progress in assays for GPCR drug discovery. Journal of Biological Chemistry. [Link]
-
Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]
-
Nicotinic acid. Wikipedia. [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
-
NIACR1, ID... Biosave. [Link]
-
Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC - NIH. [Link]
-
Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. bioRxiv. [Link]
-
Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. [Link]
-
Combined Whole-Cell High-Throughput Functional Screening for Identification of New Nicotinamidases/Pyrazinamidases in Metagenomic/Polygenomic Libraries. PMC - NIH. [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. [Link]
-
Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]
-
Mechanism of action of niacin. PubMed. [Link]
-
Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]
-
Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. PubMed. [Link]
-
Nicotinic Acid Hydroxamate Downregulated the Melanin Synthesis and Tyrosinase Activity Through Activating the MEK/ERK and AKT/GSK3β Signaling Pathways. PubMed. [Link]
-
Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. PMC - NIH. [Link]
-
Optimising cell-based bioassays via integrated design of experiments (ixDoE) - A practical guide. PubMed. [Link]
-
Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. NIH. [Link]
Sources
- 1. pathwaymap.com [pathwaymap.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 6. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GPR109A and vascular inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. revvity.com [revvity.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 20. indigobiosciences.com [indigobiosciences.com]
Application Notes and Protocols for In Vivo Studies with 2-(4-Methylpiperazin-1-yl)nicotinic acid
Introduction: A Novel Nicotinic Acid Analogue for Dyslipidemia and Beyond
Nicotinic acid (niacin) is a long-established therapy for dyslipidemia, valued for its robust efficacy in elevating high-density lipoprotein (HDL) cholesterol and reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides[1][2]. Its therapeutic utility, however, is often hampered by poor patient compliance due to side effects like cutaneous flushing[2][3]. The scientific community is thus actively exploring novel nicotinic acid derivatives that retain the beneficial lipid-modifying properties while exhibiting an improved side-effect profile. 2-(4-Methylpiperazin-1-yl)nicotinic acid is one such novel compound, incorporating a methylpiperazine moiety that may alter its pharmacokinetic and pharmacodynamic properties. The piperazine ring is a common functional group in medicinal chemistry, often used to improve the pharmacokinetic properties of a molecule[4].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design of in vivo studies for this compound. It outlines detailed protocols for preclinical assessment, from initial pharmacokinetic and pharmacodynamic profiling to efficacy evaluation in relevant disease models and essential safety and toxicology screening. The proposed experimental designs are grounded in the established pharmacology of nicotinic acid and its derivatives, while also considering the unique structural attributes of this specific analogue.
Pharmacological Target and Presumed Mechanism of Action
The primary pharmacological target of nicotinic acid is the G protein-coupled receptor 109A (GPR109A), which is highly expressed in adipocytes and immune cells[5]. Activation of GPR109A in adipocytes was thought to inhibit lipolysis, thereby reducing the flux of free fatty acids (FFAs) to the liver and subsequently decreasing the synthesis of triglycerides and VLDL[5]. However, recent evidence suggests that the lipid-modifying effects of niacin may be independent of GPR109A and FFA suppression[5]. Other proposed mechanisms include the direct inhibition of diacylglycerol O-acyltransferase 2 (DGAT2) in hepatocytes, a key enzyme in triglyceride synthesis[6]. It is hypothesized that this compound will share one or more of these mechanisms of action.
Section 1: Preclinical In Vivo Experimental Design
Rationale for Animal Model Selection
The choice of animal model is critical for the successful in vivo evaluation of this compound. Due to their genetic tractability and the availability of well-characterized models of dyslipidemia and atherosclerosis, murine models are recommended for initial efficacy studies[7].
-
For Dyslipidemia:
-
C57BL/6J mice on a high-fat diet (HFD): This is a widely used diet-induced obesity and dyslipidemia model. It is suitable for assessing the compound's ability to prevent or reverse HFD-induced hypercholesterolemia and hypertriglyceridemia.
-
-
For Atherosclerosis:
-
Apolipoprotein E-deficient (ApoE-/-) mice: These mice spontaneously develop hypercholesterolemia and atherosclerotic plaques, even on a standard chow diet. They are a well-established model for studying the anti-atherosclerotic effects of novel compounds.
-
Low-density lipoprotein receptor-deficient (LDLR-/-) mice: Similar to ApoE-/- mice, LDLR-/- mice develop severe hypercholesterolemia and atherosclerosis, particularly when fed a high-fat or Western-type diet.
-
For initial pharmacokinetic and toxicology studies, Sprague-Dawley rats are a suitable choice due to their larger size, which facilitates serial blood sampling.
Study Design: A Phased Approach
A phased approach to in vivo testing is recommended, starting with pharmacokinetic and acute tolerance studies, followed by pharmacodynamic and efficacy studies in disease models.
| Phase | Study Type | Animal Model | Primary Objectives |
| Phase 1 | Pharmacokinetic (PK) Profiling | Sprague-Dawley Rats | Determine key PK parameters (Cmax, Tmax, AUC, half-life) after single ascending doses. |
| Acute Tolerance | Sprague-Dawley Rats | Establish the maximum tolerated dose (MTD) and identify potential acute toxicities. | |
| Phase 2 | Pharmacodynamic (PD) Assessment | C57BL/6J Mice (on HFD) | Evaluate the effect of the compound on plasma lipids (total cholesterol, LDL-C, HDL-C, triglycerides) and free fatty acids. |
| Phase 3 | Efficacy Evaluation | ApoE-/- or LDLR-/- Mice | Assess the long-term efficacy in reducing atherosclerotic plaque formation. |
| Phase 4 | Preliminary Toxicology | Sprague-Dawley Rats | Conduct a 14-day repeat-dose toxicity study to evaluate for potential organ toxicities. |
Drug Formulation and Administration Protocol
Objective: To prepare a stable and homogenous formulation of this compound for oral administration.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)
-
Mortar and pestle or homogenizer
-
Analytical balance
-
pH meter
-
Oral gavage needles
Protocol:
-
Accurately weigh the required amount of this compound.
-
Triturate the powder in a mortar with a small amount of the vehicle to create a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to ensure a homogenous suspension.
-
Check the pH of the suspension and adjust if necessary to a neutral range (pH 6.5-7.5) to minimize potential gastrointestinal irritation.
-
Store the formulation at 2-8°C and protect from light. Prepare fresh daily or as stability data permits.
-
Administer the formulation to animals via oral gavage at the desired dose volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).
Section 2: Pharmacokinetic and Pharmacodynamic Assessments
Pharmacokinetic (PK) Study Protocol
Objective: To determine the pharmacokinetic profile of this compound in rats.
Animal Model: Male Sprague-Dawley rats (n=3-4 per time point).
Study Design:
-
Acclimatization: Acclimatize animals for at least 7 days prior to the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of this compound. A starting dose can be extrapolated from in vitro potency or based on typical doses for nicotinic acid in rats (e.g., 10, 30, 100 mg/kg).
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound and its potential major metabolites in plasma using a validated LC-MS/MS method[8].
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the effect of this compound on key lipid biomarkers.
Animal Model: Male C57BL/6J mice on a high-fat diet for 8-12 weeks.
Study Design:
-
Group Allocation: Randomly assign mice to vehicle control and treatment groups (n=8-10 per group).
-
Dosing: Administer this compound or vehicle daily by oral gavage for a specified period (e.g., 2-4 weeks).
-
Sample Collection: At the end of the treatment period, fast mice for 4-6 hours and collect blood via cardiac puncture under anesthesia.
-
Biomarker Analysis:
-
Plasma Lipids: Measure total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic kits.
-
Free Fatty Acids (FFAs): Measure plasma FFA levels using a specific colorimetric or fluorometric assay kit.
-
Urinary Metabolites: Niacin status can be assessed by analyzing its major urinary metabolites, 1-methylnicotinamide (1-MN) and 1-methyl-2-pyridone-5-carboxamide (2-PYR)[9][10]. This can provide insights into the metabolic fate of the administered compound.
-
Section 3: Efficacy Evaluation in an Atherosclerosis Model
Objective: To evaluate the long-term efficacy of this compound in reducing the development of atherosclerosis.
Animal Model: Male ApoE-/- mice.
Protocol:
-
Induction of Atherosclerosis: At 6-8 weeks of age, switch the mice to a Western-type diet (high in fat and cholesterol) to accelerate atherosclerosis development.
-
Treatment: After 4 weeks on the Western-type diet, randomize the mice into vehicle control and treatment groups (n=10-15 per group). Administer this compound or vehicle daily by oral gavage for 12-16 weeks.
-
In-life Monitoring: Monitor body weight and food consumption weekly.
-
Terminal Procedures: At the end of the study, euthanize the mice and perform the following:
-
Blood Collection: Collect blood for final lipid profile analysis.
-
Tissue Harvesting: Perfuse the circulatory system with saline followed by a fixative (e.g., 4% paraformaldehyde). Carefully dissect the aorta from the heart to the iliac bifurcation.
-
-
Atherosclerotic Plaque Analysis:
-
En face analysis: Open the aorta longitudinally, stain with Oil Red O to visualize lipid-rich plaques, and quantify the plaque area as a percentage of the total aortic surface area.
-
Histological analysis: Embed the aortic root in OCT medium, prepare serial cryosections, and stain with Oil Red O and hematoxylin and eosin (H&E). Quantify the lesion area in the aortic sinus.
-
Experimental Workflow for Atherosclerosis Study
Caption: Workflow for evaluating the anti-atherosclerotic efficacy of this compound in ApoE-/- mice.
Section 4: Safety and Toxicology Assessment
A preliminary assessment of the safety and toxicology of this compound is crucial. These studies should be conducted in compliance with relevant guidelines, such as those from the International Council for Harmonisation (ICH)[3].
Acute Toxicity Study
Objective: To determine the acute toxicity and estimate the median lethal dose (LD50) of a single high dose of the compound.
Animal Model: Sprague-Dawley rats (one male, one female per dose group).
Protocol:
-
Administer single, escalating doses of the compound to different groups of animals.
-
Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for 14 days.
-
Perform a gross necropsy on all animals at the end of the study.
14-Day Repeat-Dose Toxicity Study
Objective: To evaluate the potential toxicity of the compound after repeated daily administration for 14 days.
Animal Model: Sprague-Dawley rats (5 males and 5 females per group).
Study Design:
-
Dosing: Administer three dose levels (low, medium, high) and a vehicle control daily by oral gavage for 14 days.
-
Clinical Observations: Conduct daily clinical observations and record body weights and food consumption regularly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Histopathology: Perform a full necropsy and collect major organs for histopathological examination. High doses of nicotinic acid have been associated with liver damage, so particular attention should be paid to the liver.
Section 5: Potential Signaling Pathway Modulation
The primary mechanism of action of nicotinic acid involves the modulation of lipid metabolism in adipocytes and hepatocytes. The following diagram illustrates the hypothesized signaling pathway.
Hypothesized Signaling Pathway of this compound
Caption: Hypothesized mechanism of action of this compound in adipocytes and hepatocytes.
References
-
Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. (2020). National Institutes of Health. [Link]
-
Niacin Nico(nic Acid (Vitamin B3). American Association of Clinical Endocrinology. [Link]
-
Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. (2012). PubMed. [Link]
-
Overview of niacin formulations: Differences in pharmacokinetics, efficacy, and safety. (2003). ResearchGate. [Link]
-
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2023). National Institutes of Health. [Link]
-
Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression. (2014). PubMed. [Link]
-
Nicotinic Acid for the Treatment of Alzheimer's Disease. ClinicalTrials.gov. [Link]
-
Clinical pharmacology and pharmacokinetics of nicotinic acid. (1979). PubMed. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]
-
Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats. (2014). PubMed. [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). RSC Publishing. [Link]
-
Nicotinic Acid Deficiency (Archived). (2023). PubMed. [Link]
-
Synthetic analogues of nicotine. IX. synthesis and biological testing of some piperazine derivatives in regard to nicotine-like activity and anthelmintic effects. (1980). PubMed. [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2019). PubMed Central. [Link]
-
Targeting Metabolic and pH Regulatory Pathways in Cancer via Dual Inhibition of Nicotinamide Phosphoribosyltransferase and Carbonic Anhydrases IX and XII. (2024). American Chemical Society. [Link]
-
Biochemical Markers for Assessment of Niacin Status in Young Men: Urinary and Blood Levels of Niacin Metabolites. (1992). ResearchGate. [Link]
-
Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (2021). MDPI. [Link]
-
Nicotinic acid: Uses, Dosage, Side Effects and More. MIMS Indonesia. [Link]
-
Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. (2014). Springer. [Link]
-
Nicotinic Acid. PubChem. [Link]
-
niashure - niacin (nicotinic acid) sds. (2015). Kirby Agri. [Link]
-
Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. (2010). National Institutes of Health. [Link]
Sources
- 1. Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pro.aace.com [pro.aace.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications (2015) | Nujarin Sinthupoom | 62 Citations [scispace.com]
- 7. CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine - Google Patents [patents.google.com]
- 8. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Understanding Nicotinic Acid Toxicity: Risks and Safety Measures [elchemy.com]
Applications of Nicotinic Acid Derivatives in Anti-Inflammatory Research: A Technical Guide for Scientists
Introduction: Beyond Lipid Lowering - Niacin's Pleiotropic Anti-Inflammatory Role
Nicotinic acid (NA), also known as niacin or vitamin B3, has been a cornerstone in the management of dyslipidemia for over half a century.[1] Its ability to favorably modulate plasma lipoproteins is well-documented.[1] However, a growing body of evidence reveals that the therapeutic benefits of niacin and its derivatives extend far beyond lipid regulation, uncovering potent anti-inflammatory properties that are increasingly attracting the attention of researchers.[1][2] These effects are not merely ancillary but are robust, direct, and mediated by specific molecular pathways, offering exciting new avenues for therapeutic intervention in a host of inflammatory diseases.[1][3]
This guide provides an in-depth exploration of the mechanisms, applications, and experimental protocols for investigating the anti-inflammatory effects of nicotinic acid derivatives. It is designed for researchers at the bench, offering both the conceptual framework and the practical methodologies required to rigorously evaluate these compounds.
Core Mechanism of Action: The GPR109A-Centric Signaling Nexus
The primary mediator of nicotinic acid's anti-inflammatory and metabolic effects is the G-protein coupled receptor 109A (GPR109A), also known as HCA2.[1][3] This receptor is expressed on the surface of various immune cells, including monocytes, macrophages, and neutrophils, as well as adipocytes.[3][4] The activation of GPR109A by nicotinic acid initiates a cascade of intracellular events that collectively dampen inflammatory responses.
Key Signaling Events:
-
Gαi-Mediated Inhibition of Adenylyl Cyclase: Upon ligand binding, GPR109A couples to an inhibitory G-protein (Gαi), which suppresses the activity of adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in priming inflammatory cells.
-
Inhibition of the NF-κB Pathway: A pivotal consequence of GPR109A activation is the profound inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[2][5][6] Nicotinic acid has been shown to prevent the phosphorylation and degradation of IκBα, the inhibitory subunit of NF-κB.[5] This action sequesters the active p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes, such as TNF-α, IL-6, and MCP-1.[2][5][7]
-
Suppression of the NLRP3 Inflammasome: Recent studies have illuminated a critical role for nicotinic acid in inhibiting the NLRP3 inflammasome, a multi-protein complex responsible for the maturation and secretion of potent pro-inflammatory cytokines IL-1β and IL-18.[8][9] Nicotinic acid can suppress NLRP3 inflammasome activation, cleavage of caspase-1, and subsequent IL-1β secretion.[8] This effect may be mediated, in part, by the upregulation of SIRT1 and the reduction of reactive oxygen species (ROS).[8]
Visualizing the Core Pathway
The following diagram illustrates the central signaling cascade initiated by nicotinic acid derivatives.
Caption: GPR109A activation inhibits NF-κB and NLRP3 pathways.
Application Note 1: In Vitro Screening of Nicotinic Acid Derivatives
Rationale: Before advancing to complex in vivo models, in vitro assays are indispensable for initial screening, dose-response characterization, and mechanism-of-action studies. They offer a controlled environment to dissect the specific effects of compounds on immune cells. Macrophage cell lines (e.g., human THP-1 or murine RAW 264.7) are excellent primary models as they express GPR109A and are key players in inflammation.
Protocol 1.1: Assessing NF-κB Pathway Inhibition in THP-1 Macrophages
Objective: To quantify the inhibitory effect of a nicotinic acid derivative on lipopolysaccharide (LPS)-induced pro-inflammatory cytokine secretion by blocking the NF-κB pathway.
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To differentiate monocytes into macrophage-like cells, seed cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48 hours.
-
After 48 hours, remove the PMA-containing medium, wash cells gently with PBS, and add fresh, serum-free RPMI for a 24-hour resting period. Causality Insight: PMA-induced differentiation mimics the in vivo maturation of monocytes into tissue-resident macrophages, providing a more physiologically relevant cell model.
-
-
Compound Treatment and Inflammatory Challenge:
-
Prepare stock solutions of your nicotinic acid derivative in a suitable vehicle (e.g., DMSO or PBS).
-
Pre-treat the differentiated THP-1 macrophages with various concentrations of the test compound (e.g., 0.1 µM to 1 mM) for 1-2 hours. Include a vehicle-only control.
-
Stimulate the cells with LPS (from E. coli O111:B4) at a final concentration of 100 ng/mL for 6-24 hours. Include an unstimulated control group. Trustworthiness Check: A dose-response curve is essential to determine the IC50 (half-maximal inhibitory concentration) and to ensure the observed effect is not due to cytotoxicity at high concentrations.
-
-
Readout and Data Analysis:
-
Cytokine Measurement (ELISA): After the incubation period, carefully collect the cell culture supernatant. Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of secreted TNF-α and IL-6.[5][10] This provides a direct functional readout of NF-κB activity.
-
Mechanism Validation (Western Blot): Lyse the cells to extract total protein. Perform Western blot analysis to measure the levels of phosphorylated p65 (p-p65) and total p65. A decrease in the p-p65/total p65 ratio in compound-treated cells compared to LPS-only treated cells confirms inhibition of the NF-κB pathway.[2][6]
-
Data Presentation: Plot the cytokine concentrations against the compound concentration. Calculate the percentage inhibition relative to the LPS-only control and determine the IC50 value.
-
Protocol 1.2: Evaluating NLRP3 Inflammasome Inhibition
Objective: To determine if a nicotinic acid derivative can inhibit the activation of the NLRP3 inflammasome, a key driver of IL-1β production.
Methodology: This protocol requires a two-signal activation process.
-
Cell Preparation: Use differentiated THP-1 cells as described in Protocol 1.1.
-
Signal 1 (Priming):
-
Pre-treat cells with the nicotinic acid derivative or vehicle for 1 hour.
-
Add LPS (100 ng/mL) and incubate for 3-4 hours. Causality Insight: The first signal (LPS) engages TLR4 to upregulate the transcription of NLRP3 components and pro-IL-1β via the NF-κB pathway. This step "primes" the inflammasome.
-
-
Signal 2 (Activation):
-
Following the priming step, add an NLRP3 activator such as ATP (5 mM) or Nigericin (10 µM) for 1 hour. Causality Insight: The second signal (e.g., ATP-induced potassium efflux) triggers the assembly and activation of the NLRP3 inflammasome complex.
-
-
Readout and Data Analysis:
-
IL-1β Measurement (ELISA): Collect the supernatant and measure the concentration of mature IL-1β using an ELISA kit.[8] A significant reduction in IL-1β in the compound-treated group indicates inflammasome inhibition.
-
Caspase-1 Activity (Western Blot): Lyse the cells and analyze the supernatant for the cleaved (active) form of Caspase-1 (p20 subunit). Inhibition of Caspase-1 cleavage is a direct marker of reduced inflammasome activity.[8]
-
Application Note 2: Preclinical In Vivo Validation
Rationale: In vivo models are critical for evaluating the therapeutic potential of a compound in a whole biological system, considering factors like pharmacokinetics, bioavailability, and off-target effects.
Protocol 2.1: LPS-Induced Systemic Inflammation in Mice
Objective: To assess the ability of a nicotinic acid derivative to suppress a systemic acute inflammatory response ("cytokine storm").
Methodology:
-
Animals: Use 8-10 week old C57BL/6 mice. Allow them to acclimatize for at least one week.
-
Compound Administration: Administer the nicotinic acid derivative via an appropriate route (e.g., oral gavage or intraperitoneal injection) at a pre-determined dose. Include a vehicle control group.
-
Inflammatory Challenge: 1-2 hours after compound administration, inject mice intraperitoneally with a bolus of LPS (e.g., 5-10 mg/kg).
-
Sample Collection & Analysis:
-
At a peak response time (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture.
-
Isolate serum and measure levels of TNF-α and IL-6 using ELISA. A significant reduction in these cytokines in the treated group compared to the vehicle group demonstrates in vivo efficacy.[2]
-
Data Interpretation & Comparative Analysis
The anti-inflammatory efficacy of nicotinic acid and its derivatives can be compared across different studies and models. The following table summarizes key findings from the literature.
| Compound | Model System | Inflammatory Stimulus | Measured Endpoint | Result | Reference |
| Nicotinic Acid | Human Monocytes | LPS (TLR4 agonist) | TNF-α Secretion | ↓ 49.2% | [5] |
| Nicotinic Acid | Human Monocytes | LPS (TLR4 agonist) | IL-6 Secretion | ↓ 56.2% | [5] |
| Nicotinic Acid | Human Monocytes | LTA (TLR2 agonist) | MCP-1 Secretion | ↓ 59.3% | [5] |
| Nicotinic Acid | THP-1 Macrophages | oxLDL | IL-6 Secretion | Significant Decrease | [7] |
| Nicotinic Acid | HUVECs | LPS + ATP | IL-1β Secretion | Significant Inhibition | [8] |
| Nicotinic Acid | ApoE-/- Mice | High-Fat Diet | Aortic NF-κB p65 Phos. | ↓ Significantly | [6] |
This table provides a snapshot of reported effects. Direct comparison of percentage inhibition should be done cautiously due to variations in experimental conditions.
Visualizing the Research Workflow
A structured workflow is essential for the systematic evaluation of nicotinic acid derivatives.
Caption: From in vitro screening to in vivo validation workflow.
Conclusion and Future Directions
Nicotinic acid and its derivatives represent a compelling class of compounds with demonstrated, multi-faceted anti-inflammatory effects. The primary mechanism, centered on the GPR109A-mediated inhibition of the NF-κB and NLRP3 inflammasome pathways, provides a solid foundation for their exploration in diseases with a strong inflammatory component, such as atherosclerosis, inflammatory bowel disease, and neuroinflammation.[1][11] The protocols and workflows detailed in this guide provide a robust framework for researchers to systematically investigate these properties, from initial cell-based screening to preclinical validation. Future research should focus on developing novel GPR109A agonists with improved side-effect profiles (e.g., reduced flushing) while retaining or enhancing these potent anti-inflammatory actions.
References
-
Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106. [Link]
-
Si, Y., Zhang, Y., Guo, S., et al. (2014). Niacin inhibits vascular inflammation via downregulating nuclear transcription factor-κB signaling pathway. Mediators of Inflammation, 2014, 263786. [Link]
-
Kassab, A., Kong, N., & Chai, S. (2015). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 17(5), 50. [Link]
-
He, Y., Zhang, N., Chen, Y., et al. (2016). Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells. International Immunopharmacology, 39, 145-150. [Link]
-
Sun, M., Wu, W., Liu, Z., & Cong, Y. (2017). α7 Nicotinic Acetylcholine Receptor Signaling Inhibits Inflammasome Activation by Preventing Mitochondrial DNA Release. The Journal of Immunology, 198(8), 3371-3381. [Link]
-
Jiang, H., Liu, Y., Wang, Z., et al. (2018). Activating α7 nicotinic acetylcholine receptor inhibits NLRP3 inflammasome through regulation of β‐arrestin‐1. Journal of Cellular and Molecular Medicine, 22(10), 4841-4853. [Link]
-
Li, Y., Wang, Y., Zhang, Y., et al. (2023). Nicotinic acid attenuates experimental non-alcoholic steatohepatitis by inhibiting the NLRP3 inflammasome/pyroptosis pathway. Biochemical Pharmacology, 216, 115762. [Link]
-
Digby, J. E., Martinez, F., Jefferson, A., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. [Link]
-
Movahed, A., Larijani, B., & Nabavi, S. M. (2020). The effect of niacin on inflammatory markers and adipokines: a systematic review and meta-analysis of interventional studies. Inflammopharmacology, 28(4), 817-829. [Link]
-
Feingold, K. R., Moser, A., Shigenaga, J. K., Grunfeld, C., & McDonald, C. M. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. The Journal of Lipid Research, 55(11), 2407-2415. [Link]
-
Wu, B. J., Chen, K., Barter, P. J., & Rye, K. A. (2012). Niacin Suppresses Progression of Atherosclerosis by Inhibiting Vascular Inflammation and Apoptosis of Vascular Smooth Muscle Cells. PLoS ONE, 7(10), e47129. [Link]
-
Si, Y., Zhang, Y., Guo, S., et al. (2014). Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway. Mediators of Inflammation, 2014, 263786. [Link]
-
Digby, J. E., Martinez, F., Jefferson, A., et al. (2012). Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms. Request PDF. [Link]
-
Singh, N., Gurav, A., Sivaprakasam, S., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
-
Grange, P. A., Chéreau, C., Raingeaud, J., et al. (2009). Nicotinamide inhibits Propionibacterium acnes-induced IL-8 production in keratinocytes through the NF-kappaB and MAPK pathways. Journal of Dermatological Science, 56(2), 106-112. [Link]
-
Xu, W., Chen, J., Lin, Z., et al. (2017). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. Annals of Clinical & Laboratory Science, 47(6), 729-737. [Link]
-
Mitchell, J. P., Coll, R. C., & O'Neill, L. A. J. (2019). NIC-11 and NIC-12 inhibit NLRP3 inflammasome activation in mouse macrophages. ResearchGate. [Link]
-
Si, Y., Zhang, Y., Guo, S., et al. (2014). Niacin inhibits vascular inflammation via downregulating nuclear transcription factor-κB signaling pathway. Mediators of Inflammation, 2014, 263786. [Link]
-
Lukasova, M., Malaval, C., Gille, A., Kero, J., & Offermanns, S. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. The Journal of Clinical Investigation, 121(4), 1163-1173. [Link]
-
Zeman, M., Vecka, M., Perlík, F., et al. (2013). Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The Open Cardiovascular Medicine Journal, 7, 7-13. [Link]
-
Eyles, D. W., Kraeuter, A. K., & Brown, J. (2020). Inflammation and JNK's Role in Niacin-GPR109A Diminished Flushed Effect in Microglial and Neuronal Cells With Relevance to Schizophrenia. Frontiers in Psychiatry, 11, 539. [Link]
-
Wang, Y., Zhang, M., Liu, Y., et al. (2020). Niacin attenuates the production of pro-inflammatory cytokines in LPS-induced mouse alveolar macrophages by HCA2 dependent mechanisms. ResearchGate. [Link]
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Niacin Suppresses Progression of Atherosclerosis by Inhibiting Vascular Inflammation and Apoptosis of Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Niacin inhibits vascular inflammation via downregulating nuclear transcription factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acid inhibits NLRP3 inflammasome activation via SIRT1 in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nicotinic acid attenuates experimental non-alcoholic steatohepatitis by inhibiting the NLRP3 inflammasome/pyroptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Nicotinic Acid Analogs
Abstract
Nicotinic acid (Niacin), a long-standing therapy for dyslipidemia, exerts its primary effects through the activation of the G protein-coupled receptor (GPCR), GPR109A (also known as HCA₂). The quest for novel nicotinic acid analogs with improved therapeutic profiles, particularly with reduced side effects like flushing, necessitates robust and efficient high-throughput screening (HTS) platforms. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, implementation, and validation of HTS assays for the discovery and characterization of nicotinic acid analogs targeting the GPR109A receptor. We detail protocols for a primary TR-FRET-based cAMP assay to assess Gαi signaling and a secondary fluorescence-based calcium mobilization assay to explore potential Gαq coupling or promiscuous G protein-mediated responses. Furthermore, we discuss the importance of orthogonal assays, such as β-arrestin recruitment, to build a comprehensive pharmacological profile of hit compounds.
Introduction: The Rationale for Screening Nicotinic Acid Analogs
Nicotinic acid has been a cornerstone in the management of atherosclerotic cardiovascular disease due to its beneficial effects on lipid profiles, including reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL). These therapeutic effects are primarily mediated by the activation of GPR109A, a Gαi-coupled receptor highly expressed in adipocytes and immune cells.[1] Upon agonist binding, GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This cascade ultimately inhibits lipolysis in adipose tissue.
Despite its efficacy, the clinical utility of nicotinic acid is often limited by a pronounced cutaneous flushing response, which is mediated by GPR109A activation in Langerhans cells of the skin, leading to the release of prostaglandins. Therefore, a significant focus of drug discovery in this area is the identification of GPR109A modulators that retain the beneficial lipid-lowering effects while minimizing or eliminating the flushing side effect. This has spurred the development of high-throughput screening campaigns to identify novel nicotinic acid analogs with biased agonism or unique pharmacological properties.
The Target: GPR109A Signaling Pathways
GPR109A is a pleiotropic receptor capable of engaging multiple downstream signaling pathways. Understanding these pathways is crucial for designing a comprehensive screening strategy.
-
Canonical Gαi/o Pathway: The primary and most well-characterized signaling pathway for GPR109A involves coupling to inhibitory G proteins (Gαi/o). This interaction inhibits adenylyl cyclase, leading to a measurable decrease in intracellular cAMP levels. This pathway is central to the anti-lipolytic effects of nicotinic acid.
-
Potential Gαq Pathway and Calcium Mobilization: Some GPCRs can couple to multiple G protein subtypes. While Gαi is the canonical partner for GPR109A, the possibility of Gαq coupling, which would lead to the activation of phospholipase C and a subsequent increase in intracellular calcium (Ca²⁺), should be considered, especially when screening diverse chemical libraries.[2][3] Furthermore, HTS assays can utilize promiscuous G proteins like Gα16, which can couple to a wide range of GPCRs and channel their signaling through the calcium mobilization pathway, providing a robust and generic readout for receptor activation.[4][5]
-
β-Arrestin Recruitment: Like many GPCRs, GPR109A can also engage β-arrestin proteins.[6] β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. Assaying for β-arrestin recruitment can provide valuable insights into the potential for biased agonism, where a ligand preferentially activates one pathway over another (e.g., G protein signaling vs. β-arrestin signaling).[7][8][9]
Signaling Pathway of GPR109A
GPR109A can signal through multiple downstream pathways.
High-Throughput Screening Strategy
A robust HTS campaign for nicotinic acid analogs should employ a multi-assay approach to capture the diverse signaling potential of GPR109A and to minimize the risk of false positives and negatives.
HTS Workflow for Nicotinic Acid Analogs
A tiered approach to screening increases efficiency and confidence in hit compounds.
| Assay Type | Pathway | Role in HTS | Principle |
| TR-FRET cAMP Assay | Gαi | Primary Screen | Competitive immunoassay measuring changes in intracellular cAMP. A decrease in TR-FRET signal indicates Gαi activation.[10][11][12] |
| Calcium Mobilization Assay | Gαq / Promiscuous G protein | Secondary/Orthogonal Screen | Measures transient increases in intracellular calcium using a fluorescent dye.[4][13][14][15] |
| β-Arrestin Recruitment Assay | β-Arrestin | Hit Characterization | Measures the recruitment of β-arrestin to the activated receptor, often using enzyme fragment complementation.[6][7][9] |
Detailed Protocols
Primary Screen: TR-FRET cAMP Assay for Gαi Activation
This protocol is based on a homogeneous, time-resolved fluorescence resonance energy transfer (TR-FRET) competitive immunoassay format.[11][12][16]
Principle: The assay measures the concentration of intracellular cAMP. In the absence of cellular cAMP, a europium (Eu)-labeled anti-cAMP antibody binds to a fluorescently labeled cAMP analog (tracer), bringing them into close proximity and generating a high TR-FRET signal. Cellular cAMP produced upon Gαs activation (or basal levels) competes with the tracer for antibody binding, leading to a decrease in the TR-FRET signal. For a Gαi-coupled receptor like GPR109A, agonist stimulation will inhibit adenylyl cyclase, leading to a decrease in cAMP and thus an increase in the TR-FRET signal relative to forskolin-stimulated cells.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Assay medium: HBSS, 20 mM HEPES, 0.1% BSA, pH 7.4.
-
Stimulation buffer: Assay medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Forskolin (adenylyl cyclase activator).
-
Nicotinic acid (reference agonist).
-
TR-FRET cAMP assay kit (e.g., LANCE® Ultra cAMP Kit from Revvity[10] or THUNDER™ cAMP TR-FRET Assay Kit from Bioauxilium[12]).
-
384-well white, low-volume assay plates.
-
TR-FRET-compatible plate reader.
Protocol:
-
Cell Preparation:
-
Culture GPR109A-expressing cells to ~80-90% confluency.
-
Harvest cells and resuspend in assay medium at a predetermined optimal density (typically 1,000-5,000 cells/well).
-
-
Agonist Mode (to identify activators):
-
Dispense 5 µL of cell suspension into each well of a 384-well plate.
-
Add 5 µL of test compound dilutions (in stimulation buffer) or nicotinic acid (positive control) to the wells.
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode (to identify inhibitors, performed on forskolin-stimulated cells):
-
Pre-incubate cells with 2.5 µL of test compounds for 15-30 minutes.
-
Add 2.5 µL of forskolin at a final concentration that elicits ~80% of the maximal cAMP response (EC₈₀, determined previously).
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Detection:
-
Following the stimulation incubation, add 5 µL of the Eu-labeled anti-cAMP antibody solution to each well.
-
Add 5 µL of the fluorescent cAMP tracer solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET plate reader using an excitation wavelength of 320 or 340 nm and measuring emission at 665 nm and 615 nm.
-
Calculate the 665/615 nm emission ratio.
-
Data Analysis and Interpretation:
-
Agonist Activity: Agonists of GPR109A will inhibit basal or forskolin-stimulated adenylyl cyclase activity, leading to a decrease in cAMP and a corresponding increase in the TR-FRET signal.
-
Antagonist Activity: Antagonists will block the effect of a GPR109A agonist, resulting in a signal similar to the forskolin-stimulated control.
-
Quality Control: The robustness of the assay should be validated by calculating the Z'-factor. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2]
Z'-factor = 1 - (3 * (SD_positive + SD_negative)) / |Mean_positive - Mean_negative|
Secondary Screen: No-Wash Calcium Mobilization Assay
This assay is designed to detect GPR109A activation through a potential Gαq-mediated pathway or by using a cell line co-expressing a promiscuous G protein.[5][17]
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits low fluorescence in the absence of calcium.[4][14][15] Upon receptor activation leading to calcium release from intracellular stores, the dye binds to Ca²⁺, resulting in a significant increase in fluorescence intensity. "No-Wash" kits include a quencher for extracellular dye, simplifying the protocol for HTS.[13][18]
Materials:
-
HEK293 cells stably co-expressing human GPR109A and a promiscuous G protein (e.g., Gα16), or a cell line with known Gαq coupling of GPR109A.
-
Assay buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid, pH 7.4.[17]
-
Fluo-4 NW Calcium Assay Kit or similar.
-
Nicotinic acid (reference agonist).
-
A known Gαq agonist for the host cell line (e.g., ATP for HEK293 cells) as a positive control for cell health and dye loading.
-
384-well black-walled, clear-bottom assay plates.
-
A fluorescence imaging plate reader (FLIPR) or equivalent instrument with liquid handling capabilities.
Protocol:
-
Cell Plating:
-
Plate the GPR109A-Gα16 expressing cells in 384-well plates at a density of 10,000-20,000 cells/well in 25 µL of growth medium.[15]
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Dye Loading:
-
Prepare the Fluo-4 NW dye-loading solution according to the manufacturer's instructions, typically in assay buffer.
-
Remove the growth medium from the cell plate and add 25 µL of the dye-loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[15]
-
-
Compound Addition and Signal Reading:
-
Place the cell plate and a compound plate (containing test compounds and controls diluted in assay buffer) into the FLIPR instrument.
-
The instrument will record a baseline fluorescence reading for a few seconds.
-
It will then add a defined volume (e.g., 12.5 µL) of the compound from the compound plate to the cell plate.
-
Fluorescence is monitored continuously for 1-3 minutes to capture the transient calcium peak.
-
Data Analysis and Interpretation:
-
Agonist Activity: An increase in fluorescence intensity immediately following compound addition indicates agonist activity. Data is typically expressed as the maximum peak fluorescence or the area under the curve.
-
Dose-Response: Active compounds should be re-tested in a dose-response format to determine their potency (EC₅₀).
-
Confirmation: This assay serves as an orthogonal validation for hits from the primary cAMP screen, confirming on-target activity through a different signaling modality. It can also identify compounds with biased signaling profiles if they are active in one assay but not the other.
Assay Validation and Hit Confirmation
A critical component of any HTS campaign is rigorous assay validation and a clear strategy for hit confirmation.[19]
-
Statistical Validation: As mentioned, the Z'-factor is a key metric for assessing the quality and robustness of an HTS assay.
-
Orthogonal Assays: Hits identified in the primary screen should always be confirmed in a secondary, orthogonal assay to rule out artifacts and technology-specific false positives.[1] The calcium mobilization assay serves this purpose well. A β-arrestin recruitment assay is another excellent choice for further hit characterization and to explore biased agonism.[7]
-
Dose-Response Curves: All confirmed hits should be subjected to full dose-response analysis to determine their potency (EC₅₀ for agonists, IC₅₀ for antagonists) and efficacy (% of maximal response relative to a reference agonist).
-
Selectivity Profiling: Promising hits should be tested against other related GPCRs to assess their selectivity.
Conclusion
The identification of novel nicotinic acid analogs with improved therapeutic profiles is a key objective in cardiovascular drug discovery. The HTS strategy outlined in this document, employing a primary Gαi-cAMP assay followed by a secondary Gαq/promiscuous G protein-calcium mobilization assay, provides a robust and efficient platform for identifying and validating potent and selective GPR109A modulators. The integration of further orthogonal assays, such as β-arrestin recruitment, will enable a comprehensive understanding of the pharmacological properties of hit compounds, ultimately guiding the selection of candidates with the highest potential for clinical success.
References
-
A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists. NIH National Center for Biotechnology Information.[Link]
-
A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. NIH National Center for Biotechnology Information.[Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. NIH National Center for Biotechnology Information.[Link]
-
Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. NIH National Center for Biotechnology Information.[Link]
-
THUNDER™ cAMP TR-FRET Assay Kit. Bioauxilium.[Link]
-
A Homogeneous Single-Label Time-Resolved Fluorescence cAMP Assay. PubMed.[Link]
-
cAMP TR-FRET Assay Kit. Bertin Bioreagent.[Link]
-
MULTISCREEN™ TR-FRET cAMP 1.0 No-Wash Assay Kit. Multispan, Inc.[Link]
-
High-Throughput GPCR Assay Development. Agilent.[Link]
-
High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing.[Link]
-
Tools for GPCR drug discovery. NIH National Center for Biotechnology Information.[Link]
-
An Overview of High Throughput Screening at G Protein Coupled Receptors. Bentham Science.[Link]
-
Advances in G protein-coupled receptor high-throughput screening. PubMed.[Link]
-
Assay validation statistics. ResearchGate.[Link]
-
Time-Resolved FRET Strategy to Screen GPCR Ligand Library. Springer Nature.[Link]
-
Measurement of β-Arrestin Recruitment for GPCR Targets. NIH National Center for Biotechnology Information.[Link]
-
An Overview of High Throughput Screening at G Protein Coupled Receptors. ResearchGate.[Link]
-
A Homogeneous G Protein-Coupled Receptor Ligand Binding Assay Based on Time-Resolved Fluorescence Resonance Energy Transfer. ResearchGate.[Link]
-
Accelerating GPCR Drug Discovery and Development. DiscoverX.[Link]
-
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology.[Link]
-
Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers.[Link]
-
β-arrestin Assays. Eurofins Discovery.[Link]
-
Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI.[Link]
-
Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88. NIH National Center for Biotechnology Information.[Link]
-
Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1. PubMed.[Link]
-
Protocol to measure calcium spikes in cardiomyocytes obtained from human pluripotent stem cells using a ready-to-use media. NIH National Center for Biotechnology Information.[Link]
-
Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. NIH National Center for Biotechnology Information.[Link]
Sources
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. mdpi.com [mdpi.com]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a High-Throughput Calcium Mobilization Assay for the Human Trace Amine-Associated Receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. chayon.co.kr [chayon.co.kr]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Screen Quest™ TR-FRET No Wash cAMP Assay Kit | AAT Bioquest [aatbio.com]
- 12. bioauxilium.com [bioauxilium.com]
- 13. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.abcam.com [content.abcam.com]
- 16. multispaninc.com [multispaninc.com]
- 17. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Robust No-Wash FLIPR Calcium Assay Kit for Screening GPCR and Calcium Channel Targets | AAT Bioquest [aatbio.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylpiperazin-1-yl)nicotinic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the synthesis of 2-(4-Methylpiperazin-1-yl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield. We will delve into the mechanistic underpinnings of the reaction, provide actionable solutions to frequently encountered problems, and explore alternative strategies.
Section 1: Understanding the Core Synthesis Pathway
The most common and direct route to synthesizing this compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a halide (typically chloride) from the 2-position of a nicotinic acid precursor by 1-methylpiperazine.
The pyridine ring, particularly when substituted with an electron-withdrawing group like a carboxylic acid, is rendered electron-deficient. This electronic characteristic makes it susceptible to attack by nucleophiles.[1][2] The reaction proceeds via an addition-elimination mechanism, where the nucleophile (1-methylpiperazine) attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex.[3] Aromaticity is then restored by the departure of the leaving group.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that can arise during the synthesis, providing both explanations and practical solutions.
Q1: My reaction has stalled or shows very low conversion of 2-chloronicotinic acid. How can I drive it to completion?
A1: Low conversion is a common hurdle and typically points to suboptimal reaction conditions. The key is to enhance the reactivity of the electrophile and nucleophile without promoting decomposition.
Causality & Solutions:
-
Insufficient Temperature: The SNAr reaction on an electron-deficient ring like 2-chloronicotinic acid has a significant activation energy barrier. Insufficient thermal energy will result in a sluggish reaction.
-
Solution: Increase the reaction temperature. Many procedures for similar substitutions on pyridine rings report success at temperatures between 120-160 °C. For instance, a patent for a related synthesis highlights that increasing the temperature to 150 °C in DMSO dramatically reduced reaction time and increased yield to over 90%.[4]
-
-
Inappropriate Solvent Choice: The solvent must be able to dissolve the reactants and stabilize the charged Meisenheimer intermediate.
-
Solution: Use a high-boiling, polar aprotic solvent. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices as they can effectively solvate the intermediate and allow for higher reaction temperatures.
-
-
Incorrect Base or Stoichiometry: A base is often required to neutralize the HCl generated in situ, which would otherwise protonate the 1-methylpiperazine, rendering it non-nucleophilic. Using an excess of the amine nucleophile can also serve this purpose.
-
Solution: Use at least two equivalents of 1-methylpiperazine—one to act as the nucleophile and one to act as the base. Alternatively, use one equivalent of 1-methylpiperazine and a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (TEA).
-
Comparative Table of Reaction Conditions:
| Parameter | Condition A (Low Yield) | Condition B (Optimized) | Rationale for Optimization |
| Solvent | Toluene / THF | DMSO / DMF | Polar aprotic solvents stabilize the charged intermediate. |
| Temperature | 80 °C | 140-150 °C | Overcomes the activation energy barrier for the reaction. |
| Base | 1.1 eq. 1-Methylpiperazine | ≥ 2.0 eq. 1-Methylpiperazine or 1.1 eq. + K₂CO₃ | Prevents protonation of the nucleophile by the HCl byproduct. |
| Time | 24 hours | 2-6 hours | Higher temperatures significantly increase the reaction rate.[4] |
Q2: My TLC/LC-MS analysis shows several side products. What are they and how can they be minimized?
A2: Side product formation is often a consequence of excessive heat or reaction time, leading to decomposition, or reactions involving the carboxylic acid moiety.
Causality & Solutions:
-
Decarboxylation: Nicotinic acids can be susceptible to decarboxylation at very high temperatures, especially in the presence of certain catalysts or impurities.
-
Solution: Carefully control the reaction temperature. While high temperatures are needed, find the optimal balance. Run a temperature screen (e.g., 120 °C, 140 °C, 160 °C) and monitor by LC-MS to find the point of maximum conversion with minimal byproduct formation.
-
-
Amide Formation: Although less likely without an activating agent, there is a possibility of forming an amide between the carboxylic acid of one molecule and the piperazine of another, especially at high temperatures, leading to oligomeric impurities.
-
Solution: Ensure a slight excess of 1-methylpiperazine is used. This favors the desired intermolecular SNAr reaction over potential side reactions. The primary reaction at the 2-position is generally much faster than any competing reaction at the less reactive carboxyl group under these conditions.
-
Q3: I'm experiencing significant product loss during the workup and purification steps. What is the best isolation strategy?
A3: The product, this compound, is amphoteric. It has a basic piperazine moiety and an acidic carboxylic acid group. This property can make extraction and precipitation challenging.
Causality & Solutions:
-
Incorrect pH for Precipitation/Extraction: The product will be soluble in both acidic and basic aqueous solutions. Attempting to extract it at the wrong pH will lead to it remaining in the aqueous layer.
-
Solution - Isoelectric Point Precipitation: The key is to isolate the product at its isoelectric point (pI), where it exists as a zwitterion and has minimum water solubility.
-
Step 1: After the reaction, cool the mixture and dilute with water.
-
Step 2: Carefully acidify the solution with an acid like HCl to a pH of ~2 to protonate the piperazine nitrogen and ensure any unreacted base is neutralized.
-
Step 3: Adjust the pH to the pI of the product. This is typically in the range of pH 6-8. Add a base (e.g., NaOH or NaHCO₃) dropwise until precipitation is maximized. The solid can then be collected by filtration.
-
-
-
Emulsion Formation: The amphiphilic nature of the product can lead to emulsions during liquid-liquid extraction.
-
Solution: If extraction is necessary, use a solvent system that minimizes emulsion, such as dichloromethane (DCM) or a mixture of ethyl acetate and THF. The addition of brine (saturated NaCl solution) can help break emulsions by increasing the ionic strength of the aqueous phase.
-
-
Recrystallization Issues: Finding a suitable single solvent for recrystallization can be difficult.
-
Solution: Use a two-solvent system. Dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, methanol, or water) and then add a solvent in which it is insoluble (e.g., acetone, ethyl acetate, or acetonitrile) until turbidity is observed. Allow it to cool slowly to form pure crystals.[5][6]
-
Q4: The SNAr reaction is not viable for my substrate due to sensitive functional groups. Is there a milder, alternative route?
A4: Yes. The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming C-N bonds that often proceeds under much milder conditions than traditional SNAr reactions.[7] This method is highly versatile and tolerant of a wide range of functional groups.[8]
Mechanism Overview: The reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.
Key Considerations for Buchwald-Hartwig Amination:
-
Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., Xantphos, SPhos) are required.[9]
-
Base: A non-nucleophilic base is crucial. Weakly coordinating bases like K₃PO₄ or Cs₂CO₃ are commonly used.
-
Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
Section 3: Experimental Protocols
The following protocols are provided as a starting point. Optimization may be required based on your specific laboratory conditions and substrate purity.
Protocol 3.1: Optimized SNAr Synthesis
Objective: To synthesize this compound with improved yield.
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
1-Methylpiperazine (2.2 equiv)
-
DMSO (Dimethyl sulfoxide)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Ethanol
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinic acid (1.0 equiv) and DMSO (approx. 5 mL per gram of starting material).
-
Reagent Addition: Add 1-methylpiperazine (2.2 equiv) to the mixture.
-
Heating: Heat the reaction mixture to 140-150 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (Aliquots can be taken, diluted with water, and injected). The reaction is typically complete within 2-6 hours.
-
Workup - Cooling & Dilution: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing deionized water (10x the volume of DMSO used).
-
Workup - pH Adjustment: Cool the aqueous solution in an ice bath. Carefully adjust the pH to ~7 using 1M HCl followed by dropwise addition of 1M NaOH to maximize the precipitation of the zwitterionic product.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold ethyl acetate to remove non-polar impurities.
-
Purification: Dry the crude product under vacuum. For further purification, recrystallize from a hot ethanol/ethyl acetate solvent system.
Protocol 3.2: General Buchwald-Hartwig Amination Approach
Objective: An alternative synthesis under milder conditions.
Materials:
-
2-Chloronicotinic acid (1.0 equiv)
-
1-Methylpiperazine (1.2 equiv)
-
Pd₂(dba)₃ (Palladium precursor, ~1-2 mol%)
-
Xantphos (Ligand, ~2-4 mol%)
-
Potassium Phosphate (K₃PO₄) (Base, 2.0 equiv)
-
Toluene or Dioxane (Anhydrous)
Procedure:
-
Inert Atmosphere Setup: Add the 2-chloronicotinic acid, K₃PO₄, Pd₂(dba)₃, and Xantphos to a dry Schlenk flask. Seal the flask, then evacuate and backfill with Argon or Nitrogen (repeat 3 times).
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (or dioxane) via syringe, followed by the 1-methylpiperazine.
-
Heating: Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. The workup and purification would then follow the pH-adjustment and precipitation/recrystallization steps outlined in Protocol 3.1.
Section 4: Summary of Key Optimization Parameters
References
- CN109988148A - 1-(3- cyanopyridine -2) -2- phenyl -4- methyl piperazine oxalates preparation method.
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications . Materials, 15(3), 765. [Link]
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity . Iraqi Journal of Medical Sciences, 2(2), 80-87. [Link]
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications . ResearchGate. [Link]
- CN1141288A - Process for preparing nicotinic acid.
-
Wang, Y., et al. (2023). Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor . MDPI. [Link]
-
Sharma, M., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects . Frontiers in Bioengineering and Biotechnology. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. [Link]
- US3037987A - Purification of nicotinic acid.
- CN111153853B - Preparation method of 2-chloronicotinic acid.
-
Al-Ghorbani, M., et al. (2022). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors . PMC. [Link]
-
LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution . [Link]
-
Organic Syntheses. Nicotinic acid . [Link]
-
Wikipedia. Buchwald–Hartwig amination . [Link]
-
The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions . YouTube. [Link]
-
Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry . YouTube. [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution . [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst . [Link]
-
ResearchGate. Synthesis of new amides of the N-methylpiperazine series . [Link]
-
Kashani, S. K., & Jessiman, J. E. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow . ChemRxiv. [Link]
-
TMP Chem. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . YouTube. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. CN109988148A - 1-(3- cyanopyridine -2) -2- phenyl -4- methyl piperazine oxalates preparation method - Google Patents [patents.google.com]
- 5. Highly Efficient Biosynthesis of Nicotinic Acid by Immobilized Whole Cells of E. coli Expressing Nitrilase in Semi-Continuous Packed-Bed Bioreactor [mdpi.com]
- 6. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)nicotinic Acid
Welcome to the technical support resource for 2-(4-Methylpiperazin-1-yl)nicotinic acid (CAS 38029-97-9). This guide provides in-depth troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals to achieve high purity of this compound. The unique zwitterionic nature of this molecule, possessing both a basic piperazine moiety and an acidic carboxylic acid group, presents specific purification challenges that this guide is designed to address.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: While the impurity profile depends heavily on the specific synthetic route, typical contaminants may include:
-
Unreacted Starting Materials: Such as a 2-halonicotinic acid derivative or 1-methylpiperazine.
-
Side-Reaction Products: Including regioisomers or products of over-alkylation.
-
Reagents and Catalysts: Residual coupling agents, bases, or metal catalysts used in the synthesis.
-
Degradation Products: Compounds formed during the reaction work-up or storage.
Q2: What is the single best purification technique for this compound?
A2: There is no single "best" method, as the optimal technique depends on the impurity profile and the scale of the purification. However, given the compound's zwitterionic character, purification via isoelectric point (pI) precipitation is often the most effective and scalable initial strategy. This method leverages the molecule's minimum solubility at its pI. For removing closely related structural analogs or baseline impurities, reverse-phase chromatography is typically the most powerful technique.
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A gradient method using a C18 column with a mobile phase containing a buffer (e.g., ammonium formate or formic acid) is a good starting point.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the main peak and identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and detect any residual solvents or structurally significant impurities.
-
Melting Point: A sharp melting point range is indicative of high purity for a crystalline solid.
Q4: My compound is a solid. What solvents are suitable for recrystallization?
A4: The zwitterionic nature of this compound makes it challenging to find a single ideal recrystallization solvent. It is sparingly soluble in many common organic solvents.[3][4] You will likely need a mixed solvent system or a pH-mediated approach. Aqueous systems with polar co-solvents like ethanol, isopropanol, or acetonitrile are good starting points.[5][6] The solubility of the parent compound, nicotinic acid, is highest in polar solvents like DMSO, followed by ethanol and water.[7]
Purification Strategy Workflow
The following decision tree provides a logical workflow for selecting an appropriate purification strategy based on the characteristics of your crude product.
Caption: Decision tree for selecting a purification method.
Troubleshooting Guide
Q1: I tried a standard recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" is a common issue, especially with compounds that have complex functional groups. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.
-
Causality: This is often caused by the cooling rate being too fast, the solution being too concentrated, or the presence of impurities that depress the melting point of your compound below the temperature of the solution.
-
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount (5-10% more) of the hot solvent to the mixture until the oil redissolves completely.
-
Slow Cooling: Allow the flask to cool very slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation. Do not place it directly in an ice bath.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: If the above steps fail, your solvent system may be inappropriate. Try a more polar or less polar solvent system. For this compound, a mixture like Ethanol/Water or Isopropanol/Water is a good candidate.
-
Q2: My recovery is very low after attempting purification by isoelectric point precipitation. Where did my product go?
A2: Low recovery in this procedure is almost always related to incorrect pH adjustment or the inherent solubility of the compound.
-
Causality: this compound is a zwitterion. Its solubility is highly dependent on pH. In very acidic solutions, the carboxylate is protonated and the piperazine nitrogens are protonated, leading to a soluble cation. In very basic solutions, the carboxylic acid is deprotonated and the piperazine is neutral, leading to a soluble anion. Solubility is at its minimum only within a narrow pH range around the isoelectric point (pI).
-
Troubleshooting Steps:
-
Verify pH: Use a calibrated pH meter, not pH paper, for precise adjustments. The visual point of maximum precipitation may not be the true pI.
-
Titrate Slowly: Add the acid or base dropwise, especially when you are nearing the precipitation point. Adding it too quickly can cause localized pH "overshoot," redissolving the product before it can be isolated.
-
Check Filtrate pH: After filtering your precipitated product, check the pH of the mother liquor. If it is far from the expected pI, you can try readjusting it to recover more product.
-
Sufficient Equilibration Time: Allow the suspension to stir for at least 30-60 minutes at the target pH before filtration. This ensures precipitation is complete.
-
Minimize Volume: Use the minimum amount of acid and base needed to dissolve the compound and adjust the pH. The more water you add, the more product will be lost due to its residual solubility.[8]
-
Q3: I'm running a silica gel column, but my compound is streaking badly on the TLC plate and eluting very slowly or not at all. What's wrong?
A3: This is a classic problem when chromatographing compounds with both acidic and basic functional groups on standard silica gel.
-
Causality: Standard silica gel is acidic and acts as a strong cation exchanger. The basic nitrogen of the piperazine ring will interact very strongly with the acidic silanol groups (Si-OH) on the silica surface, causing significant tailing or irreversible binding. The carboxylic acid can also interact via hydrogen bonding.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: The most common solution is to add a competitive base and/or an acid to the eluent.
-
Add a Base: Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol/Et₃N). The amine will compete with your compound for binding to the acidic sites on the silica, improving the peak shape.
-
Add an Acid: Alternatively, adding 0.5-2% acetic acid or formic acid can protonate the piperazine group, and while this may seem counterintuitive, it can sometimes lead to a more predictable ionic interaction that results in better chromatography. This approach is generally more common in reverse-phase HPLC.[1]
-
-
Use a Different Stationary Phase: If mobile phase modifiers are insufficient, switch to a different stationary phase.
-
Alumina (Basic or Neutral): Basic alumina will have a much lower affinity for the basic piperazine group and can be very effective.
-
Reverse-Phase Silica (C18): This is often the best choice. The separation is based on hydrophobicity, and pH control of the mobile phase can be used to manipulate the retention time effectively.
-
-
Q4: I used a mobile phase with triethylamine (Et₃N) in my column, but now I can't get rid of the Et₃N from my product fractions. How do I remove it?
A4: Residual triethylamine is a frequent issue due to its high boiling point (89 °C).
-
Causality: Triethylamine is difficult to remove completely under standard rotary evaporation conditions.
-
Troubleshooting Steps:
-
Acidic Wash: After evaporating the bulk of the solvent, dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash this solution with a dilute acid like 1M HCl or saturated ammonium chloride (NH₄Cl) solution. The Et₃N will be protonated to form a water-soluble salt (Et₃NH⁺Cl⁻) and will be removed into the aqueous layer. Caution: Your product also has a basic nitrogen. It may also be extracted into the aqueous layer. You would then need to basify the aqueous layer and re-extract your product. A more gentle approach is often better.
-
Co-evaporation (Azeotroping): After concentrating your fractions, add a lower-boiling point solvent like toluene or dichloromethane and re-evaporate. Repeat this process 3-4 times. The toluene forms a lower-boiling azeotrope with the triethylamine, helping to remove it.
-
High Vacuum (High-Vac): Place the flask containing the product on a high vacuum line for several hours. This is often sufficient to remove the last traces of volatile impurities.
-
Detailed Experimental Protocols
Protocol 1: Purification by Isoelectric Point (pI) Precipitation
This protocol is designed for the initial purification of crude solid material with a purity level of 70-95%.
-
Dissolution:
-
Weigh 10.0 g of crude this compound into a 500 mL Erlenmeyer flask.
-
Add 100 mL of deionized water. The material will likely be a slurry.
-
Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring vigorously. Continue adding acid until all the solid has dissolved. The solution should be clear and acidic (pH 1-2). Note the volume of HCl added.
-
-
Decolorization (Optional):
-
If the solution is highly colored, add 1.0 g of activated charcoal.[5]
-
Heat the solution gently to 40-50 °C and stir for 20 minutes.
-
Filter the hot solution through a pad of Celite® to remove the charcoal. Wash the Celite pad with a small amount of acidic water (pH 2) to recover any adsorbed product.
-
-
Precipitation:
-
Cool the clear filtrate to room temperature in a water bath.
-
Begin slowly adding 1M Sodium Hydroxide (NaOH) solution dropwise with continuous, vigorous stirring. A calibrated pH meter should be used to monitor the pH.
-
A white precipitate will begin to form. Continue adding NaOH until the point of maximum precipitation is reached. This is likely to be in the pH range of 5-7. Avoid overshooting the pH, which would cause the product to redissolve.
-
-
Isolation and Drying:
-
Allow the thick suspension to stir at room temperature for 1 hour to ensure complete precipitation.
-
Cool the mixture in an ice bath for another 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with three portions of cold deionized water (3 x 20 mL), followed by a wash with a small amount of cold ethanol or acetone to help with drying.
-
Dry the purified white solid in a vacuum oven at 50-60 °C to a constant weight.
-
| Parameter | Typical Value | Notes |
| Starting Purity | 70-95% | |
| Final Purity | >98% | Dependent on impurity profile |
| Expected Recovery | 80-95% | Major loss is due to solubility in the mother liquor |
| pH for Precipitation | ~5-7 | Must be determined empirically for best results |
References
- BenchChem. How to remove unreacted 2-aminopyridine from product.
- Szafarz, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed.
- Sigma-Aldrich. This compound.
- Google Patents. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
- Movassaghi, M., & Hill, M. D. (2006). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. PMC - NIH.
- Organic Syntheses Procedure. 3-aminopyridine.
- OSHA. PV2143.
- Google Patents. US3037987A - Purification of nicotinic acid.
- Alchem Pharmtech. CAS 38029-97-9 | this compound.
- BLDpharm. 38029-97-9|this compound.
- Scimplify. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid (CAS NO : 61338-13-4).
- Organic Syntheses Procedure. nicotinic acid.
- Bevital. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography.
- ResearchGate. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- Home Sunshine Pharma. 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic Acid CAS 61338-13-4.
- Google Patents. US4447615A - Process for the purification of nicotinic acid amide I.
- Cayman Chemical. Nicotinic Acid - PRODUCT INFORMATION.
- Semantic Scholar. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS).
- PubMed. High-performance liquid chromatographic determination of nicotinic acid and its metabolites, nicotinuric acid and nicotinamide, in plasma.
- ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
- Selleck Chemicals. Nicotinic Acid | Vitamin chemical | CAS 59-67-6.
- ChemicalBook. Nicotinic acid CAS#: 59-67-6.
- PubMed. Exploring Molecular Speciation and Crystallization Mechanism of Amorphous 2-Phenylamino Nicotinic Acid.
- Google Patents. UNITED STATES PATENT OFFICE.
- Sigma-Aldrich. This compound | 38029-97-9 (German).
- PMC - NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications.
Sources
- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 6. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
Technical Support Center: Stability of 2-(4-Methylpiperazin-1-yl)nicotinic Acid in Aqueous Solution
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(4-Methylpiperazin-1-yl)nicotinic acid. This guide is structured to provide in-depth, practical answers to common questions and troubleshooting scenarios you may encounter during your experiments involving this compound in aqueous solutions. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Stability & Handling
Q1: I've prepared an aqueous stock solution of this compound. How stable is it and what are the optimal storage conditions?
A1: The stability of this compound in aqueous solution is influenced by several factors, primarily pH, temperature, and light exposure. While specific long-term stability data for this exact molecule is not extensively published, we can infer its stability profile based on its constituent moieties: a nicotinic acid core and a 4-methylpiperazine substituent.
-
pH: The piperazine group is basic and the carboxylic acid group is acidic. Therefore, the pH of your aqueous solution is a critical determinant of stability. At extreme pH values, both acidic and basic hydrolysis can be accelerated. It is advisable to prepare solutions in a buffered system, ideally close to physiological pH (7.4) unless your experimental protocol dictates otherwise.
-
Temperature: As with most chemical compounds, degradation rates increase with temperature. For short-term storage (up to 24-48 hours), refrigeration at 2-8°C is recommended. For long-term storage, we strongly advise preparing aliquots of your stock solution and storing them frozen at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
-
Light: Compounds containing pyridine and piperazine rings can be susceptible to photodegradation.[1][2] It is best practice to store solutions in amber vials or otherwise protected from light to prevent the formation of photolytic degradation products.
Q2: I've noticed a change in the color and clarity of my aqueous solution of this compound upon storage. What could be the cause?
A2: A visual change in your solution, such as discoloration or the appearance of turbidity, is a strong indicator of chemical degradation. The most likely culprits are oxidation and photodegradation. The piperazine moiety is susceptible to oxidation, which can lead to the formation of colored byproducts.[3][4] Exposure to ambient light, especially UV wavelengths, can also initiate photochemical reactions.
Troubleshooting Steps:
-
Discard the solution: Do not use a solution that has changed in appearance, as the presence of degradation products can lead to unreliable and misleading experimental results.
-
Prepare fresh solutions: Whenever possible, use freshly prepared solutions for your experiments.
-
Inert atmosphere: If you suspect oxidation is a significant issue, consider degassing your solvent and preparing the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Light protection: Always store both the solid compound and its solutions protected from light.
Understanding Degradation Pathways
Q3: What are the likely degradation pathways for this compound in an aqueous environment?
A3: Based on the chemical structure, the primary degradation pathways are likely to be hydrolysis and oxidation. Photodegradation is also a possibility if the compound is exposed to light.
-
Hydrolysis: While the amide-like linkage of the piperazine to the nicotinic acid ring is generally stable, extreme pH conditions could potentially lead to cleavage of this bond, though this is less likely under typical experimental conditions.
-
Oxidation: The piperazine ring is the more likely site of oxidation. Potential oxidative degradation products could include N-oxides of the piperazine nitrogen atoms or ring-opened products.[3][4]
-
Photodegradation: Exposure to light, particularly UV, can lead to the formation of various photolytic products. For molecules with similar structures, the formation of sulfoxide-like derivatives has been observed.[1]
Below is a diagram illustrating potential degradation points on the molecule.
Sources
2-(4-Methylpiperazin-1-yl)nicotinic acid degradation products and pathways
Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. Here, we delve into the potential degradation pathways, provide guidance on analytical methodologies, and answer frequently asked questions to ensure the integrity and success of your research.
Introduction
This compound is a molecule of interest in pharmaceutical research, incorporating both a nicotinic acid core and a methylpiperazine substituent. Understanding its stability and degradation profile is critical for the development of safe and effective drug products.[1] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2] This guide will explore the likely degradation pathways under various stress conditions and provide practical advice for your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the chemical structure, which features a substituted piperazine ring and a nicotinic acid moiety, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The amide-like linkage between the piperazine ring and the pyridine nucleus is generally stable. However, under harsh acidic or basic conditions, cleavage is a possibility, though less likely than modifications to the piperazine ring itself.
-
Oxidative Degradation: The piperazine ring is susceptible to oxidation.[3][4][5][6] Likely oxidative degradation products include the N-oxide at the 4-position of the piperazine ring and hydroxylation of the piperazine ring.[7] More aggressive oxidation can lead to ring opening.
-
Photolytic Degradation: Pyridine carboxylic acids can undergo photodegradation upon exposure to UV light.[8][9] This can potentially lead to decarboxylation or more complex rearrangements and ring cleavage, producing smaller, more polar byproducts.[9][10]
Q2: What are some of the expected degradation products of this compound?
A2: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, we can predict the formation of several degradants based on the reactivity of its functional groups.
| Predicted Degradation Product | Potential Degradation Pathway | Notes |
| 2-(4-Methyl-4-oxido-piperazin-1-yl)nicotinic acid | Oxidation | Formation of the N-oxide on the tertiary amine of the piperazine ring. |
| 2-(Piperazin-1-yl)nicotinic acid | N-dealkylation | Loss of the methyl group from the piperazine ring. |
| Nicotinic acid | Hydrolysis | Cleavage of the C-N bond between the pyridine and piperazine rings. |
| 2-Hydroxynicotinic acid | Photolysis/Oxidation | Hydroxylation of the pyridine ring. |
| Formylpiperazine derivatives | Oxidative ring opening | Cleavage of the piperazine ring can lead to formylated products.[3][11] |
Q3: How should I store this compound to minimize degradation?
A3: To ensure the stability of this compound, it is recommended to store the solid compound in a well-sealed container at controlled room temperature, protected from light and moisture. For solutions, it is advisable to prepare them fresh. If storage is necessary, solutions should be kept at low temperatures (2-8 °C or frozen) and protected from light. The stability of piperazine-containing compounds can be pH-dependent, so buffering solutions to a neutral pH may enhance stability.[12]
Troubleshooting Guide
Issue 1: I am observing unexpected peaks in my HPLC chromatogram during stability testing.
-
Potential Cause: This is a common indication of degradation. The additional peaks likely correspond to one or more of the degradation products mentioned in the FAQs.
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: To systematically identify the degradation products, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[2] This will help in tentatively identifying the peaks in your stability samples.
-
Employ Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peaks can provide the molecular weight of the degradation products, aiding in their identification.
-
Optimize Chromatographic Method: Your current HPLC method may not be a "stability-indicating method." This means it may not be able to separate all degradation products from the parent compound and from each other. Method development, including changes in the mobile phase, column type, and gradient, may be necessary.[12]
-
Issue 2: My compound is showing a loss of potency in bioassays over a short period.
-
Potential Cause: This could be due to the degradation of the active compound into inactive or less active products.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Before conducting bioassays, verify the purity of your compound using a suitable analytical method like HPLC.
-
Prepare Fresh Solutions: Always use freshly prepared solutions for your experiments. If solutions must be stored, perform a stability study under your specific storage conditions to determine the rate of degradation.
-
Consider Formulation: For in-vitro and in-vivo studies, the formulation can significantly impact stability. The pH of the vehicle and the presence of excipients should be evaluated for their potential to cause degradation.
-
Predicted Degradation Pathways
The following diagrams illustrate the predicted degradation pathways for this compound under common stress conditions.
Caption: Predicted Oxidative Degradation Pathways.
Caption: Predicted Hydrolytic and Photolytic Degradation Pathways.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
Objective: To generate potential degradation products and assess the stability of the compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC grade water, acetonitrile, and methanol
-
Suitable buffer for neutralization
-
HPLC system with UV or PDA detector, and preferably a mass spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the sample in the stock solution solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, prepare the samples for HPLC analysis.
-
-
Analysis:
-
Analyze all samples by a suitable stability-indicating HPLC or LC-MS method.
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.
-
Caption: Experimental Workflow for Forced Degradation Study.
References
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering. Available at: [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
-
PHOTO-DEGRADATION OF HYDROPHOBIC DERIVATIVES OF PYRIDINECARBOXYLIC ACID AS COPPER EXTRACTANTS FROM CHLORIDE MEDIA. Solvent Extraction and Ion Exchange. Available at: [Link]
-
Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid. Applied and Environmental Microbiology. Available at: [Link]
-
Oxidative degradation of piperazine in the absorption of carbon dioxide. The University of Regina. Available at: [Link]
-
Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. Applied and Environmental Microbiology. Available at: [Link]
-
Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Analytical Methods for the simultaneous detection of piperazines and their congeners in street samples of amphetamine type stimulants. Royal Society of Chemistry. Available at: [Link]
-
Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. Available at: [Link]
-
Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. ResearchGate. Available at: [Link]
-
Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link]
-
Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate. Available at: [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
UV photolysis for accelerating pyridine biodegradation. PubMed. Available at: [Link]
-
Metabolism of pyridine compounds by phthalate-degrading bacteria. OSTI.GOV. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. Available at: [Link]
-
A Review on Analytical Methods for Piperazine Determination. Semantic Scholar. Available at: [Link]
-
Stability of Synthetic Piperazines in Human Whole Blood. PubMed. Available at: [Link]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]
- Method for producing nicotinic acid by using nicotinamide mother solution. Google Patents.
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Center for Biotechnology Information. Available at: [Link]
-
The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]
- Preparation method of nicotinic acid. Google Patents.
Sources
- 1. isaacpub.org [isaacpub.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. Structural characterization of the oxidative degradation products of an antifungal agent SCH 56592 by LC-NMR and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UV photolysis for accelerating pyridine biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Poor Solubility of 2-(4-Methylpiperazin-1-yl)nicotinic acid
Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your experiments. This document is structured in a flexible question-and-answer format to directly address the issues you may be facing.
Understanding the Molecule: The Root of the Solubility Challenge
Question: Why is my this compound poorly soluble?
Answer: The solubility behavior of this compound is governed by its zwitterionic nature. A zwitterion is a molecule that contains both acidic and basic functional groups, and therefore has both positive and negative charges at different locations within the same molecule.[1]
Your compound has two key ionizable centers:
-
A basic piperazine ring system: The tertiary amines in the 1-methylpiperazine moiety can be protonated (gain a positive charge).
-
An acidic nicotinic acid moiety: The carboxylic acid group can be deprotonated (lose a proton to gain a negative charge).
At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero. At this pI, the attraction between the positively charged piperazine group of one molecule and the negatively charged carboxylate group of another can lead to strong intermolecular forces, promoting crystallization and resulting in minimal aqueous solubility.[2] The solubility of such amphoteric compounds typically follows a "U-shaped" curve as a function of pH, with the lowest solubility observed at the isoelectric point.[2][3]
-
Nicotinic Acid: Has pKa values of approximately 2.0 and 4.85.[4][5][6]
-
1-Methylpiperazine: Has pKa values of approximately 4.94 and 9.09.[7][8][9][10]
Based on these, we can predict that the carboxylic acid group of your molecule will have a pKa in the range of 4-5, and the piperazine nitrogens will have pKa values in the ranges of 4-5 and 8-9. The exact values will be influenced by the electronic effects of the substituents. For a more precise determination, we recommend either experimental measurement or the use of pKa prediction software.[11][12][13][14][15]
The following diagram illustrates the different ionic species of this compound at various pH ranges.
Caption: pH-dependent ionic states of the molecule.
Frequently Asked Questions & Troubleshooting Guide
FAQ 1: How can I determine the optimal pH for solubilizing my compound?
The most effective way to improve the solubility of this compound in aqueous solutions is by adjusting the pH. Moving the pH away from the isoelectric point will increase the population of the more soluble cationic or anionic species.
This protocol will guide you in generating a pH-solubility curve for your compound, allowing you to identify the pH ranges where it is most soluble.[16][17][18][19][20]
Materials:
-
This compound
-
A series of buffers (e.g., 0.1 M HCl for pH 1.2, acetate buffers for pH 4-5.5, phosphate buffers for pH 6-8, and borate buffers for pH >8)
-
Calibrated pH meter
-
Vials or small flasks
-
Shaking incubator or orbital shaker set to 37°C
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1.2, 3, 4, 5, 6, 7, 8, 9, 10).
-
Addition of Compound: Add an excess amount of your compound to a known volume of each buffer. The excess should be visible as a solid suspension.
-
Equilibration: Tightly cap the vials and place them in a shaking incubator at 37°C for at least 24-48 hours to ensure equilibrium is reached.
-
pH Measurement: After equilibration, measure and record the final pH of each suspension.
-
Sampling and Filtration: Carefully withdraw a sample from the supernatant of each vial and immediately filter it through a syringe filter to remove any undissolved solids.
-
Quantification: Dilute the filtered samples as necessary and analyze the concentration of the dissolved compound using your validated analytical method.
-
Data Analysis: Plot the measured solubility (e.g., in mg/mL or µg/mL) against the final measured pH of each sample. This will give you the pH-solubility profile.
Expected Outcome: You should observe a U-shaped curve, with the bottom of the "U" indicating the isoelectric point (pI) and the region of lowest solubility.
FAQ 2: I need to use an organic solvent. Which one should I choose?
If pH adjustment in an aqueous system is not suitable for your experiment, you can use organic solvents. The choice of solvent will depend on the intended application.
Solvent Selection Strategy:
-
Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are good starting points. They can form hydrogen bonds and are generally effective at dissolving polar molecules.
-
Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are powerful solvents for a wide range of compounds and are often used for preparing stock solutions.
-
Co-solvents: If the compound is not sufficiently soluble in a single solvent, a co-solvent system can be employed. For example, a mixture of water and a water-miscible organic solvent (e.g., ethanol, DMSO, or PEG 400) can significantly enhance solubility. The organic co-solvent disrupts the water's hydrogen-bonding network, reducing its polarity and making it a more favorable environment for the solute.
The following table provides a starting point for solvent screening. Refer to solvent selection guides for safety and environmental considerations.[21][22][23][24][25]
| Solvent Class | Recommended Solvents | Rationale |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good for dissolving polar and charged species. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Strong solubilizing power for a wide range of compounds. |
| Co-solvents | Water/Ethanol, Water/DMSO, Water/PEG 400 | Allows for fine-tuning of the solvent polarity to match the solute. |
FAQ 3: My compound precipitates when I dilute my DMSO stock solution in an aqueous buffer. What should I do?
This is a common issue when a compound is highly soluble in a strong organic solvent like DMSO but poorly soluble in the final aqueous medium.
Troubleshooting Steps:
-
Lower the Stock Concentration: Prepare a more dilute stock solution in DMSO.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution while vortexing. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Use a Co-solvent in the Final Medium: If possible, include a small percentage of a water-miscible organic solvent (e.g., 1-5% ethanol or DMSO) in your final aqueous buffer to increase the overall solvent strength.
-
pH Adjustment of the Final Medium: Ensure the pH of your final aqueous buffer is in a range where your compound is highly soluble (as determined from your pH-solubility profile).
The following workflow diagram summarizes the troubleshooting process.
Caption: Troubleshooting workflow for poor solubility.
References
-
Wikipedia. Nicotinic acid. [Link]
-
Rowan's Free Online pKa Calculator. [Link]
-
Nicotinic Acid. In: Merck Index. Royal Society of Chemistry. [Link]
-
ChemBK. 1-METHYLPIPERAZINE FOR SYNTHESIS. [Link]
-
Khalili F, Henni A, East ALL. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data. 2009;54(10):2914-2917. [Link]
-
World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]
-
Molecular Discovery. MoKa - pKa modelling. [Link]
-
SOP for pH-Solubility Profiling of Drug Candidates. Pharmaceuticals. 2025. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Software. [Link]
-
Rowan Scientific. pKa Prediction. [Link]
-
Cristofoletti R, et al. Experimentally determined pH-dependent API solubility using a globally harmonized protocol. ResearchGate. 2017. [Link]
-
Free software to predict PKa values? Protocol Online. 2013. [Link]
-
Chemical Properties: Nicotinic Acid. ToxNet. [Link]
-
FooDB. Showing Compound Nicotinic acid (FDB001014). [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER APPLICATIONS. International Pharmaceutical Federation. 2018. [Link]
-
How can I identify an amphoteric substance. Reddit. 2015. [Link]
-
da Costa, et al. Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. 2019. [Link]
-
The Solubility of Amphoteric Metal Hydroxides. YouTube. 2022. [Link]
-
17.5.12 Amphoteric Effects on Solubility. YouTube. 2012. [Link]
-
Prat D, et al. A survey of solvent selection guides. Green Chemistry. 2014. [Link]
-
Avdeef A, et al. Solubility-pH profiles of some acidic, basic and amphoteric drugs. ResearchGate. 2019. [Link]
-
Prat D, et al. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. 2013. [Link]
-
Tools and techniques for solvent selection: green solvent selection guides. Green Chemistry Teaching and Learning Community (GCTLC). 2024. [Link]
-
Solvent Selection Guide. University of York, Department of Chemistry. [Link]
-
How do amphoteric compounds act as acids? Chemistry Stack Exchange. 2019. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 5. Nicotinic Acid [drugfuture.com]
- 6. Nicotinic acid | 59-67-6 [chemicalbook.com]
- 7. 1-Methylpiperazine CAS#: 109-01-3 [m.chemicalbook.com]
- 8. 1-Methylpiperazine | 109-01-3 [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chembk.com [chembk.com]
- 11. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 12. MoKa - pKa modelling [moldiscovery.com]
- 13. On-line Software [vcclab.org]
- 14. pKa Prediction | Rowan [rowansci.com]
- 15. Free software to predict PKa values? - Chemistry [protocol-online.org]
- 16. who.int [who.int]
- 17. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 18. researchgate.net [researchgate.net]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. scielo.br [scielo.br]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 23. gctlc.org [gctlc.org]
- 24. jk-sci.com [jk-sci.com]
- 25. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]
Technical Support Center: Optimizing Storage and Handling of 2-(4-Methylpiperazin-1-yl)nicotinic acid
Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical troubleshooting advice for the optimal storage, handling, and stability assessment of this compound. Our goal is to ensure the integrity of your experiments and the reliability of your results by explaining the "why" behind the recommended procedures.
Core Concepts: Understanding the Molecule's Stability
This compound is a bifunctional molecule, incorporating both a substituted piperazine ring and a nicotinic acid moiety. Its stability is therefore influenced by the chemical properties of both these structural components. The tertiary amine of the piperazine ring and the carboxylic acid group on the pyridine ring are the primary sites susceptible to degradation.
Based on supplier recommendations, the optimal storage condition for solid this compound is sealed in a dry environment at 2-8°C [1]. This recommendation is based on the need to mitigate several potential degradation pathways.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and handling of this compound.
Q1: Why is storage at 2-8°C recommended?
A1: Lowering the temperature slows down the rate of potential chemical degradation reactions. For a molecule like this compound, this is crucial to prevent thermal degradation, particularly of the piperazine ring. Studies on similar piperazine derivatives have shown that elevated temperatures can lead to ring-opening reactions and other degradative processes[2].
Q2: What is the importance of keeping the compound "sealed" and "dry"?
A2: The piperazine moiety is susceptible to oxidation, and the entire molecule can be sensitive to hydrolysis. A sealed container prevents exposure to atmospheric oxygen and moisture. Nicotinic acid and its derivatives are known to be hygroscopic, meaning they can absorb moisture from the air, which can affect weighing accuracy and potentially lead to hydrolytic degradation over time[3].
Q3: I've noticed a slight discoloration of my solid compound over time. What could be the cause?
A3: Discoloration, often a slight yellowing, can be an early indicator of degradation. This is commonly due to minor oxidation of the piperazine ring or photolytic degradation of the pyridine ring. It is crucial to store the compound protected from light. If discoloration is observed, it is recommended to perform a purity check before use.
Q4: What are the best solvents for dissolving this compound for experimental use?
A4: The solubility of nicotinic acid itself is dependent on the solvent's polarity and hydrogen-bonding ability, with good solubility in solvents like DMSO and ethanol[4]. For this compound, solubility will be influenced by both the polar carboxylic acid group and the more complex piperazine side chain. For analytical purposes, a common starting point would be a polar organic solvent such as methanol, acetonitrile, or DMSO, potentially with the addition of a small amount of acid or base to improve solubility depending on the desired pH of the final solution.
Q5: How long can I store solutions of this compound?
A5: The stability of this compound in solution is highly dependent on the solvent, pH, and storage conditions (temperature and light exposure). It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be stored at 2-8°C in the dark for a short period. A stability study in the chosen solvent is advisable to determine an acceptable storage duration.
Troubleshooting Guide
This section provides practical solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the compound in solution. | Prepare solutions fresh before each analysis. If using an autosampler, ensure it is temperature-controlled (e.g., 4°C). Protect solutions from light. |
| Incomplete dissolution of the solid. | Visually inspect for any undissolved particles. Use sonication or gentle warming to aid dissolution, but be mindful of potential thermal degradation. | |
| Appearance of new peaks in chromatograms of stored samples | The compound is degrading. | This indicates instability under the current storage conditions. Characterize the new peaks using LC-MS to identify potential degradation products. Re-evaluate storage conditions (e.g., lower temperature, protection from light, inert atmosphere). |
| Poor peak shape (tailing) in reverse-phase HPLC | Interaction of the basic piperazine nitrogen with residual silanols on the HPLC column. | Adjust the mobile phase pH to be 2-3 units below the pKa of the piperazine nitrogen to ensure it is fully protonated. Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). |
| Difficulty in achieving baseline separation from impurities | Co-eluting impurities from synthesis or degradation. | Optimize the HPLC method. This may involve changing the column chemistry (e.g., from C18 to a phenyl or cyano column), adjusting the mobile phase composition and gradient, or modifying the pH. |
Experimental Protocols
To ensure the quality of your this compound and to investigate its stability, the following protocols are provided.
Protocol 1: Purity Assessment by HPLC-UV
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Standard Solution Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., 50:50 ACN:water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare a sample solution at the same concentration as the standard solution.
-
HPLC Analysis:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for an appropriate wavelength using a PDA detector, or start with 260 nm, which is in the typical absorption range for nicotinic acid derivatives.
-
Run a gradient elution to ensure separation of any potential impurities.
-
-
Data Analysis: Calculate the purity of the sample by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC system with PDA and MS detectors
-
pH meter
-
Oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80°C for a defined period (e.g., 2, 4, 8 hours). Neutralize before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a defined period. Neutralize before injection.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to heat (e.g., 80°C) in an oven.
-
Photolytic Degradation: Expose the solid compound and a solution to UV and visible light in a photostability chamber.
-
-
Analysis: Analyze the stressed samples by a developed stability-indicating HPLC-MS method to separate and identify the degradation products based on their retention times and mass-to-charge ratios.
Visualizing Degradation Pathways and Workflows
Potential Degradation Pathways
The following diagram illustrates the potential sites of degradation on the this compound molecule.
Caption: Potential degradation sites on this compound.
Troubleshooting Workflow for Purity Issues
This workflow provides a logical sequence of steps to address purity problems.
Sources
Technical Support Center: Navigating Matrix Effects in the Mass Spectrometry of Nicotinic Acid Derivatives
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with matrix effects in the mass spectrometric analysis of nicotinic acid and its derivatives. This guide is structured to provide not only troubleshooting solutions but also a foundational understanding of why these effects occur and how to proactively mitigate them, ensuring the generation of accurate and reproducible data.
Understanding Matrix Effects: The Invisible Culprit
In the realm of liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample other than the analyte of interest.[1] When analyzing nicotinic acid derivatives in biological fluids like plasma, serum, or urine, this matrix is a complex mixture of endogenous substances such as salts, proteins, lipids, and metabolites.[1][2] Matrix effects, most commonly observed as ion suppression or, less frequently, ion enhancement , arise when these co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source.[3][4][5][6] This interference can lead to significant issues with accuracy, precision, and sensitivity in quantitative analyses.[3][5]
The primary mechanism behind ion suppression in electrospray ionization (ESI), a common technique for analyzing polar compounds like nicotinic acid, involves competition for ionization.[1][2] Co-eluting matrix components can compete with the analyte for access to the droplet surface for gas-phase emission or for available protons, ultimately reducing the number of analyte ions that reach the mass analyzer.[1][2][3]
For nicotinic acid and its derivatives, which are polar in nature, a significant source of matrix effects, particularly in plasma and serum samples, are phospholipids.[7][8][9] These molecules are major components of cell membranes and have a tendency to co-extract with analytes of interest, leading to ion suppression.[7][9]
Figure 1: Mechanism of Ion Suppression in ESI.
Troubleshooting Guide: A Q&A Approach
This section provides practical solutions to common problems encountered during the analysis of nicotinic acid derivatives.
Q1: My signal intensity for nicotinic acid is low and highly variable between replicate injections of the same plasma sample. How can I diagnose and address this?
A1: Low and variable signal intensity is a classic symptom of significant matrix effects. Here’s a systematic approach to troubleshoot this issue:
Step 1: Assess the Matrix Effect
First, you need to confirm that matrix effects are indeed the cause. A straightforward method is the post-extraction spike analysis .[2][10]
-
Protocol: Post-Extraction Spike Analysis
-
Prepare two sets of samples.
-
Set A: Extract a blank matrix sample (e.g., plasma from an untreated subject) using your established protocol. After the final extraction step, spike the clean extract with a known concentration of your nicotinic acid derivative standard.
-
Set B: Prepare a standard solution of your nicotinic acid derivative at the same concentration as in Set A, but in a clean solvent (e.g., your initial mobile phase).
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set A / Peak Area in Set B) x 100
-
A value significantly less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.[2]
-
-
Step 2: Optimize Sample Preparation
If ion suppression is confirmed, your sample preparation method is likely not removing enough of the interfering matrix components.[1][11]
-
Protein Precipitation (PPT): This is a simple but often "dirtier" sample preparation technique. While it removes proteins, many other matrix components, including phospholipids, remain.[3][11]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT.[3] For nicotinic acid, an acidic extraction has been shown to be effective for both analyte recovery and phospholipid removal.[8]
-
Insight: Acidifying the plasma sample can improve the extraction efficiency of acidic analytes like nicotinic acid into an organic solvent while simultaneously reducing the extraction of phospholipids.[8]
-
-
Solid-Phase Extraction (SPE): SPE offers a higher degree of selectivity and can yield very clean extracts.[1][3] You will need to carefully select the appropriate SPE sorbent and develop a method with optimized wash and elution steps.
-
Phospholipid Removal Plates/Cartridges: Given that phospholipids are a major cause of ion suppression for this class of compounds, consider using specialized phospholipid removal products (e.g., HybridSPE®).[9][12][13][14] These products combine protein precipitation with a specific filtration step that captures phospholipids.[12][14]
Figure 2: Workflow for Phospholipid Removal.
Step 3: Refine Chromatographic Separation
If sample preparation improvements are insufficient, focus on your liquid chromatography method. The goal is to chromatographically separate your analyte from the co-eluting matrix components.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For polar compounds like nicotinic acid and its derivatives, reversed-phase chromatography can be challenging, often resulting in poor retention. HILIC is an excellent alternative that provides good retention for polar analytes.[15][16][17][18][19] By using a polar stationary phase and a high organic mobile phase, HILIC can effectively separate your analyte from the less polar, suppressive components of the matrix.[15][17]
Step 4: Implement a Stable Isotope-Labeled Internal Standard (SIL-IS)
This is the most robust way to compensate for matrix effects.[1][11][20] A SIL-IS is a version of your analyte where one or more atoms have been replaced with a heavier isotope (e.g., ¹³C, ²H, ¹⁵N).
-
Why it works: The SIL-IS is chemically identical to your analyte, so it will co-elute and experience the same degree of ion suppression or enhancement.[1][11] By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can achieve accurate quantification, as the variability introduced by the matrix effect is normalized.[1][20] Stable isotope dilution analysis (SIDA) has been successfully applied to the quantification of nicotinic acid and its derivatives in various matrices.[21][22]
Q2: I'm developing a new method for a novel nicotinic acid derivative. How can I proactively design my experiment to minimize potential matrix effects?
A2: A proactive approach can save significant time and resources. Here’s a strategy to build a robust method from the ground up:
-
Characterize Your Analyte: Understand the physicochemical properties of your nicotinic acid derivative, particularly its polarity (logP/logD). This will guide your initial choices for chromatography. Given its class, HILIC is a strong starting point.[15][16][17][18][19]
-
Select an Appropriate Ionization Mode: While ESI is common for polar molecules, consider if your analyte ionizes more efficiently in positive or negative mode.[23] Test both during method development. Also, be aware that Atmospheric Pressure Chemical Ionization (APCI) can sometimes be less susceptible to matrix effects than ESI, although it may be less suitable for highly polar, non-volatile compounds.[2][3]
-
Invest in a Clean Sample Preparation Method: Don't default to the simplest method (PPT). Start with a more selective technique like SPE or a dedicated phospholipid removal protocol.[9][11][12][13][14] A cleaner sample will lead to a more robust assay and less instrument downtime.
-
Source a Stable Isotope-Labeled Internal Standard Early: If a SIL-IS is commercially available or can be custom synthesized, acquire it early in the development process.[20] Designing your method around a SIL-IS is the gold standard for mitigating matrix effects.[1][11]
-
Perform Method Validation According to Regulatory Guidelines: Follow established guidelines from bodies like the EMA or FDA (now harmonized under ICH M10) for bioanalytical method validation.[24][25][26][27] These guidelines explicitly require the assessment of matrix effects.[26]
Figure 3: Proactive Method Development Strategy.
Frequently Asked Questions (FAQs)
-
What are the most common sources of matrix effects for nicotinic acid derivatives in biological samples?
-
Can I just dilute my sample to reduce matrix effects?
-
Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[2][4] However, this approach may not be suitable for trace analysis, as it can dilute your analyte to a concentration below the lower limit of quantification (LLOQ) of your assay.[2][4]
-
-
How do I know if I'm seeing ion suppression or just poor recovery during sample preparation?
-
The post-extraction spike experiment described in Q1 is key to differentiating these issues. This experiment specifically measures the effect of the matrix on the ionization of the analyte after the extraction process is complete. Poor recovery would be identified by comparing a pre-extraction spiked sample to a post-extraction spiked sample.
-
-
Are matrix effects consistent across different patient samples?
-
No, and this is a critical challenge. The composition of the biological matrix can vary significantly from one individual to another, leading to variable matrix effects.[10] This is why using a co-eluting stable isotope-labeled internal standard is so important, as it compensates for these sample-to-sample variations.
-
-
My lab doesn't have a HILIC column. Can I still develop a robust method?
-
While HILIC is advantageous for polar compounds, you can still develop a method using reversed-phase chromatography. You will need to focus heavily on achieving a very clean sample extract through rigorous sample preparation (e.g., SPE or phospholipid removal).[28] Additionally, optimizing your gradient elution to try and separate your analyte from the early-eluting interferences will be crucial. The use of a SIL-IS is highly recommended in this scenario.
-
Summary of Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Sample Dilution | Reduces the concentration of all matrix components. | Simple, fast, and inexpensive.[4] | Reduces analyte concentration, potentially compromising sensitivity.[2] |
| Advanced Sample Prep (LLE, SPE, PL Removal) | Selectively removes interfering components from the matrix. | Yields cleaner extracts, improves sensitivity and robustness.[1][3][11] | More time-consuming and requires method development. |
| Chromatographic Separation (HILIC) | Separates the analyte from co-eluting interferences. | Highly effective for polar analytes like nicotinic acid derivatives.[15][16] | May require different expertise and column hardware than standard reversed-phase. |
| Matrix-Matched Calibration | Prepares calibration standards in the same matrix as the samples. | Compensates for consistent matrix effects.[1] | Does not account for inter-sample variability; requires a reliable source of blank matrix.[28] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | Co-elutes with the analyte and experiences the same matrix effects. | The "gold standard"; compensates for both extraction variability and matrix effects.[1][11][20] | Can be expensive and may not be available for all analytes.[5] |
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Preprints. Available at: [Link]
-
Dams, R., et al. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
-
Jager, M., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Available at: [Link]
-
Clark, A. S., et al. (2014). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Available at: [Link]
-
Rana, S., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]
-
Li, W., et al. (2008). Assessment of matrix effects and determination of niacin in human plasma using liquid-liquid extraction and liquid chromatography-tandem mass spectrometry. Biomedical Chromatography. Available at: [Link]
-
Hewavitharana, A. K., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Journal of AOAC International. Available at: [Link]
-
Buszewski, B., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science. Available at: [Link]
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
-
Li, H., et al. (2023). Ion suppression correction and normalization for non-targeted metabolomics. Nature Communications. Available at: [Link]
-
Jain, M., & Singh, R. (2017). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Lang, R., et al. (2007). Quantitative Investigation of Trigonelline, Nicotinic Acid, and Nicotinamide in Foods, Urine, and Plasma by Means of LC-MS/MS and Stable Isotope Dilution Analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Piórkowska, E., et al. (2009). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation. Available at: [Link]
-
Longdom Publishing. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). CHAPTER 19: Isotope Dilution Mass Spectrometry for Niacin in Food. Available at: [Link]
-
ResearchGate. (n.d.). Assessment of matrix effects and determination of niacin in human plasma using liquid-liquid extraction and liqud chromatography–tandem mass spectrometry | Request PDF. Available at: [Link]
-
American Chemical Society. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Chromatography Today. (2018). LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples. Available at: [Link]
-
International Council for Harmonisation. (2022). bioanalytical method validation and study sample analysis m10. Available at: [Link]
-
LCGC International. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. Available at: [Link]
-
Net-Interlab. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Available at: [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Available at: [Link]
-
Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Available at: [Link]
-
ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. Available at: [Link]
-
ResearchGate. (n.d.). Quantitative Investigation of Trigonelline, Nicotinic Acid, and Nicotinamide in Foods, Urine, and Plasma by Means of LC-MS/MS and Stable Isotope Dilution Analysis | Request PDF. Available at: [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Available at: [Link]
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. Available at: [Link]
-
MDPI. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Available at: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Assessment of matrix effects and determination of niacin in human plasma using liquid-liquid extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. longdom.org [longdom.org]
- 18. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 19. biocompare.com [biocompare.com]
- 20. books.rsc.org [books.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. nebiolab.com [nebiolab.com]
- 24. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 25. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. database.ich.org [database.ich.org]
- 27. ema.europa.eu [ema.europa.eu]
- 28. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study | MDPI [mdpi.com]
Technical Support Center: Safe Handling of 2-(4-Methylpiperazin-1-yl)nicotinic Acid
This guide provides essential safety information and handling protocols for 2-(4-Methylpiperazin-1-yl)nicotinic acid (CAS No. 38029-97-9). It is intended for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my aim is to ensure you can work with this compound safely and effectively by providing not just instructions, but the reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on the available safety data, this compound is classified with the following GHS hazard statements:
-
H317: May cause an allergic skin reaction. This indicates that repeated skin contact may lead to sensitization, causing an allergic reaction upon subsequent exposures.
-
H319: Causes serious eye irritation. Direct contact with the eyes is likely to cause significant irritation.[1]
The GHS pictogram associated with this compound is GHS07, indicating it is an irritant.[1]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is crucial. The following are required:
-
Eye/Face Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards are essential.[2][3] Given that the compound causes serious eye irritation, a face shield may be warranted if there is a risk of splashing.[3]
-
Skin Protection:
-
Gloves: Chemically resistant, impervious gloves must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact.[2]
-
Lab Coat: A standard lab coat should be worn. For larger quantities or when there is a significant risk of spillage, a chemical-resistant apron or suit is recommended.[3]
-
-
Respiratory Protection: For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator should be used.[2][3] All handling should ideally be done in a chemical fume hood.[4]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is vital for maintaining the compound's integrity and ensuring safety. It should be stored sealed in a dry environment at 2-8°C.[1][5] Keeping the container tightly closed is necessary to prevent moisture absorption and potential degradation.[2][6]
Q4: Are there any known incompatibilities for this compound?
A4: While specific incompatibility data for this compound is not detailed in the provided results, general guidance for similar compounds suggests avoiding strong oxidizing agents and strong acids.[7] It is always prudent to avoid mixing chemicals unless their compatibility is known.
Troubleshooting Guides
Scenario 1: Accidental Exposure
Issue: What are the immediate first aid measures in case of accidental contact?
Solution:
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with plenty of water for several minutes.[6] Remove contact lenses if present and easy to do so. Continue rinsing.[6] Seek immediate medical attention from an ophthalmologist.[4] |
| Skin Contact | Take off immediately all contaminated clothing.[4] Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, get medical advice/attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[8][9] If the person is conscious, have them drink one or two glasses of water to dilute the chemical.[8] Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[6] If they feel unwell, call a poison center or doctor. If breathing is difficult or has stopped, provide artificial respiration or oxygen and seek immediate medical assistance.[4][6] |
Causality: The immediate and thorough rinsing of eyes and skin is to minimize the contact time and reduce the severity of irritation. Ingesting water helps to dilute the substance, and avoiding vomiting prevents a second exposure of the esophagus to the chemical.[4][8]
Scenario 2: Chemical Spill
Issue: How do I safely clean up a spill of this compound?
Solution: The response to a spill depends on its size. For any major spill, or if you are uncomfortable with the cleanup, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office.
Workflow for a Minor Solid Spill:
Caption: Workflow for cleaning up a minor chemical spill.
Step-by-Step Protocol for Minor Spill Cleanup:
-
Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation.[3]
-
Wear PPE: At a minimum, wear safety goggles, gloves, and a lab coat. If the solid is fine and dusty, wear a respirator.[2][3]
-
Containment: Prevent the powder from spreading.
-
Cleanup:
-
Gently dampen the spilled solid with water to prevent dust from becoming airborne.[8]
-
Use an inert absorbent material like sand or vermiculite to cover the spill.[10]
-
Carefully sweep the material into a designated, labeled waste container.[2][3]
-
Use wet paper towels or absorbent pads to wipe the spill area clean.[8]
-
-
Decontamination: Wash the spill area thoroughly with soap and water.[8]
-
Disposal: Place all contaminated materials (including gloves and paper towels) into a sealed, labeled container for hazardous waste disposal according to your institution's regulations.[8]
-
Hygiene: Wash hands thoroughly after the cleanup is complete.[2]
Trustworthiness: This spill protocol is a self-validating system. By dampening the solid, you mitigate the inhalation hazard. Containing and collecting the material prevents further spread, and proper disposal ensures environmental and personnel safety. Following up with surface decontamination removes any residual traces.
Physicochemical and Toxicological Data Summary
| Property | Value | Source |
| CAS Number | 38029-97-9 | [1][5] |
| Molecular Formula | C11H15N3O2 | [1][5] |
| Molecular Weight | 221.26 | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C | [1][5] |
| GHS Hazard Statements | H317, H319 | [1] |
Note: A comprehensive toxicological profile for this compound is not available in the searched resources. The provided hazard statements are based on GHS classification.
References
-
NICOTINIC ACID EXTRA PURE - Loba Chemie. [Link]
-
Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested - ChemScience. [Link]
-
Safety Data Sheet: Nicotinic acid - Carl ROTH. [Link]
-
Chemical Spill and Response Guideline - UQ Policy and Procedure Library. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide - CUNY. [Link]
Sources
- 1. This compound | 38029-97-9 [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. aaronchem.com [aaronchem.com]
- 4. chemicea.com [chemicea.com]
- 5. 38029-97-9|this compound|BLD Pharm [bldpharm.com]
- 6. lobachemie.com [lobachemie.com]
- 7. fishersci.com [fishersci.com]
- 8. NICOTINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. carlroth.com [carlroth.com]
- 10. jk-sci.com [jk-sci.com]
Technical Support Center: Managing Common Side Effects of Nicotinic Acid Analogs in Animal Studies
Welcome to the technical support center for researchers utilizing nicotinic acid (niacin) and its analogs in preclinical animal studies. This guide is designed to provide you with practical, evidence-based strategies to anticipate, manage, and troubleshoot common side effects encountered during your experiments. By understanding the mechanisms behind these effects and implementing appropriate protocols, you can enhance data quality, improve animal welfare, and ensure the scientific rigor of your findings.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My animals are exhibiting intense skin redness and appear agitated shortly after dosing. What is causing this "flushing" and how can I mitigate it?
A: This is a classic nicotinic acid-induced flushing response, a key on-target effect that requires management.
Causality: Nicotinic acid and its analogs bind to the G-protein coupled receptor 109A (GPR109A), which is highly expressed on epidermal Langerhans cells and macrophages.[1][2] This activation triggers the release of arachidonic acid, leading to the rapid synthesis of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3][4] These prostaglandins then act on receptors in dermal capillaries, causing vasodilation and the characteristic flushing, warmth, and itching.[3][5]
Troubleshooting Protocol:
-
Prostaglandin Synthesis Inhibition:
-
Pre-treatment with NSAIDs: Administer a non-steroidal anti-inflammatory drug (NSAID) like aspirin 30-60 minutes prior to dosing with the nicotinic acid analog. Aspirin irreversibly inhibits cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid to prostaglandins.[3][6] A typical dose of aspirin for this purpose in rodents is 10-20 mg/kg, administered orally.
-
Rationale: This pre-treatment has been shown to prevent flushing in up to 90% of human patients and is a standard mitigation strategy.[6]
-
-
Dose Escalation and Acclimation:
-
Gradual Dose Increase: Instead of starting at the target therapeutic dose, begin with a lower dose (e.g., 25% of the target dose) and gradually increase it over several days. This allows for the development of tolerance to the flushing effect.
-
Rationale: The mechanisms of tolerance are not fully elucidated but may involve receptor desensitization or downregulation.
-
-
DP1 Receptor Antagonism (Pharmacological Approach):
-
Co-administration with a DP1 Antagonist: If your experimental design allows, co-administering a selective PGD2 receptor 1 (DP1) antagonist, such as laropiprant, can be highly effective.[6][7] Laropiprant directly blocks the action of PGD2 on the blood vessels, preventing vasodilation without interfering with the lipid-modifying effects of nicotinic acid.[8]
-
Note: The clinical development of laropiprant was halted due to a lack of added cardiovascular benefit in human trials, but it remains a valuable tool for preclinical research to isolate the effects of nicotinic acid analogs from the flushing response.[7]
-
Experimental Workflow for Flushing Mitigation
Caption: Decision workflow for managing flushing.
Q2: I'm observing signs of gastrointestinal distress in my animals, such as diarrhea and reduced food intake. How should I address this?
A: Gastrointestinal (GI) side effects are common and can often be managed through careful dosing and dietary considerations.
Causality: The mechanisms behind GI distress are less defined than flushing but are thought to be related to the direct irritant effect of the compounds on the GI mucosa and potentially prostaglandin-mediated effects on gut motility and secretion.[9] High local concentrations of the drug can lead to gastritis and other GI disturbances.
Troubleshooting Protocol:
-
Dose Formulation and Administration:
-
Administer with Food: Dosing the animals when they have food in their stomachs can help reduce the local concentration of the compound and minimize direct irritation.[10]
-
Vehicle Optimization: Ensure the vehicle used for formulation is not contributing to the GI effects. Test the vehicle alone in a control group.
-
Consider Extended-Release Formulations: If you are developing a new analog, formulating it for extended-release can prevent high peak concentrations in the gut, reducing irritation.[10]
-
-
Gradual Dose Escalation:
-
As with flushing, a slow dose-escalation schedule allows the GI tract to adapt, often reducing the severity of side effects. A typical escalation might involve increasing the dose by 25-50% every 3-4 days.
-
-
Dietary Support:
-
Ensure Hydration: Monitor for signs of dehydration, especially if diarrhea is present. Provide easily accessible water sources and consider subcutaneous fluid administration if necessary.
-
Palatable Diet: Ensure the provided diet is palatable to encourage food intake. If anorexia is significant, a highly palatable, energy-dense supplemental diet may be required.
-
Data Summary: Dose Escalation Strategy
| Phase | Duration | Daily Dose | Rationale |
| Initiation | Days 1-4 | 25% of Target Dose | Acclimate the GI system to the compound. |
| Titration 1 | Days 5-8 | 50% of Target Dose | Gradually increase exposure while monitoring for adverse effects. |
| Titration 2 | Days 9-12 | 75% of Target Dose | Approach the target dose, allowing for further adaptation. |
| Maintenance | Day 13+ | 100% of Target Dose | Achieve the desired therapeutic exposure for the study. |
Q3: My study requires long-term dosing, and I'm concerned about potential liver toxicity. What is the best way to monitor for and manage hepatotoxicity?
A: Hepatotoxicity is a serious potential side effect, particularly with sustained-release formulations and at high doses.[11][12] A robust monitoring and management plan is essential.
Causality: The mechanism is believed to be an intrinsic, dose-dependent toxic effect on hepatocytes, rather than an idiosyncratic reaction.[12] High concentrations of nicotinic acid may overwhelm metabolic pathways, leading to cellular stress and injury.
Troubleshooting and Monitoring Protocol:
-
Establish Baseline and Regular Monitoring:
-
Blood Collection: Collect baseline blood samples before the start of the study. Then, collect samples at regular intervals (e.g., bi-weekly or monthly, depending on study duration) for biochemical analysis.
-
Key Biomarkers: The primary markers for hepatocellular injury in rodents are Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[13] Glutamate Dehydrogenase (GLDH) can also be a more liver-specific marker.[14] For cholestatic injury, monitor Alkaline Phosphatase (ALP) and Total Bilirubin (Tbili).[13][15]
-
-
Histopathological Evaluation:
-
Interim Necropsies: If the study duration is long, consider including interim necropsy groups to evaluate liver histology.
-
Terminal Necropsy: At the end of the study, perform a thorough gross examination of the liver and collect tissues for histopathological analysis from all animals. This is the definitive method for confirming and characterizing liver injury.
-
-
Actionable Thresholds and Management Plan:
-
Define clear thresholds for biomarker elevation that will trigger an action. For example, an ALT or AST elevation of >3x the upper limit of normal should prompt increased monitoring or a dose reduction.
-
If significant hepatotoxicity is detected (e.g., >5-8x elevation in transaminases, or evidence of liver dysfunction like increased bilirubin), a dose reduction or temporary cessation of dosing is warranted.
-
Hepatotoxicity Monitoring Workflow
Caption: Workflow for monitoring potential hepatotoxicity.
Table: Key Serum Biomarkers for Liver Injury in Rodents
| Biomarker | Type of Injury Indicated | Notes |
| ALT (Alanine Aminotransferase) | Hepatocellular Injury | Considered a gold standard but can be elevated with muscle injury.[16] |
| AST (Aspartate Aminotransferase) | Hepatocellular Injury | Less specific than ALT; also found in heart and muscle.[14] |
| GLDH (Glutamate Dehydrogenase) | Hepatocellular Injury | More liver-specific in rats than ALT/AST.[14][16] |
| ALP (Alkaline Phosphatase) | Cholestasis / Biliary Injury | Often elevated in cases of bile duct obstruction or damage.[13] |
| Tbili (Total Bilirubin) | Cholestasis / Liver Dysfunction | An increase indicates impaired liver function (conjugation/excretion).[15] |
Q4: I've read that nicotinic acid can affect glucose and uric acid levels. How should I account for these metabolic changes?
A: Yes, high-dose nicotinic acid can impact glucose and uric acid metabolism, which may be a confounding factor depending on your research question.
Causality:
-
Hyperglycemia: Pharmacological doses of nicotinic acid can induce insulin resistance, leading to increased fasting glucose levels.[17] The exact mechanisms are still under investigation but may involve effects on free fatty acid mobilization and direct actions on cells via the GPR109A receptor.[17][18]
-
Hyperuricemia: Nicotinic acid can compete with uric acid for excretion in the renal tubules, leading to a decrease in uric acid clearance and an increase in serum levels.
Troubleshooting and Monitoring Protocol:
-
Establish Baselines: Before starting the study, measure baseline levels of blood glucose and serum uric acid.
-
Regular Monitoring:
-
Blood Glucose: Monitor fasting blood glucose at regular intervals. The frequency will depend on the study's focus. If metabolic outcomes are a primary endpoint, weekly monitoring may be necessary.
-
Uric Acid: Measure serum uric acid at the same time points as other serum chemistry parameters.
-
-
Data Interpretation:
-
Be aware of these potential metabolic effects when interpreting your primary endpoint data. For example, if you are studying the effect of a nicotinic acid analog on a pathway that is sensitive to glucose levels, you will need to account for any drug-induced hyperglycemia.
-
In studies where these metabolic changes are undesirable, consider if a lower effective dose of the analog can be used that minimizes these off-target effects.
-
Pathway of Nicotinic Acid-Induced Flushing
Caption: Mechanism of nicotinic acid-induced flushing and points of intervention.
References
-
Laropiprant - Wikipedia. Wikipedia. Available at: [Link]
-
Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. PubMed. Available at: [Link]
-
Langerhans cells release prostaglandin D2 in response to nicotinic acid. PubMed. Available at: [Link]
-
Laropiprant - Grokipedia. Grokipedia. Available at: [Link]
-
Current and emerging biomarkers of hepatotoxicity. Taylor & Francis Online. Available at: [Link]
-
Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia. PubMed Central. Available at: [Link]
-
Diagnostic Performance of Traditional Hepatobiliary Biomarkers of Drug-Induced Liver Injury in the Rat. Toxicological Sciences | Oxford Academic. Available at: [Link]
-
The mechanism and mitigation of niacin-induced flushing. PubMed Central. Available at: [Link]
-
Biochemical markers of liver damage in the rat serum. ResearchGate. Available at: [Link]
-
High dietary niacin may increase prostaglandin formation but does not increase tumor formation in ApcMin/+ mice. PubMed Central. Available at: [Link]
-
Evaluation of Serum Bile Acid Profiles as Biomarkers of Liver Injury in Rodents. Toxicological Sciences | Oxford Academic. Available at: [Link]
-
Identification of Serum Biomarkers to Distinguish Hazardous and Benign Aminotransferase Elevations. PubMed Central. Available at: [Link]
-
Nicotinic acid plus laropiprant – GPnotebook. GPnotebook. Available at: [Link]
-
Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed. Available at: [Link]
-
The mechanism and mitigation of niacin-induced flushing. ResearchGate. Available at: [Link]
-
Niacin. PubMed Central. Available at: [Link]
-
Attenuation of niacin-induced prostaglandin D2 generation by omega-3 fatty acids in THP-1 macrophages and Langerhans dendritic cells. Journal of Inflammation Research. Available at: [Link]
-
Nicotinic acid: an old drug with a promising future. PubMed Central. Available at: [Link]
-
Best Practices for Preclinical Dose Range Finding Studies. Altasciences. Available at: [Link]
-
Mechanisms of Flushing Due to Niacin and Abolition of These Effects. PubMed Central. Available at: [Link]
-
What Causes Niacin Flush and How To Manage It. Health. Available at: [Link]
-
Laropiprant plus niacin for dyslipidemia and prevention of cardiovascular disease. PubMed. Available at: [Link]
-
Niacin and biosynthesis of PGD2 by platelet COX-1 in mice and humans. Journal of Clinical Investigation. Available at: [Link]
-
Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. ResearchGate. Available at: [Link]
-
Hepatotoxicity associated with sustained-release niacin. PubMed. Available at: [Link]
-
Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Available at: [Link]
-
Nutrition classics. Proceedings of the Society for Experimental Biology and Medicine, volume 38, 1938: Toxicity of nicotinic acid. PubMed. Available at: [Link]
-
Effect of nicotinic acid monoethylamide on the liver of the young rat. PubMed. Available at: [Link]
-
Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. NC3Rs. Available at: [Link]
-
Niacin - LiverTox - NCBI Bookshelf. National Center for Biotechnology Information. Available at: [Link]
-
ECETOC Guidance on Dose Selection. ECETOC. Available at: [Link]
-
Recommendations on dose level selection for repeat dose toxicity studies. ResearchGate. Available at: [Link]
-
Nicotinic acid and nicotinamide for all animal species. EFSA. Available at: [Link]
-
Nicotinic acid and nicotinamide for all animal species. EFSA. Available at: [Link]
-
Niacin Flush: Why It Happens and When to Worry. Verywell Health. Available at: [Link]
-
Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]
-
Hepatic toxicity of unmodified and time-release preparations of niacin. SciSpace. Available at: [Link]
-
Scientific Opinion on the safety and efficacy of niacin (nicotinic acid and nicotinamide) as a feed additive for all animal species. ResearchGate. Available at: [Link]
-
Investigation of the Effects of Probiotics on Sub-Chronic Neonicotinoid Toxicity in Rats. MDPI. Available at: [Link]
-
Determination of niacin profiles in some animal and plant based foods by high performance liquid chromatography: association with healthy nutrition. PubMed Central. Available at: [Link]
-
Absorption of nicotinic acid and nicotinamide from rat small intestine in vitro. PubMed. Available at: [Link]
-
Scientific Opinion on the safety and efficacy of niacin (nicotinamide) as a feed additive for all animal species. ResearchGate. Available at: [Link]
Sources
- 1. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Laropiprant - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gpnotebook.com [gpnotebook.com]
- 10. What Causes Niacin Flush and How To Manage It [health.com]
- 11. Hepatotoxicity associated with sustained-release niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Niacin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Niacin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Protocols for Testing 2-(4-Methylpiperazin-1-yl)nicotinic acid Cytotoxicity
Welcome to the technical support center for refining cytotoxicity protocols for 2-(4-Methylpiperazin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of in vitro cytotoxicity assessment of this novel compound. Our focus is on ensuring scientific integrity and generating reproducible, high-quality data.
Introduction: Understanding the Compound
This compound is a derivative of nicotinic acid (niacin). Nicotinic acid and its derivatives are known to play a crucial role in cellular metabolism, particularly in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in redox reactions.[1][2] Given this metabolic footprint, standard cytotoxicity assays that rely on metabolic readouts, such as the MTT assay, may require careful optimization and interpretation. This guide will walk you through potential challenges and provide solutions to ensure the accuracy of your findings.
Frequently Asked Questions (FAQs)
Q1: My MTT assay results show high variability between replicate wells. What could be the cause?
High variability in MTT assays is a common issue that can often be traced back to inconsistent cell seeding, pipetting errors, or the "edge effect" on microplates.[3][4] Ensure you have a homogenous single-cell suspension before plating and that your pipetting technique is consistent. To mitigate the edge effect, where outer wells are more prone to evaporation, it's recommended to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and exclude them from your experimental data.[4][5]
Q2: I'm observing a high background signal in my LDH cytotoxicity assay with untreated control cells. Why is this happening?
A high background in an LDH assay suggests pre-existing cellular stress or death in your control group.[3] This can be due to suboptimal culture conditions, such as overgrown cells. It's also possible that the serum in your culture medium has high endogenous LDH activity.[3][6] Consider testing your serum for LDH activity or reducing its concentration during the assay. Additionally, overly forceful pipetting during media changes can damage cell membranes and cause LDH leakage.[3]
Q3: Could this compound interfere with the MTT assay readout?
Yes, there is a potential for interference. The MTT assay measures cell viability by assessing metabolic activity through the reduction of a tetrazolium salt by mitochondrial dehydrogenases.[7] Since nicotinic acid derivatives are involved in NAD+/NADH metabolism,[1] the test compound could directly influence the redox state of the cells, potentially leading to an under- or overestimation of cytotoxicity. It is crucial to run appropriate vehicle controls and consider using a non-metabolic cytotoxicity assay, such as the LDH release assay, to confirm your results.
Q4: My absorbance readings in the MTT assay are consistently low across all wells.
Low absorbance readings typically point to an insufficient number of viable cells or inadequate incubation time with the MTT reagent.[5] It's important to optimize the initial cell seeding density to ensure that cells are in a logarithmic growth phase at the time of the assay.[3] You may also need to extend the MTT incubation period, as some cell types require more time for visible purple formazan crystals to form.
Q5: What is the best way to dissolve this compound for in vitro studies?
The choice of solvent is critical to avoid solvent-induced cytotoxicity. Dimethyl sulfoxide (DMSO) is a commonly used solvent, but its final concentration in the culture medium should generally be kept below 0.5% to prevent it from affecting cell viability.[3] It is essential to determine the solubility of this compound and to ensure it is completely dissolved in the medium before adding it to the cells.
Troubleshooting Guides
MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | - Phenol red in the medium can interfere with absorbance readings. - Microbial contamination can reduce the MTT reagent.[3] | - Use phenol red-free medium during the MTT incubation step. - Visually inspect plates for contamination and maintain sterile technique. |
| Low Absorbance Signal | - Low cell density. - Short MTT incubation time.[5] | - Optimize cell seeding density through titration experiments.[3] - Increase the incubation time with the MTT reagent (typically 2-4 hours).[8] |
| Incomplete Formazan Crystal Dissolution | - Inadequate mixing or insufficient solvent volume. | - Gently agitate the plate for 10-15 minutes after adding the solubilizing agent (e.g., DMSO).[5] - Ensure sufficient solvent volume to cover the well bottom completely. |
LDH Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Spontaneous LDH Release (in controls) | - Over-confluency of cells leading to spontaneous death.[3] - Mechanical damage to cells during handling.[3] | - Ensure cells are in a healthy, sub-confluent state. - Use gentle pipetting techniques. |
| High Background from Media | - Serum in the culture medium contains endogenous LDH.[6] | - Use a serum-free medium during the assay or reduce the serum concentration to 1-5%.[6] |
| Low Experimental Signal | - Insufficient cell number. | - Optimize the initial cell seeding density.[6] |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is designed to assess cell viability based on metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well.[9]
-
Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 540-570 nm using a microplate reader.[8]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay
This assay measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells.[10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Supernatant Collection: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the conversion of a tetrazolium salt into a colored formazan product.[6]
-
Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).[10]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a positive control (cells lysed to achieve maximum LDH release).
Protocol 3: Caspase-3/7 Apoptosis Assay
This assay quantifies the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[11][12]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells containing cells and medium. The reagent contains a proluminescent caspase-3/7 substrate.[13]
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.[13]
-
Data Analysis: Analyze the luminescent signal to determine the induction of apoptosis by the test compound.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Cytotoxicity Testing
Caption: A generalized workflow for in vitro cytotoxicity testing.
Potential Signaling Pathway Involvement
Caption: Potential cellular pathways affected by the test compound.
References
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
The Flame of Science. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Licht, R. (2024). Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. International Journal of Drug Development & Research, 16(4).
- BenchChem. (2025). Technical Support Center: Troubleshooting Cytotoxicity Assays.
- MDPI. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. International Journal of Molecular Sciences, 25(6), 3478.
- ATCC. (n.d.).
-
OPS Diagnostics. (n.d.). Lactate Dehydrogenase (LDH) Assay Protocol. Retrieved from [Link]
- Al-Dhaheri, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Assays, 10(3), 29.
- Matotoka, M., & Masoko, P. (n.d.).
- Held, P. (2017). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. BioTek Instruments.
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
- Bioengineer.org. (2026).
- NCBI Bookshelf. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS.
- Hillgene Biopharma. (n.d.). Instructions for Use of Cell Cytotoxicity Assay Kit (Suspended Target Cells).
- Promega Corporation. (2018). Apo-ONE® Homogeneous Caspase-3/7 Assay Technical Bulletin.
- Sartorius. (n.d.). CellPlayer™ 96-Well Kinetic Caspase-3/7 Apoptosis Assay.
- Semantic Scholar. (2014). Nicotinic acid: pharmacological effects and mechanisms of action.
- Gan, L., et al. (2014). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. American Journal of Physiology-Endocrinology and Metabolism, 306(8), E935-E945.
- CMDC Labs. (2025).
- ResearchGate. (n.d.). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research.
- ResearchGate. (2021).
- MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
- PubMed Central. (n.d.). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice.
- Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual review of pharmacology and toxicology, 48, 79–106.
- ResearchGate. (2025). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.
- ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American journal of cardiology, 101(8A), 20B–26B.
- MDPI. (n.d.).
- ResearchGate. (n.d.).
Sources
- 1. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD+ Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes [mdpi.com]
- 2. bioengineer.org [bioengineer.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. atcc.org [atcc.org]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sartorius.com.cn [sartorius.com.cn]
- 13. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Certificate of Analysis for 2-(4-Methylpiperazin-1-yl)nicotinic Acid: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the purity and characterization of a chemical entity are paramount. This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for 2-(4-Methylpiperazin-1-yl)nicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. We will dissect a representative CoA, compare the compound to relevant alternatives, and provide detailed experimental protocols to empower researchers in their own assessments.
Understanding the Certificate of Analysis: More Than Just a Piece of Paper
A Certificate of Analysis is a formal document that confirms a product meets its predetermined specifications. It is a critical component of quality control, ensuring the identity, purity, and quality of a chemical compound. For a molecule like this compound, which may be used in sensitive biological assays, a thorough understanding of its CoA is the first step in ensuring the reliability and reproducibility of experimental results.
Below is a representative Certificate of Analysis for this compound, followed by a detailed explanation of each section.
Representative Certificate of Analysis
| Product Name: | This compound |
| CAS Number: | 38029-97-9[1][2][3] |
| Molecular Formula: | C₁₁H₁₅N₃O₂[1] |
| Molecular Weight: | 221.26 g/mol [1] |
| Lot Number: | BATCH-XXXXX |
| Analysis Date: | 2026-01-20 |
| Retest Date: | 2028-01-20 |
| Test | Specification | Result | Method |
| Appearance | White to Off-White Solid | Conforms | Visual Inspection |
| Purity (by HPLC) | ≥95.0%[1] | 98.2% | HPLC-UV at 265 nm[4] |
| Identity (by ¹H NMR) | Conforms to Structure | Conforms | 400 MHz in DMSO-d₆ |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 222.12 ± 0.5 | 222.12 | LC-MS |
| Loss on Drying | ≤1.0% | 0.3% | Gravimetric (80°C, 2h) |
| Residue on Ignition | ≤0.5% | 0.1% | USP <281> |
Expert Interpretation of the CoA Sections:
-
Header Information: This section provides fundamental identification of the compound, including its chemical name, CAS number for unique identification in databases, molecular formula, and weight. The lot number is crucial for traceability, allowing for the tracking of a specific batch of the product. The analysis and retest dates indicate the timeframe for which the stated specifications are considered valid under proper storage conditions.
-
Appearance: While seemingly basic, this is a quick and important first check. Any deviation from the expected color or form could indicate contamination or degradation.
-
Purity (by HPLC): High-Performance Liquid Chromatography (HPLC) is a cornerstone of purity analysis for organic molecules.[5][6] The specification of ≥95.0% is a common purity level for research-grade chemicals. The result of 98.2% in our representative CoA indicates a high-quality batch. The choice of UV detection at 265 nm is based on the chromophore present in the nicotinic acid ring system.[4]
-
Identity (by ¹H NMR): Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a detailed fingerprint of the molecule's structure. The CoA confirms that the observed spectrum matches the expected structure of this compound. This technique is invaluable for confirming the presence of key functional groups and the overall molecular framework. For piperazine-containing compounds, NMR can also provide insights into conformational dynamics.[7][8]
-
Mass Spectrometry (ESI-MS): Electrospray Ionization Mass Spectrometry is used to confirm the molecular weight of the compound by detecting the protonated molecule ([M+H]⁺). This provides strong evidence for the compound's identity.
-
Loss on Drying: This test quantifies the amount of volatile substances, primarily water, present in the sample. A low value is desirable as excess solvent can affect reaction stoichiometry and sample stability.
-
Residue on Ignition: This test measures the amount of inorganic impurities that remain after the sample is combusted. A low percentage indicates minimal contamination with inorganic salts or other non-combustible materials.
Comparative Analysis: this compound vs. Alternatives
The therapeutic and research applications of nicotinic acid have spurred the development of numerous derivatives to improve efficacy and reduce side effects.[9][10][11] Here, we compare our topic compound with its parent, nicotinic acid, and a structurally related analog, 2-(3-Methylpiperidin-1-yl)nicotinic acid.
| Compound | Structure | Key Properties & Applications |
| This compound | A piperazine-substituted nicotinic acid. | Investigated for its potential in various therapeutic areas due to the versatile nature of the piperazine moiety in drug design. |
| Nicotinic Acid (Niacin) | The parent compound, also known as Vitamin B3.[12] | Used in the treatment of dyslipidemia. Its use can be limited by side effects like flushing.[10] |
| 2-(3-Methylpiperidin-1-yl)nicotinic acid | A piperidine-substituted nicotinic acid.[13] | A structural analog where the piperazine ring is replaced by a methylpiperidine ring, potentially altering its pharmacokinetic and pharmacodynamic properties. |
Experimental Protocols for Quality Assessment
To ensure self-validating systems in research, it is often necessary to independently verify the purity and identity of critical reagents. Below are detailed protocols for the HPLC and ¹H NMR analysis of this compound.
Protocol 1: Purity Determination by HPLC
This protocol outlines a reverse-phase HPLC method for assessing the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
2. Instrument and Conditions:
-
HPLC system with UV detector
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 265 nm[4]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.
Causality Behind Experimental Choices:
-
The C18 column is a versatile stationary phase suitable for a wide range of small organic molecules.
-
The gradient elution allows for the separation of the main compound from potential impurities with different polarities.
-
Formic acid is added to the mobile phase to improve peak shape and resolution by ensuring the carboxylic acid group remains protonated.
Protocol 2: Structural Confirmation by ¹H NMR
This protocol provides a standard method for obtaining a ¹H NMR spectrum for structural confirmation.
1. Materials and Reagents:
-
This compound sample
-
Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.
2. Instrument:
-
400 MHz NMR Spectrometer
3. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Ensure the sample is fully dissolved.
4. Data Acquisition:
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Reference the spectrum to the TMS peak at 0 ppm.
5. Data Interpretation:
-
Analyze the chemical shifts, integration values, and coupling patterns of the observed signals to confirm they are consistent with the structure of this compound.
Visualizing the Analytical Workflow
A clear understanding of the analytical workflow is essential for planning and executing experiments. The following diagram illustrates the process from receiving the compound to final data analysis.
Caption: Workflow for the verification of this compound.
Conclusion
The Certificate of Analysis is a foundational document in scientific research, providing a baseline for the quality and purity of a chemical compound. By understanding how to interpret a CoA and perform independent verification, researchers can enhance the reliability and reproducibility of their work. This guide provides the necessary tools and insights for a comprehensive evaluation of this compound and its alternatives, empowering scientists to make informed decisions in their research endeavors.
References
-
Bruckert E, Labreuche J, Amarenco P. Meta-analysis of the effect of nicotinic acid alone or in combination on cardiovascular events and atherosclerosis. Atherosclerosis 2010;210(2):353-61. Available from: [Link]
- Chase, Landen. W, Soliman. A, Eitenmiller R. J AOAC Int. 1993 Mar-Apr;76(2):390-3. Liquid chromatographic analysis of niacin in fortified food products.
-
SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. Available from: [Link]
- Jawad, E. M. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 2(2), 51-56.
-
Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933-940. Available from: [Link]
-
Artsyl. Certificate of Analysis: Uses, Definition, Template. Available from: [Link]
-
PubMed. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Available from: [Link]
-
Datacor. 2024 Certificate of Analysis - Definition, Example Template & Requirements. Available from: [Link]
-
DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. European Journal of Pharmaceutical and Medical Research. Available from: [Link]
-
Ofitserova, M., & Nerkar, S. (2018). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International, 31(10), 22-25. Available from: [Link]
-
GOV.UK. Niacin (Vitamin B3) - A review of analytical methods for use in food. Available from: [Link]
-
National Institutes of Health. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. Available from: [Link]
-
National Institutes of Health. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available from: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Available from: [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available from: [Link]
-
Pharmaffiliates. Nicotinamide-impurities. Available from: [Link]
-
National Institutes of Health. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Available from: [Link]
-
Wikipedia. Nicotinic acid. Available from: [Link]
-
Jetir.org. SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Available from: [Link]
-
ResearchGate. The chemical structures of nicotinic acid and its official impurities. Available from: [Link]
Sources
- 1. This compound | 38029-97-9 [sigmaaldrich.com]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. 38029-97-9|this compound|BLD Pharm [bldpharm.com]
- 4. storage.googleapis.com [storage.googleapis.com]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 13. chemscene.com [chemscene.com]
A Comprehensive Guide to Validating HPLC Methods for the Quantification of 2-(4-Methylpiperazin-1-yl)nicotinic Acid
This guide is designed for researchers, analytical scientists, and drug development professionals, offering both the "how" and the "why" behind the experimental choices, ensuring a self-validating system that stands up to regulatory scrutiny.
The Analyte: 2-(4-Methylpiperazin-1-yl)nicotinic Acid
This compound is a substituted nicotinic acid derivative with a molecular weight of 221.26 g/mol . Its structure, featuring a pyridine carboxylic acid and a methylpiperazine moiety, suggests good solubility in aqueous acidic solutions and strong UV absorbance, making it an ideal candidate for reversed-phase HPLC with UV detection. Accurate quantification is crucial for pharmacokinetic studies, stability testing, and ensuring the quality of drug substances and products.
Proposed HPLC Method for Quantification
Based on the physicochemical properties of the analyte and common practices for similar molecules like nicotinic acid, a robust starting point for method development is a reversed-phase HPLC method.[6][7][8]
Table 1: Proposed Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent retention for moderately polar compounds like our analyte. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid acts as an ion-pairing agent and controls the pH to ensure consistent ionization of the analyte, leading to sharp, symmetrical peaks. Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | Isocratic or Gradient | An initial isocratic elution with a low percentage of acetonitrile (e.g., 10-20%) is a good starting point. A gradient may be necessary to elute any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detector | UV-Vis Detector at 265 nm | Nicotinic acid and its derivatives typically exhibit strong absorbance around 260-270 nm. The optimal wavelength should be experimentally determined by scanning a standard solution.[6] |
| Diluent | Mobile Phase A or Water/Acetonitrile (90:10) | Using the mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape. |
The Validation Workflow: A Step-by-Step Approach
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][9] The following sections detail the validation parameters, their acceptance criteria, and the experimental design, grounded in ICH Q2(R2) guidelines.[3][5][10]
Caption: A typical workflow for HPLC analytical method validation.
System Suitability
Causality: Before any validation run, system suitability testing is performed to ensure the chromatographic system is performing adequately. This is a non-negotiable prerequisite for generating valid data.
Protocol:
-
Inject the standard solution at the target concentration five or six times.
-
Calculate the relative standard deviation (RSD) of the peak area and retention time.
-
Determine the tailing factor and theoretical plates for the analyte peak.
Acceptance Criteria:
-
RSD of peak area: ≤ 2.0%
-
RSD of retention time: ≤ 1.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: > 2000
Specificity
Causality: Specificity demonstrates that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11][12]
Protocol:
-
Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.
-
Inject a placebo solution (a mixture of all formulation excipients without the API) to check for interference.
-
Inject a standard solution of the analyte.
-
If available, inject solutions of known impurities or related substances.
-
Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples to ensure the analyte peak is resolved from any degradation product peaks.
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks from the blank, placebo, or known impurities.
-
Peak purity analysis (using a photodiode array detector) should show the analyte peak is spectrally pure in the presence of degradants.
Linearity and Range
Causality: Linearity establishes that there is a direct proportional relationship between the concentration of the analyte and the detector response. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to be linear, accurate, and precise.[10][13]
Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations. A typical range for an assay is 80% to 120% of the target concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Table 2: Hypothetical Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 810,500 |
| 90 | 905,200 |
| 100 | 1,001,100 |
| 110 | 1,103,500 |
| 120 | 1,208,900 |
| Correlation Coefficient (r²) | 0.9995 |
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
The y-intercept should be insignificant compared to the response at 100% concentration.
-
The data points should not show significant deviation from the regression line.
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[5][11]
Protocol:
-
Prepare samples in triplicate at three concentration levels across the specified range (e.g., 80%, 100%, and 120%).
-
This can be done by spiking a placebo matrix with known amounts of the analyte.
-
Analyze the samples and calculate the percentage recovery of the analyte.
Table 3: Hypothetical Accuracy (Recovery) Data
| Concentration Level | Spiked (µg/mL) | Recovered (µg/mL) | Recovery (%) |
| 80% | 80.0 | 79.5 | 99.4 |
| 100% | 100.0 | 100.8 | 100.8 |
| 120% | 120.0 | 119.2 | 99.3 |
| Mean Recovery | 99.8% |
Acceptance Criteria:
-
Mean recovery: Typically between 98.0% and 102.0%.
-
RSD of recovery: ≤ 2.0%.
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[11][12]
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the target concentration on the same day, by the same analyst, using the same equipment.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Table 4: Hypothetical Precision Data
| Parameter | Day 1 / Analyst 1 | Day 2 / Analyst 2 |
| Number of Replicates | 6 | 6 |
| Mean Assay Value (%) | 100.2 | 99.7 |
| RSD (%) | 0.85 | 0.92 |
Acceptance Criteria:
-
RSD for repeatability and intermediate precision: ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] These are critical for impurity analysis but less so for the assay of the main component.
Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
Acceptance Criteria:
-
The LOQ value should be demonstrated to have acceptable precision and accuracy.
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[11]
Protocol:
-
Deliberately vary critical method parameters one at a time.
-
Examples of parameters to vary:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
pH of the mobile phase buffer (e.g., ± 0.1 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the system suitability of the standard under each condition.
Acceptance Criteria:
-
System suitability parameters should remain within the acceptance criteria for all varied conditions.
-
The changes should not significantly impact the assay results.
Conclusion and Method Implementation
A successfully validated HPLC method for this compound provides a high degree of confidence in the quality and reliability of the analytical data generated. The hypothetical method and validation data presented in this guide serve as a robust template. By systematically evaluating specificity, linearity, accuracy, precision, and robustness against pre-defined, ICH-compliant acceptance criteria, laboratories can ensure their methods are fit for purpose and will withstand regulatory scrutiny. The final validated method can then be confidently implemented for routine quality control, stability studies, and other applications in the pharmaceutical development lifecycle.
References
-
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 . U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024 . U.S. Food and Drug Administration. [Link]
-
FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]
-
Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]
-
Steps for HPLC Method Validation . Pharmaguideline. [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. [Link]
-
2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic Acid CAS 61338-13-4 . Home Sunshine Pharma. [Link]
-
ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. [Link]
-
Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]
-
Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography . Bevital. [Link]
-
Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of . Lund University Publications. [Link]
-
DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY . Googleapis.com. [Link]
-
Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography . PubMed. [Link]
-
Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma . Bevital. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. propharmagroup.com [propharmagroup.com]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. Simultaneous determination of nicotinic acid and its two metabolites in human plasma using solid-phase extraction in combination with high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. database.ich.org [database.ich.org]
- 10. youtube.com [youtube.com]
- 11. actascientific.com [actascientific.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
A Comparative Analysis of the Biological Activities of 2-(4-Methylpiperazin-1-yl)nicotinic Acid and Niacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological activities of the established therapeutic agent, niacin (nicotinic acid), and the novel compound, 2-(4-Methylpiperazin-1-yl)nicotinic acid. This analysis is grounded in available scientific literature and structure-activity relationship principles to offer valuable insights for researchers in pharmacology and drug development.
Introduction: The Enduring Therapeutic Relevance of Nicotinic Acid and its Analogs
Niacin, a B-complex vitamin, has been a cornerstone in the management of dyslipidemia for over half a century.[1][2] Its ability to favorably modulate a wide range of lipid parameters, including reducing low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol, has established its place in cardiovascular disease management.[1][2] The discovery of its primary molecular target, the G-protein coupled receptor 109A (GPR109A), has opened new avenues for understanding its pleiotropic effects and has spurred the development of novel analogs with potentially improved therapeutic profiles.[1][3]
One such analog is this compound, a compound designed to interact with the same receptor as niacin. While extensive clinical data is available for niacin, information on this compound is primarily found within patent literature, positioning it as a compound of interest for further investigation. This guide aims to synthesize the known biological activities of niacin and provide a comparative perspective on the potential activities of this compound based on its structure and the established pharmacology of GPR109A agonists.
Niacin: A Multi-faceted Metabolic Modulator
Niacin's biological activity is multifaceted, extending beyond its role as a vitamin to encompass significant pharmacological effects on lipid metabolism and inflammation, primarily mediated through the activation of GPR109A.[1][3]
Mechanism of Action of Niacin
Niacin's primary pharmacological effects are initiated by its binding to and activation of GPR109A, a Gi-protein coupled receptor highly expressed in adipocytes and immune cells.[1] This interaction triggers a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: Activation of the Gi subunit by GPR109A leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine monophosphate (cAMP).[1]
-
Anti-lipolytic Effect: In adipocytes, the reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase, a key enzyme in the breakdown of stored triglycerides. This inhibition of lipolysis reduces the release of free fatty acids (FFAs) into the circulation.[4]
-
Reduction of Hepatic Triglyceride Synthesis: The diminished flux of FFAs to the liver curtails the substrate available for hepatic triglyceride synthesis, leading to reduced production and secretion of very-low-density lipoproteins (VLDL).[4]
-
Modulation of Lipoprotein Profile: The decrease in VLDL production consequently leads to a reduction in LDL cholesterol levels. The mechanism by which niacin raises HDL cholesterol is more complex and not fully elucidated but is thought to involve reduced hepatic uptake and increased reverse cholesterol transport.[1]
GPR109A-Mediated Signaling Pathway for Niacin
The signaling cascade initiated by niacin's activation of GPR109A is central to its therapeutic effects.
Caption: Niacin's anti-lipolytic signaling pathway via GPR109A.
Beyond Lipid Lowering: Anti-inflammatory Effects
Recent research has highlighted the anti-inflammatory properties of niacin, also mediated through GPR109A activation in immune cells such as macrophages.[1] This activation can suppress inflammatory signaling pathways, potentially contributing to its overall cardiovascular benefits.
The Flushing Phenomenon: A Key Side Effect
A significant limitation to niacin therapy is the common side effect of cutaneous flushing, characterized by redness, warmth, and itching of the skin.[5] This effect is mediated by the release of prostaglandin D2 (PGD2) from Langerhans cells in the skin following GPR109A activation.[6]
This compound: A Structural Analog with Potential
While specific experimental data on the biological activity of this compound is not publicly available, its chemical structure allows for informed predictions regarding its mechanism of action and potential efficacy.
Expected Mechanism of Action
As a derivative of nicotinic acid, this compound is designed to be an agonist of the GPR109A receptor. The core nicotinic acid scaffold is essential for binding to the receptor, and modifications at the 2-position of the pyridine ring are known to influence potency and selectivity. The introduction of a 4-methylpiperazine group at this position is a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. It is therefore highly probable that this compound exerts its biological effects through the same GPR109A-mediated signaling pathway as niacin, leading to the inhibition of lipolysis and subsequent effects on lipid metabolism.
Structure-Activity Relationship (SAR) Insights
The addition of the 4-methylpiperazine moiety at the 2-position introduces a bulky, basic group. General SAR principles for GPR109A agonists suggest that:
-
The Carboxylic Acid is Crucial: The carboxylate group of the nicotinic acid core is essential for interaction with key residues in the GPR109A binding pocket.[7]
-
Substitution at the 2-Position: Modifications at this position can significantly impact agonist activity. The size, shape, and electronic properties of the substituent can influence binding affinity and efficacy. The piperazine ring could potentially form additional interactions within the receptor's binding site, possibly enhancing potency.
-
Potential for Altered Side-Effect Profile: The modification at the 2-position could also influence the downstream signaling cascade, potentially leading to a different profile regarding the flushing effect. For instance, some GPR109A agonists have been developed that show a separation between their anti-lipolytic effects and their propensity to cause PGD2 release.
Comparative Biological Activity: A Data-Driven Overview
A direct quantitative comparison is challenging due to the limited publicly available data for this compound. However, a qualitative comparison based on the known properties of niacin and the expected behavior of the analog can be made.
| Feature | Niacin (Nicotinic Acid) | This compound (Predicted) |
| Primary Target | GPR109A[3] | GPR109A |
| Mechanism of Action | Inhibition of adenylyl cyclase, leading to reduced cAMP and inhibition of lipolysis.[1] | Expected to be similar to niacin, acting as a GPR109A agonist. |
| Potency (EC50) | ~100 nM for GPR109a activation.[8] | Not publicly available. The 4-methylpiperazine substitution could potentially increase or decrease potency compared to niacin. |
| Primary Therapeutic Effect | Reduction of LDL, VLDL, and triglycerides; elevation of HDL.[1] | Expected to have similar lipid-modifying effects. |
| Key Side Effect | Cutaneous flushing mediated by PGD2 release.[5] | Flushing potential is unknown. The structural modification could potentially reduce this side effect. |
| Anti-inflammatory Activity | Demonstrated in various cell types.[1] | Likely to possess anti-inflammatory properties through GPR109A activation. |
Experimental Protocols for Evaluating Biological Activity
To empirically compare the biological activity of this compound to niacin, a series of in vitro and in vivo experiments are necessary.
In Vitro Assays
1. GPR109A Receptor Binding Assay:
-
Objective: To determine the binding affinity (Ki) of the compounds for the GPR109A receptor.
-
Methodology:
-
Prepare cell membranes from a cell line stably expressing human GPR109A.
-
Incubate the membranes with a radiolabeled ligand (e.g., [³H]-nicotinic acid) in the presence of increasing concentrations of the test compounds (niacin and this compound).
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using liquid scintillation counting.
-
Calculate the Ki value from the IC50 value (concentration of compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.
-
2. GPR109A Functional Assay (cAMP Measurement):
-
Objective: To determine the functional potency (EC50) and efficacy of the compounds in activating GPR109A.
-
Methodology:
-
Culture a cell line expressing GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with forskolin to increase intracellular cAMP levels.
-
Treat the cells with increasing concentrations of the test compounds.
-
Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).
-
Plot the concentration-response curve and determine the EC50 and maximal inhibition of forskolin-stimulated cAMP accumulation.
-
Caption: Workflow for the in vitro GPR109A functional assay.
3. In Vitro Lipolysis Assay:
-
Objective: To assess the anti-lipolytic activity of the compounds in primary adipocytes.
-
Methodology:
-
Isolate primary adipocytes from rodent adipose tissue.
-
Stimulate lipolysis with a β-adrenergic agonist (e.g., isoproterenol).
-
Treat the adipocytes with increasing concentrations of the test compounds.
-
Measure the amount of glycerol or free fatty acids released into the medium as an index of lipolysis.
-
4. Prostaglandin D2 (PGD2) Release Assay:
-
Objective: To evaluate the potential of the compounds to induce the flushing response.
-
Methodology:
In Vivo Studies
1. Acute Free Fatty Acid Lowering in Rodents:
-
Objective: To determine the in vivo efficacy of the compounds in reducing plasma FFA levels.
-
Methodology:
-
Administer the test compounds orally or intraperitoneally to fasted rodents.
-
Collect blood samples at various time points post-administration.
-
Measure plasma FFA concentrations.
-
2. Chronic Dyslipidemia Model:
-
Objective: To evaluate the long-term effects of the compounds on the lipid profile in a relevant animal model of dyslipidemia (e.g., high-fat diet-fed mice or ApoE*3-Leiden.CETP mice).
-
Methodology:
-
Induce dyslipidemia in the animal model.
-
Treat the animals with the test compounds daily for several weeks.
-
Monitor changes in plasma total cholesterol, LDL-C, HDL-C, and triglycerides.
-
Conclusion and Future Directions
Niacin remains a valuable therapeutic agent for the management of dyslipidemia, with a well-characterized mechanism of action centered on the GPR109A receptor. Its clinical utility, however, is often hampered by the flushing side effect. This compound, as a structural analog, holds the potential to be a potent GPR109A agonist with a possibly improved therapeutic window. The presence of the 4-methylpiperazine moiety could influence its potency, selectivity, and pharmacokinetic properties, and may even dissociate the anti-lipolytic effects from the flushing response.
To fully elucidate the therapeutic potential of this compound, rigorous preclinical evaluation using the experimental protocols outlined in this guide is imperative. Direct, head-to-head comparative studies with niacin will be crucial to determine its relative potency, efficacy, and side-effect profile. Such data will be invaluable for guiding the future development of novel GPR109A agonists with enhanced clinical utility for the treatment of metabolic diseases.
References
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. PMC. [Link]
-
Vitamin B3: Niacin and transcriptome analysis in relation to the GPR109A receptor. Elsevier. [Link]
-
Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. PMC. [Link]
-
Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. ScienceDirect. [Link]
-
GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. PMC. [Link]
-
GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. PubMed. [Link]
-
GPR109A and Vascular Inflammation. PMC. [Link]
-
Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. PMC. [Link]
-
The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PMC. [Link]
-
Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. PubMed. [Link]
-
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]
-
Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed. [Link]
-
Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush. PubMed. [Link]
-
Inhibition of lipolysis by nicotinic acid and by acipimox. PubMed. [Link]
-
Niacin, N-3 Fatty Acids and Insulin Resistance. ClinicalTrials.gov. [Link]
-
Search for patents. USPTO. [Link]
-
Role of Prostaglandins on Niacin-Induced Flushing. ClinicalTrials.gov. [Link]
-
Patent Public Search. USPTO. [Link]
-
Langerhans cells release prostaglandin D2 in response to nicotinic acid. PubMed. [Link]
-
Cardiac Pharmacology (3) | Niacin with a Mnemonic - NAD+, NADH, Nicotinic Acid - Cardiology. YouTube. [Link]
-
Effects of Niacin On Fatty Acid Trapping. ClinicalTrials.gov. [Link]
-
Niacin-induced "Flush" Involves Release of Prostaglandin D-2 from Mast Cells and Serotonin from Platelets: Evidence from Human Cells in Vitro and an Animal Model. ResearchGate. [Link]
-
Long-term niacin treatment induces insulin resistance and adrenergic responsiveness in adipocytes by adaptive downregulation of phosphodiesterase 3B. NIH. [Link]
-
Attenuation of niacin-induced prostaglandin D2 generation by omega-3 f. JIR. [Link]
Sources
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term niacin treatment induces insulin resistance and adrenergic responsiveness in adipocytes by adaptive downregulation of phosphodiesterase 3B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Nicotinic acid induces secretion of prostaglandin D2 in human macrophages: an in vitro model of the niacin flush - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Langerhans cells release prostaglandin D2 in response to nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Reactivity and Selectivity Profiling of 2-(4-Methylpiperazin-1-yl)nicotinic acid
Introduction
To researchers in drug discovery and development, the characterization of a novel chemical entity's interaction with its biological targets is paramount. This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity profile of 2-(4-Methylpiperazin-1-yl)nicotinic acid . Given its structural similarity to nicotinic acid (niacin), this compound is hypothesized to be an agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA₂).
GPR109A is a well-validated target for the treatment of dyslipidemia. Its activation in adipocytes leads to the inhibition of lipolysis, a key mechanism for reducing circulating free fatty acids and triglycerides[1][2]. However, the therapeutic potential of GPR109A agonists has been historically challenged by an off-target effect: cutaneous flushing (reddening of the skin). This side effect is primarily mediated by GPR109A activation on Langerhans cells and keratinocytes in the skin, leading to prostaglandin release[3][4].
Therefore, a critical aspect of developing novel GPR109A agonists like this compound is to thoroughly characterize their selectivity profile. This includes confirming high-affinity binding and functional activation of GPR109A, while simultaneously assessing activity at the closely related GPR109B receptor and other potential off-targets. This guide will provide the scientific rationale, comparative data on established compounds, and detailed experimental protocols to enable a robust evaluation of this novel nicotinic acid derivative.
The GPR109A Signaling Axis: A Dual Pathway
GPR109A is a Gαi-coupled receptor, and its activation initiates two primary signaling cascades that are crucial to both its therapeutic effects and potential side effects.
-
Gαi-Mediated Pathway (Anti-lipolytic Effect): Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP is the primary mechanism for inhibiting hormone-sensitive lipase and, consequently, reducing the breakdown of triglycerides into free fatty acids[2].
-
β-Arrestin-Mediated Pathway (Flushing and Other Effects): GPR109A activation also leads to the recruitment of β-arrestin proteins. This pathway is implicated in receptor desensitization and internalization, but also in distinct signaling events. Notably, the flushing response to niacin is thought to be mediated through a β-arrestin-dependent pathway in skin cells[1]. Understanding a novel agonist's bias towards either the Gαi or β-arrestin pathway is therefore critical for predicting its therapeutic window.
Below is a diagram illustrating these key signaling pathways.
Caption: GPR109A signaling pathways.
Comparative Selectivity Profile of Known GPR109A Agonists
To contextualize the characterization of this compound, it is essential to compare its potential activity with that of well-established GPR109A agonists. The following tables summarize the reported binding affinities (Ki) and functional potencies (EC₅₀) for a selection of these compounds. It is important to note that values can vary between studies due to different assay conditions.
Table 1: GPR109A Binding Affinity and Functional Potency
| Compound | Type | GPR109A EC₅₀ / pEC₅₀ (cAMP Assay) | GPR109A Kᵢ | Notes |
| Nicotinic Acid | Endogenous Ligand Analog | ~100 nM[1] | ~113 nM | The prototypical agonist, but associated with flushing. |
| β-Hydroxybutyrate | Endogenous Ligand | ~700-800 µM[5] | - | Endogenous ligand produced during ketosis. |
| Acipimox | Synthetic Agonist | Potent agonist[6] | - | A nicotinic acid derivative with a reported better tolerability profile.[7] |
| Monomethyl Fumarate | Synthetic Agonist | Potent agonist[8] | - | Active metabolite of dimethyl fumarate, used in treating multiple sclerosis. |
| MK-1903 | Synthetic Agonist | 12.9 nM[9] | - | A potent and selective agonist. |
| GSK256073 | Synthetic Agonist | pEC₅₀ = 7.5 (~31.6 nM)[10][11] | - | A selective agonist with reported low flushing potential. |
Table 2: Selectivity against GPR109B
The most critical off-target for initial assessment is GPR109B due to its high sequence homology with GPR109A. A desirable profile for a novel agonist would be high potency at GPR109A with significantly lower or no activity at GPR109B.
| Compound | GPR109A Affinity/Potency | GPR109B Affinity/Potency | Selectivity Notes |
| Nicotinic Acid | High Affinity | Low Affinity[12] | Demonstrates inherent selectivity for GPR109A over GPR109B. |
| Acipimox | High Affinity | Low Affinity[13] | Similar to nicotinic acid, shows selectivity for GPR109A. |
| Acifran | Agonist | Agonist[14] | An example of a less selective agonist. |
| 3-OH-octanoic acid | No Activity | Agonist (EC₅₀ ~8 µM) | An endogenous ligand that is selective for GPR109B.[12] |
Experimental Workflows for Selectivity Profiling
A systematic approach is required to fully characterize the selectivity and cross-reactivity of this compound. The following workflow outlines the key experimental stages.
Caption: Experimental workflow for profiling a novel GPR109A agonist.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the core assays required to determine the selectivity profile of this compound.
Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of the test compound for GPR109A.
Rationale: This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, providing a quantitative measure of binding affinity.[15] This is a foundational experiment to confirm target engagement.
Materials:
-
Cell Membranes: From CHO-K1 or HEK293 cells stably expressing human GPR109A.
-
Radioligand: [³H]-Nicotinic acid.
-
Non-specific Competitor: A high concentration of unlabeled nicotinic acid (e.g., 10 µM).
-
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Filtration System: 96-well harvester with GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation Counter and cocktail.
Protocol:
-
Membrane Preparation: Homogenize cells expressing GPR109A in cold lysis buffer and prepare a membrane fraction by centrifugation. Resuspend the final membrane pellet in assay buffer.[16]
-
Assay Setup: In a 96-well plate, add in order:
-
Assay buffer.
-
Serially diluted test compound or vehicle control.
-
Radioligand ([³H]-Nicotinic acid) at a concentration near its Kₑ.
-
Cell membrane preparation (typically 5-20 µg of protein per well).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow binding to reach equilibrium.[16]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked GF/C filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Gαi Functional Assay: cAMP Measurement
Objective: To determine the functional potency (EC₅₀) and efficacy of the test compound in activating the Gαi signaling pathway.
Rationale: Since GPR109A is a Gαi-coupled receptor, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. Measuring this decrease in response to the agonist provides a direct readout of functional activity.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing human GPR109A.[17]
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Phosphodiesterase (PDE) Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
Test Compound: this compound, serially diluted.
-
cAMP Detection Kit: Commercially available kits (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Plating: Seed the GPR109A-expressing cells into a 96- or 384-well plate and culture overnight.
-
Compound Addition: Pre-incubate the cells with the PDE inhibitor (IBMX) for a short period (e.g., 30 minutes).
-
Stimulation: Add serially diluted test compound to the wells, followed by the addition of forskolin to stimulate cAMP production.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound. Determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal inhibition) using a sigmoidal dose-response curve.
β-Arrestin Recruitment Assay
Objective: To assess the ability of the test compound to induce the recruitment of β-arrestin to GPR109A.
Rationale: This assay is crucial for understanding potential pathway bias. A compound that strongly activates the Gαi pathway but weakly recruits β-arrestin might have a reduced flushing side-effect profile.[1]
Materials:
-
Assay System: A commercially available β-arrestin recruitment assay system (e.g., DiscoveRx PathHunter). These systems typically use cells co-expressing the GPCR fused to a fragment of a reporter enzyme and β-arrestin fused to the complementary fragment.[18]
-
Test Compound: this compound, serially diluted.
-
Detection Reagents: Provided with the commercial assay kit.
Protocol (based on PathHunter system):
-
Cell Handling: Follow the manufacturer's instructions for thawing and plating the engineered cells into an assay plate. Culture the cells for the recommended time (typically 24-48 hours).[15]
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the wells.
-
Incubation: Incubate the plate for the recommended time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.[18]
-
Signal Detection: Add the detection reagents as per the manufacturer's protocol. These reagents contain the substrate for the complemented reporter enzyme.
-
Measurement: After a final incubation period, measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the log concentration of the test compound. Determine the EC₅₀ value for β-arrestin recruitment. By comparing this to the EC₅₀ from the cAMP assay, a bias factor can be calculated to quantify any pathway preference.
Conclusion
The characterization of this compound requires a systematic and multi-faceted approach. By confirming its high-affinity binding and potent functional activation of GPR109A, while demonstrating selectivity against GPR109B and other off-targets, its potential as a therapeutic agent can be robustly evaluated. Furthermore, dissecting its signaling bias between the Gαi and β-arrestin pathways will be instrumental in predicting its clinical profile, particularly concerning the flushing side effect. The comparative data and detailed protocols provided in this guide offer a comprehensive roadmap for researchers to thoroughly profile this and other novel nicotinic acid derivatives, ultimately accelerating the development of safer and more effective treatments for dyslipidemia.
References
-
Graff, C., et al. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]
-
SelfDecode. (n.d.). GPR109A (Niacin Receptor) - Pathway Map. [Link]
-
Thangaraju, M., et al. (2013). The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PMC. [Link]
-
Priyadarshini, M., et al. (2018). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. ResearchGate. [Link]
-
Ahmed, K., et al. (2009). Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis. PMC. [Link]
-
Schaub, A., et al. (2008). The Psoriasis Drug Monomethylfumarate Is a Potent Nicotinic Acid Receptor Agonist. PubMed. [Link]
-
DiscoveRx Corporation. (n.d.). PathHunter® β-Arrestin GPCR Assays. [Link]
-
Geisler, C. E., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. [Link]
-
Viatchenko-Karpinski, V., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC. [Link]
-
Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. [Link]
-
Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. PMC. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. [Link]
-
Assay Guidance Manual. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. [Link]
-
Chen, J. R., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PMC. [Link]
-
Sitaram, A., et al. (2007). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PMC. [Link]
-
Graff, C., et al. (2013). GPR109A and Vascular Inflammation. PMC. [Link]
-
Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. PubMed. [Link]
-
Digby, J. E., et al. (2012). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. PMC. [Link]
-
Semple, G., et al. (2007). Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b. PubMed. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
-
Lukas, R. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. PubMed. [Link]
-
Richman, J. G., et al. (2007). Inhibition of forskolin-stimulated cAMP in stably transfected CHO-K1 cells. ResearchGate. [Link]
-
Burnet, M., et al. (2023). Immune cell targeted fumaric esters support a role of GPR109A as a primary target of monomethyl fumarate in vivo. PubMed. [Link]
-
Liberska, M., et al. (2023). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. MDPI. [Link]
-
Boatman, P. D., et al. (2012). (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. ResearchGate. [Link]
-
Eurofins DiscoverX. (n.d.). cAMP Hunter™ Human MCHR1 Gi Cell-Based Assay Kit (CHO-K1). [Link]
-
Wang, Y., et al. (2011). Cyclic adenosine monophosphate (cAMP) production in Chinese hamster ovary (CHO)-K1 cells. ResearchGate. [Link]
-
Dobbins, R., et al. (2013). GSK256073, a selective agonist of G-protein coupled receptor 109A (GPR109A) reduces serum glucose in subjects with type 2 diabetes mellitus. PubMed. [Link]
-
Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. PubMed. [Link]
-
Chen, H., et al. (2015). Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. PubMed. [Link]
-
Liu, J., et al. (2022). Neuroprotective Effects of Sodium Butyrate and Monomethyl Fumarate Treatment through GPR109A Modulation and Intestinal Barrier Restoration on PD Mice. MDPI. [Link]
-
Farr, A. L., et al. (2021). Monomethyl fumarate (MMF) inhibits pain behaviors and amygdala activity in a rat arthritis model. PMC. [Link]
-
Parodi, B., et al. (2015). Hydroxycarboxylic Acid Receptor 2, a Pleiotropically Linked Receptor for the Multiple Sclerosis Drug, Monomethyl Fumarate. Possible Implications for the Inflammatory Response. Frontiers in Immunology. [Link]
-
Gasbjerg, L. S., et al. (2019). Acipimox Acutely Increases GLP-1 Concentrations in Overweight Subjects and Hypopituitary Patients. PubMed. [Link]
-
Assay Guidance Manual. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. [Link]
-
Zandi-Nejad, K., et al. (2013). The role of HCA2 (GPR109A) in regulating macrophage function. PubMed. [Link]
-
Ahmed, K., et al. (2009). Deorphanization of GPR109B as a Receptor for the β-Oxidation Intermediate 3-OH-octanoic Acid and Its Role in the Regulation of Lipolysis. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The psoriasis drug monomethylfumarate is a potent nicotinic acid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. GSK256073 | GPR | TargetMol [targetmol.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analogues of acifran: agonists of the high and low affinity niacin receptors, GPR109a and GPR109b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cosmobio.co.jp [cosmobio.co.jp]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. revvity.com [revvity.com]
- 18. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2- and 6-Substituted Piperazinyl Nicotinic Acids: A Guide for Nicotinic Acetylcholine Receptor Drug Discovery
For researchers, scientists, and drug development professionals navigating the complex landscape of nicotinic acetylcholine receptor (nAChR) therapeutics, the strategic design of novel ligands is paramount. The piperazinyl nicotinic acid scaffold has emerged as a promising starting point for developing subtype-selective nAChR modulators. However, the seemingly subtle difference in the point of attachment of the piperazine moiety to the nicotinic acid ring—at the 2- versus the 6-position—can profoundly influence the pharmacological profile of the resulting compound. This guide provides an in-depth, head-to-head comparison of these two classes of positional isomers, offering experimental insights and data to inform rational drug design.
Neuronal nAChRs are ligand-gated ion channels that play crucial roles in various physiological processes, and their dysfunction is implicated in a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[1][2][3] The development of nAChR subtype-selective ligands is a key objective in modern neuropharmacology, aiming to elicit specific therapeutic effects while minimizing off-target side effects.[4][5]
This comparison will delve into the synthetic accessibility, structure-activity relationships (SAR), and the resulting pharmacological profiles of 2- and 6-substituted piperazinyl nicotinic acids, supported by experimental data and detailed protocols.
The Criticality of Positional Isomerism: 2- vs. 6-Substitution
The position of the piperazine ring on the nicotinic acid core dictates the spatial orientation of key pharmacophoric elements, influencing interactions with the orthosteric binding site of nAChRs. This, in turn, modulates binding affinity, functional activity (agonist vs. antagonist), and subtype selectivity.
Synthetic Strategies: A Tale of Two Isomers
The synthetic route to these compounds is a critical consideration in their development. The choice of starting materials and reaction conditions is dictated by the desired substitution pattern.
Synthesis of 6-Substituted Piperazinyl Nicotinic Acids: A common and straightforward approach involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the 6-position of the nicotinic acid scaffold with a desired piperazine derivative. 6-Chloronicotinic acid is a readily available starting material for this purpose.
Synthesis of 2-Substituted Piperazinyl Nicotinic Acids: The synthesis of the 2-substituted analogs can be more challenging due to the electronic nature of the pyridine ring, which can render the 2-position less susceptible to nucleophilic attack compared to the 6-position. However, methods utilizing strong bases or metal-catalyzed cross-coupling reactions have been successfully employed.
Structure-Activity Relationship (SAR) Insights
While a direct comparative study of a broad range of 2- and 6-substituted piperazinyl nicotinic acids is not extensively documented in a single publication, valuable insights can be gleaned from research on structurally related compounds.
Impact of 6-Substitution: Studies on 6-substituted nicotine analogs have demonstrated that the nature of the substituent at this position significantly impacts nAChR affinity. For instance, the introduction of a bromo or methoxy group at the 6-position of nicotine can result in high-affinity ligands.[6] This suggests that the 6-position can accommodate a degree of steric bulk and that electronic properties of the substituent play a role in modulating binding.
Impact of 2-Substitution: Research on analogs of the potent nAChR ligand A-85380, which features a 3-pyridyl ether linkage, has shown that substitution at the 2-position of the pyridine ring is highly sensitive to steric hindrance. While a small fluoro substituent at the 2-position can be well-tolerated and even enhance affinity, bulkier halogens like chloro, bromo, and iodo dramatically reduce binding affinity.[7] This indicates that the space within the nAChR binding pocket around the 2-position of the pyridine ring is more constrained.
The following table summarizes key pharmacological data for representative compounds, illustrating the influence of the substitution pattern. Note: The data is compiled from different studies and should be interpreted with caution due to potential variations in experimental conditions.
| Compound Class | Representative Compound/Analog | nAChR Subtype | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| 6-Substituted | 6-Bromonicotine | General nAChR | 0.45 | Agonist | [6] |
| 6-Methoxynicotine | General nAChR | 22 | Agonist | [6] | |
| 2-Substituted | 2-Fluoro-A-85380 analog | General nAChR | Subnanomolar | Agonist | [7] |
| 2-Chloro-A-85380 analog | General nAChR | Significantly lower affinity | Agonist | [7] | |
| (R)-2-((Oxazolo[4,5-b]pyridin-2-ylamino)methyl)piperazine derivative | α7 | - | Agonist | [8] | |
| (R)-2-((4-Methoxyphenyl)ureido)methyl)piperazine derivative | α7 | - | Silent Agonist | [8] |
Experimental Protocols for Pharmacological Characterization
To enable a robust comparison of novel 2- and 6-substituted piperazinyl nicotinic acids, standardized in vitro assays are essential. Below are detailed protocols for key experiments.
Protocol 1: Radioligand Binding Assay for nAChR Affinity
This assay determines the binding affinity of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific nAChR subtype.
Workflow for Radioligand Binding Assay
A generalized workflow for determining nAChR binding affinity.
Materials:
-
Receptor Source: Cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., HEK-293 cells expressing α4β2 or α7 nAChRs).
-
Radioligand: A high-affinity radiolabeled ligand such as [³H]-epibatidine or [³H]-cytisine.
-
Test Compounds: 2- and 6-substituted piperazinyl nicotinic acids.
-
Non-specific Binding Control: A high concentration of a non-labeled nAChR agonist (e.g., nicotine).
-
Binding Buffer: Typically a phosphate or Tris-HCl buffer at physiological pH.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target nAChR subtype and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the receptor membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-labeled agonist).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate receptor-bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to a Kᵢ (inhibition constant) value using the Cheng-Prusoff equation.
Protocol 2: Functional Assay using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological assay measures the functional activity (agonist or antagonist) of a compound on nAChRs expressed in Xenopus oocytes.
Workflow for Two-Electrode Voltage Clamp Assay
A typical workflow for assessing the functional activity of nAChR ligands.
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the desired nAChR subunits.
-
Two-electrode voltage clamp setup.
-
Perfusion system.
-
Recording solution (e.g., Ringer's solution).
-
Test compounds.
Procedure:
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus oocytes. Inject the oocytes with a mixture of cRNAs for the desired nAChR subunits.
-
Receptor Expression: Incubate the injected oocytes for 2-7 days to allow for receptor expression.
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording).
-
Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
-
Compound Application:
-
Agonist activity: Apply increasing concentrations of the test compound and record the elicited ion current.
-
Antagonist activity: Co-apply a fixed concentration of a known agonist (e.g., acetylcholine) with increasing concentrations of the test compound and measure the inhibition of the agonist-induced current.
-
-
Data Analysis:
-
For agonists, plot the current response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration that elicits 50% of the maximal response) and the maximal efficacy.
-
For antagonists, determine the IC₅₀ (concentration that inhibits 50% of the agonist-induced response).
-
Concluding Remarks for the Discerning Researcher
The choice between a 2- and 6-substituted piperazinyl nicotinic acid scaffold is a critical decision in the design of novel nAChR modulators. The available evidence, though not from a single comprehensive comparative study, strongly suggests that the 6-position offers greater tolerance for a wider range of substituents, potentially leading to higher affinity ligands. In contrast, the 2-position appears to be more sterically constrained, where even small changes in substituent size can lead to a significant loss of affinity.
However, the more challenging synthesis and potentially lower affinity of 2-substituted analogs should not lead to their outright dismissal. The unique spatial arrangement of pharmacophoric elements in these compounds may offer opportunities for achieving higher subtype selectivity, a crucial attribute for modern therapeutics. For instance, the development of "silent agonists" at the α7 nAChR from a 2-substituted piperazine scaffold highlights the potential for discovering novel pharmacological profiles with this substitution pattern.[8]
Ultimately, the optimal substitution pattern will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding and the necessary experimental frameworks to empower researchers to make informed decisions in their quest for the next generation of nAChR-targeted therapies.
References
-
Clark, R. B., Lamppu, D., Libertine, L., McDonough, A., Kumar, A., LaRosa, G., ... & Elbaum, D. (2014). Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry, 57(10), 3966-3983. Available from: [Link]
- Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482-491.
- Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic acetylcholine receptors: from basic science to therapeutics. Pharmacology & therapeutics, 137(1), 22-54.
- Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of medicinal chemistry, 48(15), 4705-4745.
-
Koren, A. O., Horti, A. G., Mukhin, A. G., Gundisch, D., Kimes, A. S., Dannals, R. F., & London, E. D. (1998). 2-, 5-, and 6-halo-3-(2 (S)-azetidinylmethoxy) pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling. Journal of medicinal chemistry, 41(19), 3690-3698. Available from: [Link]
- Levin, E. D. (2002). Nicotinic receptor subtypes and cognitive function. Journal of neurobiology, 53(4), 633-640.
-
Papke, R. L. (2014). Merging old and new perspectives on nicotinic acetylcholine receptors. Biochemical pharmacology, 89(2), 141-151. Available from: [Link]
-
Papke, R. L., Chojnacka, K., & Horenstein, N. A. (2015). Dissection of N, N-diethyl-N′-phenylpiperazines as α7 nicotinic receptor silent agonists. Bioorganic & medicinal chemistry, 23(24), 7699-7707. Available from: [Link]
-
Romanelli, M. N., Braconi, L., Gabellini, A., Manetti, D., Marotta, G., & Teodori, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1449. Available from: [Link]
- Tonder, J. E., & Bøgesø, K. P. (1999). The synthesis and SAR of 2-arylsulfanyl-phenyl piperazinyl acetic acids as glyT-1 inhibitors. Bioorganic & medicinal chemistry letters, 9(10), 1435-1440.
- Vidal, C. (2003). Nicotinic receptors in the brain. Molecular biology, pharmacology, and movement disorders. The Neuroscientist, 9(3), 181-192.
- Wu, J., & Dwoskin, L. P. (2007). N, N-Disubstituted Piperazines: Synthesis and Affinities at α4β2* and α7* Neuronal Nicotinic Acetylcholine Receptors. Letters in Drug Design & Discovery, 4(1), 34-38.
- Xiao, Y., Fan, H., Kellar, K. J., & Kozikowski, A. P. (1998). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Bioorganic & medicinal chemistry, 6(7), 909-921.
- Zoli, M., Pucci, S., Vilella, A., & Gotti, C. (2018). Neuronal nicotinic acetylcholine receptors in synaptic function and neurodegenerative diseases. Neuropharmacology, 136, 16-29.
Sources
- 1. Frontiers | Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins [frontiersin.org]
- 2. Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: synthesis, affinity for nicotinic acetylcholine receptors, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducible Synthesis and Evaluation of 2-(4-Methylpiperazin-1-yl)nicotinic Acid and Its Analogs
This guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of 2-(4-Methylpiperazin-1-yl)nicotinic acid. Recognizing the paramount importance of reproducibility in scientific research, this document details robust experimental protocols and offers a comparative analysis with structurally related analogs. By explaining the rationale behind experimental choices and grounding protocols in established chemical principles, this guide is intended to empower researchers, scientists, and drug development professionals to confidently explore this class of compounds.
Introduction: The Significance of 2-Substituted Nicotinic Acids with a Piperazine Moiety
Nicotinic acid, a form of vitamin B3, and its derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a piperazine ring, a common pharmacophore, into the nicotinic acid scaffold has been a strategy to modulate physicochemical properties and enhance biological activity. The piperazine moiety can influence solubility, basicity, and receptor-binding interactions, making it a valuable component in drug design. The target molecule of this guide, this compound, represents a specific embodiment of this chemical marriage, holding potential for investigation in various therapeutic areas, including but not to be limited to, anti-inflammatory and antimicrobial applications. This guide will provide the necessary technical details to synthesize and characterize this compound and compare it with relevant alternatives to facilitate further research and development.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound can be reliably achieved through a nucleophilic aromatic substitution reaction. This approach involves the displacement of a leaving group, typically a halogen, from the 2-position of the pyridine ring by the secondary amine of 1-methylpiperazine.
Proposed Synthetic Pathway
Caption: Synthetic route to the target compound.
Experimental Protocol
Materials:
-
2-Chloronicotinic acid
-
1-Methylpiperazine
-
Anhydrous dioxane (or a similar high-boiling point aprotic solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloronicotinic acid (1 equivalent) and 1-methylpiperazine (1.2 equivalents).
-
Solvent Addition: Add anhydrous dioxane to the flask to create a solution or a well-stirred suspension. The use of an anhydrous solvent is crucial to prevent side reactions with water.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain this temperature with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 24-72 hours, as indicated by TLC), allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a solid.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are predicted spectral data for this compound.
Predicted Spectroscopic Data
| Technique | Predicted Data |
| ¹H NMR | Signals corresponding to the pyridine ring protons, the piperazine ring protons, and the methyl group protons. The pyridine protons are expected in the aromatic region (δ 7.0-8.5 ppm). The piperazine protons will likely appear as multiplets in the upfield region (δ 2.5-4.0 ppm), and the methyl group as a singlet around δ 2.3 ppm. |
| ¹³C NMR | Resonances for the carboxylic acid carbon (around 165-175 ppm), the pyridine ring carbons (110-160 ppm), the piperazine carbons (45-60 ppm), and the methyl carbon (around 45 ppm). |
| FT-IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (2500-3300), C=O stretch of the carboxylic acid (~1700), C-N stretches (~1200-1350), and aromatic C-H stretches (~3000-3100). |
| Mass Spec (m/z) | The protonated molecular ion [M+H]⁺ is expected at approximately 222.12. |
Comparative Analysis with Alternative Compounds
To provide context for the properties of this compound, a comparison with two structurally related and well-documented analogs, 2-(4-phenylpiperazin-1-yl)nicotinic acid and 2-(4-benzylpiperazin-1-yl)nicotinic acid , is presented.
Synthesis Comparison
The synthesis of these analogs follows a similar nucleophilic aromatic substitution pathway as the target compound. The primary difference lies in the choice of the substituted piperazine.
Caption: Comparison of synthetic starting materials.
Biological Activity and Comparative Analysis
Derivatives of nicotinic acid and piperazine have been reported to possess a range of biological activities, notably anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity:
The anti-inflammatory potential of these compounds can be assessed using in vitro assays such as the Griess assay to measure nitric oxide production in stimulated macrophages, or the MTT assay to determine cell viability.[1] In vivo models, like the carrageenan-induced paw edema model in rats, can provide further validation.[2]
Antimicrobial Activity:
The antimicrobial properties can be evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[3][4] Standard methods such as broth microdilution are used to determine the Minimum Inhibitory Concentration (MIC).
Comparative Table of Analogs:
| Compound | Synthesis Precursors | Reported Biological Activity | References |
| This compound | 2-Chloronicotinic acid, 1-Methylpiperazine | Potential for anti-inflammatory and antimicrobial activity (to be determined experimentally). | N/A |
| 2-(4-Phenylpiperazin-1-yl)nicotinic Acid | 2-Chloronicotinic acid, 1-Phenylpiperazine | Derivatives have shown activity as acetylcholinesterase inhibitors.[5] | [5] |
| 2-(4-Benzylpiperazin-1-yl)nicotinic Acid | 2-Chloronicotinic acid, 1-Benzylpiperazine | The piperazine moiety is a key structural feature in many biologically active compounds.[6] | [6] |
Experimental Protocols for Biological Assays
In Vitro Anti-inflammatory Assay (Griess Assay)
This assay quantifies nitrite, a stable and nonvolatile breakdown product of nitric oxide (NO).
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Griess Reagent: Collect the cell culture supernatant and mix with an equal volume of Griess reagent.
-
Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve.
In Vitro Antimicrobial Assay (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a substance.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.
-
Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
This guide provides a detailed and reproducible protocol for the synthesis of this compound, along with a framework for its characterization and biological evaluation. By comparing this compound with its phenyl and benzyl analogs, researchers are equipped with the necessary information to explore the structure-activity relationships within this chemical class. The provided experimental protocols for anti-inflammatory and antimicrobial assays offer a starting point for uncovering the therapeutic potential of these novel nicotinic acid derivatives. It is through such systematic and well-documented investigations that the scientific community can build upon existing knowledge and accelerate the discovery of new therapeutic agents.
References
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-(4-Methylpiperazin-1-yl)nicotinic Acid
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of 2-(4-Methylpiperazin-1-yl)nicotinic acid (CAS No. 38029-97-9). Developed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep understanding of the causality behind each safety measure. Our objective is to empower you with the knowledge to maintain a safe laboratory environment, ensure regulatory compliance, and build a culture of safety that extends beyond the product itself.
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is a heterocyclic compound whose structure suggests a specific hazard profile that must be respected.
Core Chemical Hazards
Based on available safety data, this compound is classified with specific risks that dictate its handling and disposal protocols. The primary hazards are related to irritation and sensitization.
-
Serious Eye Irritation (H319): The compound can cause significant, though reversible, eye irritation upon contact. This necessitates stringent eye protection.
-
Allergic Skin Reaction (H317): It may cause a sensitization response upon skin contact, meaning that after an initial exposure, subsequent lower exposures can cause an allergic reaction.
The parent structures, nicotinic acid and piperazine, also inform our risk assessment. Piperazine and its derivatives can be corrosive and cause severe skin and eye damage, while nicotinic acid is a known irritant.[1][2] Therefore, treating this compound with a high degree of caution is a critical, self-validating safety measure.
Hazard Profile Summary
The following table summarizes the essential safety information for this compound.
| Property | Information | Reference |
| CAS Number | 38029-97-9 | |
| Physical Form | Solid | |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H317: May cause an allergic skin reaction. H319: Causes serious eye irritation. | |
| Precautionary Statements | P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Prerequisites for Safe Disposal
Proper disposal is the final step in the chemical lifecycle and begins with preparation. Adherence to these prerequisites is not optional; it is the foundation of a safe disposal workflow.
Personal Protective Equipment (PPE)
Given the hazards of skin and eye irritation, a specific PPE protocol is required.
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses are insufficient.
-
Hand Protection: Use nitrile or other chemically resistant gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.[3]
-
Body Protection: A standard laboratory coat is mandatory. Ensure it is fully buttoned.
-
Respiratory Protection: While the compound is a solid, respiratory protection may be required if dusts are generated. Work should be conducted in a well-ventilated area or a chemical fume hood.
Spill Management
Accidents can occur, and preparation is key to mitigating their impact.
-
Evacuate: Clear the immediate area of all personnel not involved in the cleanup.
-
Control: Remove all ignition sources and increase ventilation.
-
Contain: For this solid compound, use a dry cleanup procedure to avoid generating dust.[4] Gently sweep or scoop the material into a designated, labeled hazardous waste container. DO NOT use a vacuum cleaner unless it is specifically rated for hazardous dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All materials used for cleanup (e.g., absorbent pads, contaminated PPE) must be disposed of as hazardous waste.
Waste Segregation: The Cardinal Rule
The single most critical aspect of chemical disposal is proper segregation.[5][6][7] Incompatible wastes must never be mixed, as this can lead to violent chemical reactions, fires, or the release of toxic gases.
-
Acids and Bases: Keep this compound, which has a carboxylic acid group, separate from bases.
-
Oxidizers: Keep away from strong oxidizing agents.[4]
-
Solvents: Do not mix solid waste with liquid solvent waste. Keep solid and liquid waste streams separate.[5][6]
Causality: The reason for strict segregation is to prevent uncontrolled energy release or the formation of more hazardous substances. Your institution's Environmental Health & Safety (EHS) office provides specific guidelines on waste compatibility that must be followed.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from handling this compound.
Caption: Decision workflow for waste segregation and disposal.
Protocol 1: Unused or Expired Chemical (Solid Waste)
-
Container Selection: Place the original container with the unused chemical into a larger, sealable, and chemically compatible secondary container. If transferring the solid, use a clearly labeled, dedicated hazardous waste container for solids.[3] The container must be in good condition, with a secure, leak-proof lid.[7]
-
Labeling: The container must be affixed with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "this compound"
-
The date accumulation started.
-
A clear indication of the hazards (e.g., "Irritant," "Sensitizer").
-
-
Storage: Store the sealed container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[7]
-
Disposal: Contact your institution's EHS office to arrange for pickup by a licensed hazardous waste disposal facility. Never dispose of this chemical in the regular trash.[7]
Protocol 2: Contaminated Lab Supplies (Solid Waste)
This category includes items like gloves, weigh boats, paper towels, and other disposable materials that have come into direct contact with the chemical.
-
Collection: Place all contaminated solid waste into a designated, plastic-lined hazardous waste container. This container must be kept separate from non-hazardous lab trash.
-
Labeling: Label the container as described in Protocol 1, listing "Solid Debris contaminated with this compound."
-
Storage and Disposal: Follow the same storage and EHS pickup procedures as for the pure chemical.
Protocol 3: Contaminated Glassware
-
Decontamination: Whenever possible, decontaminate glassware by rinsing it three times with a suitable solvent (e.g., ethanol, acetone). The choice of solvent should be based on the experimental procedure and solubility.
-
Rinsate Collection: Crucially, the solvent rinsate is now considered hazardous waste. Collect all rinsate in a designated liquid hazardous waste container, appropriately labeled for flammable liquids and the chemical contaminant.
-
Glassware Disposal: Once triple-rinsed, the glassware can typically be disposed of in a designated laboratory glass waste container. Consult your institutional policy to confirm this procedure.
Trust and Verification
This guide is built upon established safety principles and regulatory frameworks. However, it must be used in conjunction with your institution-specific policies.
-
Consult your SDS: Always refer to the most current Safety Data Sheet (SDS) for the specific product you are using.
-
Engage your EHS Office: Your Environmental Health & Safety office is the ultimate authority on waste disposal in your facility. They provide training, waste containers, labels, and pickup services. They are your most valuable resource for ensuring compliance and safety.
By integrating these expert-validated protocols and understanding the scientific reasoning behind them, you contribute to a robust safety culture and ensure the responsible management of chemical waste from cradle to grave.[10]
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
-
Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
-
Laboratory Waste Guide 2025. LabRepCo. [Link]
-
EPA Hazardous Waste Management. Axonator. [Link]
-
The Federal EPA Hazardous Waste Regulations Are Found Where? CountyOffice.org. [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
-
Piperazine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]
-
Piperazine Anhydrous Safety Data Sheet. s d fine-chem limited. [Link]
-
Hazard Summary for Piperazine. New Jersey Department of Health. [Link]
-
Nicotinic Acid Extra Pure Safety Data Sheet. Loba Chemie. [Link]
-
Niacin (Nicotinic Acid) SDS. Kirby Agri. [Link]
-
Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]
Sources
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. acewaste.com.au [acewaste.com.au]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2-(4-Methylpiperazin-1-yl)nicotinic Acid: From Personal Protection to Disposal
This document provides essential, field-tested guidance for the safe handling and disposal of 2-(4-Methylpiperazin-1-yl)nicotinic acid (CAS No. 38029-97-9). Developed for researchers, scientists, and drug development professionals, this guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and operational excellence.
Hazard Identification and Risk Assessment: A Structural Perspective
The primary hazards identified are serious eye irritation and the potential to cause an allergic skin reaction.[1] The piperazine functional group and its derivatives are known sensitizers, capable of causing allergic reactions upon repeated skin contact.[2][3] Nicotinic acid and similar organic acids, while generally presenting a lower hazard profile, are recognized as eye and skin irritants.[4][5] Therefore, the principal risks associated with handling this solid compound are ocular exposure to dust particles and dermal contact leading to sensitization.
| Hazard Classification | GHS Code | Signal Word | Rationale |
| Serious Eye Irritation | H319 | Warning | The compound can cause significant, but reversible, eye irritation upon contact.[1][5][6] This is a common property of acidic organic compounds and fine chemical dusts. |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction.[1] The piperazine moiety is a known structural alert for sensitization, making repeated dermal exposure a significant risk.[2] |
| Respiratory Irritation | H335 | Warning | While not the primary classification, dust from similar compounds may cause respiratory irritation.[4] It is prudent to control airborne dust. |
Core Directive: The Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the identified risks. The following protocol is designed to prevent all routes of exposure—dermal, ocular, and inhalation—during routine handling of the compound. OSHA requires employers to determine the appropriate PPE for each hazard and train employees accordingly.[2]
| PPE Category | Specification | Justification and Expert Insight |
| Hand Protection | Nitrile Rubber Gloves (minimum thickness of 4 mil / 0.1 mm) | Nitrile provides excellent resistance against a wide range of chemical solids and solutions. This is the first line of defense against skin contact, directly addressing the H317 skin sensitization hazard.[3][7] Always double-glove if there is a risk of splash or extended handling time. Change gloves immediately if they become contaminated. |
| Eye & Face Protection | Chemical Safety Goggles with Side-Shields (ANSI Z87.1 / EN166 compliant) | Goggles provide a complete seal around the eyes, offering superior protection from airborne dust particles compared to safety glasses.[7] This is the critical control for preventing serious eye irritation (H319).[1][5] |
| Skin & Body Protection | Professional Lab Coat (fully buttoned) with Closed-Toe Shoes | A lab coat prevents contamination of personal clothing and minimizes skin exposure.[3] Closed-toe shoes are a fundamental laboratory requirement to protect against spills and dropped items. |
| Respiratory Protection | Use in a Well-Ventilated Area (e.g., Chemical Fume Hood) | Engineering controls are the preferred method for minimizing inhalation risk.[2][8] Handling the solid compound within a fume hood prevents the generation of inhalable dust. For situations where ventilation is inadequate, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be required.[7][8] |
Operational Workflow: PPE Donning and Doffing
Proper sequence is critical to prevent cross-contamination. Doffing (removing) PPE in the correct order is arguably more important than donning.
Caption: PPE Donning and Doffing Workflow.
Step-by-Step Operational and Disposal Plans
A. Safe Handling and Weighing Protocol
-
Preparation: Designate a specific area for handling the compound, preferably within a certified chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.[2]
-
Aliquotting Solid: When weighing the solid, use a chemical spatula. Avoid any actions that could generate dust, such as dropping the material from a height. Do not use a dry brush for cleanup; instead, use a wet wipe or a vacuum with HEPA filtration.[2]
-
Dissolution: When preparing solutions, add the solid slowly to the solvent to prevent splashing. Nicotinic acid itself has limited solubility in some organic solvents like DMSO but is soluble in others.[9]
-
Post-Handling: After handling, wipe down the work area with a damp cloth. Wash hands thoroughly with soap and water, even after removing gloves.[7][10]
B. Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water.[11] If skin irritation or a rash occurs, seek medical advice.[1]
-
Spill Cleanup: For minor spills, wear your full PPE. Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[12] Carefully sweep up the absorbed material and place it into a suitable, labeled container for chemical waste disposal.[7][10] Avoid generating dust.
C. Chemical Waste Disposal Plan
Improper disposal poses a threat to human health and the environment.[13] Never dispose of this chemical down the sanitary sewer.[13][14]
-
Solid Waste: Collect any unused or waste this compound in a clearly labeled, sealed container. The label must include "Hazardous Waste," the full chemical name, and associated hazards.[12][15]
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled hazardous waste container. Do not mix with other incompatible waste streams.[12]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as solid chemical waste.[16]
-
Container Decontamination: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as liquid hazardous waste.[12]
-
Final Disposal: Store sealed waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.[12] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified chemical waste contractor.[12][13]
Caption: Chemical Waste Disposal Workflow.
References
-
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Piperazine. Retrieved from NJ.gov. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from Coleparmer.com. [Link]
-
Jetir.org. (n.d.). Synthesis, Characterization and Optimization Study of Nicotine Derivatives. Retrieved from Jetir.org. [Link]
-
National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from NIH.gov. [Link]
-
The Japanese Pharmacopoeia. (n.d.). Nicotinic Acid / Official Monographs. Retrieved from Jp-go.jp. [Link]
-
The University of Texas at Austin Environmental Health & Safety. (n.d.). Chemical Waste. Retrieved from Utexas.edu. [Link]
-
Loba Chemie. (2024). Nicotinic Acid Extra Pure - Safety Data Sheet. Retrieved from Lobachemie.com. [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from NIH.gov. [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022 - Chemical Waste. Retrieved from NIH.gov. [Link]
-
ChemScience. (2024). Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. Retrieved from Chemscience.co.in. [Link]
-
Zhu, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Published in Molecules. [Link]
Sources
- 1. This compound | 38029-97-9 [sigmaaldrich.com]
- 2. nj.gov [nj.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemscience.com [chemscience.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. fishersci.com [fishersci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 14. nems.nih.gov [nems.nih.gov]
- 15. orf.od.nih.gov [orf.od.nih.gov]
- 16. orf.od.nih.gov [orf.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
